molecular formula C35H66Cl2N2O2 B1669499 CP-46665 dihydrochloride CAS No. 72618-10-1

CP-46665 dihydrochloride

Cat. No.: B1669499
CAS No.: 72618-10-1
M. Wt: 617.8 g/mol
InChI Key: XOUQIEMZGODLKB-UHFFFAOYSA-N
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Description

immunomodulator;  RN given refers to di-HCl

Properties

CAS No.

72618-10-1

Molecular Formula

C35H66Cl2N2O2

Molecular Weight

617.8 g/mol

IUPAC Name

[1-(2,3-didecoxypropyl)-4-phenylpiperidin-4-yl]methanamine;dihydrochloride

InChI

InChI=1S/C35H64N2O2.2ClH/c1-3-5-7-9-11-13-15-20-28-38-31-34(39-29-21-16-14-12-10-8-6-4-2)30-37-26-24-35(32-36,25-27-37)33-22-18-17-19-23-33;;/h17-19,22-23,34H,3-16,20-21,24-32,36H2,1-2H3;2*1H

InChI Key

XOUQIEMZGODLKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCC(CN1CCC(CC1)(CN)C2=CC=CC=C2)OCCCCCCCCCC.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-aminomethyl-1-(2,3-bis(decyloxy)propyl)-4-phenylpiperidine
CP 46665
CP 46665-1
CP-46,665

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CP-46665 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-46665 dihydrochloride is a lipoidal amine that has been identified as a potent inhibitor of key intracellular signaling kinases. Primarily, it functions as an inhibitor of Protein Kinase C (PKC), a crucial enzyme in signal transduction pathways regulating cell growth, differentiation, and apoptosis. Additionally, CP-46665 has been shown to inhibit Myosin Light Chain Kinase (MLCK), an enzyme pivotal for cell motility and contraction. Notably, it does not exhibit inhibitory activity against cAMP-dependent protein kinase (PKA). This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, the downstream consequences of its inhibitory actions, and detailed experimental protocols for assessing its activity.

Core Mechanism of Action: Dual Inhibition of Protein Kinase C and Myosin Light Chain Kinase

The primary mechanism of action of this compound is the inhibition of phospholipid/Ca²⁺-dependent protein kinase, commonly known as Protein Kinase C (PKC)[1]. The inhibition of PKC by CP-46665 is competitive with the phospholipid cofactor phosphatidylserine, suggesting that CP-46665 interferes with the binding of this essential activator to the kinase[1].

In addition to its effects on PKC, CP-46665 also inhibits Myosin Light Chain Kinase (MLCK), another Ca²⁺-dependent kinase[1]. The dual inhibition of both PKC and MLCK suggests that CP-46665 can impact a broad range of cellular processes, from signal transduction and gene expression to cell shape and movement.

A key aspect of its specificity is the lack of effect on cyclic AMP-dependent protein kinase (PKA), indicating that CP-46665 is not a universal kinase inhibitor but targets specific branches of the kinome[1].

Quantitative Data Summary

The following table summarizes the available quantitative data for the inhibitory activity of CP-46665.

Target EnzymeParameterValueNotesReference
Protein Kinase C (PKC)IC₅₀10 µMInhibition is reversed by phosphatidylserine.[1]
Myosin Light Chain Kinase (MLCK)InhibitionReportedSpecific IC₅₀ value not available in the cited literature.[1]
cAMP-dependent Protein Kinase (PKA)EffectNoneNo inhibition observed.[1]

Signaling Pathways and Downstream Effects

The inhibition of PKC and MLCK by CP-46665 has significant downstream consequences for cellular function.

Protein Kinase C (PKC) Signaling Pathway

PKC is a family of serine/threonine kinases that are central to many signal transduction cascades. Activated by diacylglycerol (DAG) and Ca²⁺, PKC isoforms phosphorylate a wide array of substrate proteins, leading to diverse cellular responses including proliferation, differentiation, apoptosis, and migration[2][3]. The role of different PKC isozymes in cancer is complex, with some acting as tumor promoters and others as suppressors[2][3].

By inhibiting PKC, CP-46665 can be expected to modulate these processes. For instance, inhibition of pro-proliferative PKC isoforms could lead to cell cycle arrest and a reduction in tumor growth. Conversely, inhibiting anti-apoptotic PKC isoforms could sensitize cancer cells to programmed cell death[2].

PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Signal PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Activates PKC_inactive Inactive PKC PKC_inactive->PKC_active Downstream Downstream Substrates PKC_active->Downstream Phosphorylates CP46665 CP-46665 CP46665->PKC_active Inhibits Cellular_Response Cell Proliferation, Survival, Migration Downstream->Cellular_Response

PKC signaling pathway and the inhibitory action of CP-46665.
Myosin Light Chain Kinase (MLCK) Signaling Pathway

MLCK is a Ca²⁺/calmodulin-dependent kinase that phosphorylates the regulatory light chain of myosin II. This phosphorylation is a key step in enabling the interaction of myosin with actin filaments, thereby driving cellular contraction, migration, and cytokinesis[4][5]. Inhibition of MLCK can therefore be expected to impair cell motility and invasion, processes that are critical for cancer metastasis[4][6].

MLCK_Pathway cluster_cytosol Cytosol CaM Calmodulin (CaM) MLCK_active Active MLCK CaM->MLCK_active Activates Calcium Ca²⁺ Calcium->CaM Binds MLCK_inactive Inactive MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain (MLC) MLCK_active->Myosin_LC Phosphorylates CP46665 CP-46665 CP46665->MLCK_active Inhibits pMyosin_LC Phosphorylated MLC (p-MLC) Myosin_LC->pMyosin_LC Actin_Myosin Actin-Myosin Interaction pMyosin_LC->Actin_Myosin Cell_Motility Cell Motility & Contraction Actin_Myosin->Cell_Motility

MLCK signaling pathway and the inhibitory action of CP-46665.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of CP-46665's mechanism of action.

Protein Kinase C (PKC) Inhibition Assay

This protocol is based on a radiometric assay that measures the incorporation of ³²P from [γ-³²P]ATP into a substrate peptide.

  • Materials:

    • Purified PKC enzyme

    • This compound

    • PKC substrate peptide (e.g., Ac-MBP(4-14))

    • Assay buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT

    • Lipid activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles

    • [γ-³²P]ATP

    • 10% Trichloroacetic acid (TCA)

    • Phosphocellulose paper (P81)

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, lipid activator, and PKC substrate peptide.

    • Add varying concentrations of CP-46665 or vehicle control to the reaction mixture.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding purified PKC enzyme.

    • After a brief pre-incubation, start the phosphorylation reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for 10-20 minutes.

    • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with 10% TCA to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the P81 paper using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of CP-46665 and determine the IC₅₀ value.

Myosin Light Chain Kinase (MLCK) Inhibition Assay

A similar radiometric assay can be used to determine the inhibitory effect of CP-46665 on MLCK.

  • Materials:

    • Purified MLCK enzyme

    • This compound

    • Myosin light chain (MLC) as substrate

    • Assay buffer: 20 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mg/mL BSA

    • Calmodulin

    • [γ-³²P]ATP

    • 10% Trichloroacetic acid (TCA)

    • P81 phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, MLC substrate, and calmodulin.

    • Add varying concentrations of CP-46665 or vehicle control.

    • Pre-incubate at 30°C for 5 minutes.

    • Initiate the reaction by adding purified MLCK enzyme.

    • Start the phosphorylation by adding [γ-³²P]ATP.

    • Incubate at 30°C for 15 minutes.

    • Stop the reaction and process the samples as described in the PKC assay protocol (steps 7-10).

cAMP-Dependent Protein Kinase (PKA) Activity Assay

To confirm the specificity of CP-46665, its effect on PKA should be assessed.

  • Materials:

    • Purified PKA catalytic subunit

    • This compound

    • PKA substrate peptide (e.g., Kemptide)

    • Assay buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂

    • cAMP

    • [γ-³²P]ATP

    • 10% Trichloroacetic acid (TCA)

    • P81 phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, Kemptide, and cAMP.

    • Add CP-46665 at a high concentration (e.g., 100 µM) or vehicle control.

    • Pre-incubate at 30°C for 5 minutes.

    • Initiate the reaction by adding the PKA catalytic subunit.

    • Start the phosphorylation by adding [γ-³²P]ATP.

    • Incubate at 30°C for 10 minutes.

    • Stop the reaction and process the samples as described in the PKC assay protocol (steps 7-10).

    • Compare the PKA activity in the presence and absence of CP-46665 to confirm the lack of inhibition.

Experimental Workflow

The following diagram illustrates a logical workflow for characterizing the mechanism of action of CP-46665.

Workflow Start Start: Characterization of CP-46665 PKC_Assay 1. In vitro PKC Kinase Assay (IC₅₀ determination) Start->PKC_Assay MLCK_Assay 2. In vitro MLCK Kinase Assay (Inhibition assessment) Start->MLCK_Assay PKA_Assay 3. In vitro PKA Kinase Assay (Specificity test) Start->PKA_Assay Cell_Based 4. Cell-Based Assays PKC_Assay->Cell_Based MLCK_Assay->Cell_Based PKA_Assay->Cell_Based Proliferation - Proliferation Assay (e.g., MTT, BrdU) Cell_Based->Proliferation Apoptosis - Apoptosis Assay (e.g., Annexin V, Caspase activity) Cell_Based->Apoptosis Migration - Cell Migration Assay (e.g., Wound healing, Transwell) Cell_Based->Migration Conclusion Conclusion: Elucidation of Mechanism of Action Proliferation->Conclusion Apoptosis->Conclusion Migration->Conclusion

Workflow for characterizing the mechanism of action of CP-46665.

Conclusion

This compound is a dual inhibitor of Protein Kinase C and Myosin Light Chain Kinase. Its ability to target these two key enzymes suggests a potential therapeutic role in diseases characterized by aberrant cell proliferation and migration, such as cancer. The provided experimental protocols and workflows offer a robust framework for further investigation into the cellular and physiological effects of this compound. Future studies should aim to determine the specific IC₅₀ for MLCK inhibition and to explore the differential effects of CP-46665 on various PKC isoforms to better understand its therapeutic potential and selectivity.

References

An In-depth Technical Guide to CP-46665 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-46665 dihydrochloride, also known as CP-46,665-1, is a synthetic lipoidal amine with demonstrated antineoplastic properties. Its primary mechanism of action involves the inhibition of key intracellular signaling enzymes, positioning it as a molecule of interest in cancer research. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activities, and relevant experimental protocols for this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a piperidine derivative with a lipophilic character conferred by its two decyloxy side chains. This structure is crucial for its interaction with cellular membranes and its subsequent biological activity.

PropertyValue
IUPAC Name 4-(Aminomethyl)-1-[2,3-bis(decyloxy)propyl]-4-phenylpiperidine dihydrochloride
Synonyms CP-46,665-1
Molecular Formula C₃₅H₆₆Cl₂N₂O₂
Molecular Weight 617.8 g/mol
CAS Number 72618-10-1

Mechanism of Action

CP-46665 exerts its biological effects primarily through the inhibition of specific protein kinases. The core of its mechanism is the modulation of signaling pathways that are often dysregulated in cancer cells.

Inhibition of Protein Kinase C (PKC)

CP-46665 is a potent inhibitor of the phospholipid/Ca²⁺-dependent protein kinase, commonly known as Protein Kinase C (PKC).[1] PKC is a family of serine/threonine kinases that play a critical role in various cellular processes, including proliferation, differentiation, and apoptosis.

The inhibition of PKC by CP-46665 is competitive with respect to the phospholipid cofactor phosphatidylserine, but not with Ca²⁺.[1] This suggests that CP-46665 interferes with the binding of essential lipid activators to the regulatory domain of PKC.

TargetIC₅₀
Protein Kinase C (PKC)10 µM[1]
Inhibition of Myosin Light Chain Kinase (MLCK)

In addition to PKC, CP-46665 also inhibits myosin light chain kinase (MLCK), a Ca²⁺/calmodulin-dependent protein kinase.[1] MLCK is a key enzyme in the regulation of smooth muscle contraction and has been implicated in cell motility and cytoskeletal rearrangement, processes that are vital for cancer cell invasion and metastasis. The specific IC₅₀ for MLCK inhibition by CP-46665 is not well-documented in publicly available literature.

Specificity of Kinase Inhibition

CP-46665 demonstrates a degree of selectivity in its kinase inhibition profile. Notably, it does not inhibit cyclic AMP-dependent protein kinase (PKA), indicating that it does not act as a broad-spectrum kinase inhibitor.[1]

Biological Activities

The inhibitory effects of CP-46665 on PKC and MLCK translate into significant antineoplastic activity against a range of cancer cells.

Cytotoxicity in Leukemia and Solid Tumors

CP-46665 has been shown to inhibit the in vitro incorporation of tritiated thymidine in blasts from eight different human leukemias and cells from nine different human solid tumors.[2] This inhibition of DNA synthesis is a strong indicator of cytostatic or cytotoxic activity. The cytotoxic effects are dose- and time-dependent. For instance, the destruction of leukemic blasts is often observed at concentrations of ≥ 5 µg/mL with an incubation period of ≥ 48 hours, or at ≥ 10 µg/mL for ≥ 24 hours.[2] Cells from solid tumors may require slightly higher concentrations and longer incubation times for maximal effect.[2]

Cell Membrane Damage

The cytotoxic activity of CP-46665 is strongly correlated with damage to the cell membrane, as assessed by trypan blue dye exclusion assays.[2] Scanning electron microscopy has revealed a loss of cell surface features and severe destruction of the cell membrane in cells treated with the compound.[2]

Inhibition of Protein Phosphorylation in HL-60 Cells

In human promyelocytic leukemia (HL-60) cells, CP-46665 inhibits the phosphorylation of endogenous proteins by PKC.[1] This effect is observed both in the basal state and when PKC is stimulated by activators such as 12-O-tetradecanoylphorbol-13-acetate (TPA).[1]

Experimental Protocols

The following sections detail generalized protocols for assays relevant to the study of CP-46665. These are intended as a guide and may require optimization for specific experimental conditions.

Protein Kinase C (PKC) Inhibition Assay

This protocol is based on the measurement of the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate.

Materials:

  • Purified PKC enzyme

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • This compound (test inhibitor)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • Phosphatidylserine and Diacylglycerol vesicles

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid (for washing)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, PKC substrate, and lipid vesicles.

  • Add varying concentrations of CP-46665 to the reaction mixture.

  • Initiate the reaction by adding purified PKC enzyme.

  • Start the phosphorylation reaction by the addition of [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of CP-46665 and determine the IC₅₀ value.

Myosin Light Chain Kinase (MLCK) Inhibition Assay

This protocol measures the phosphorylation of myosin light chain by MLCK.

Materials:

  • Purified MLCK enzyme

  • Myosin light chain (MLC) as substrate

  • Calmodulin

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM CaCl₂)

  • [γ-³²P]ATP

  • Trichloroacetic acid (TCA) or SDS-PAGE materials

  • Scintillation counter or autoradiography equipment

Procedure:

  • Prepare a reaction mixture containing assay buffer, MLC, and calmodulin.

  • Add varying concentrations of CP-46665.

  • Pre-incubate the mixture to allow for inhibitor binding.

  • Initiate the reaction by adding purified MLCK enzyme and [γ-³²P]ATP.

  • Incubate at 30°C for a specified time.

  • Terminate the reaction by either precipitating the proteins with TCA or by adding SDS-PAGE loading buffer.

  • If using TCA precipitation, filter the precipitate and measure radioactivity.

  • If using SDS-PAGE, separate the proteins, and visualize the phosphorylated MLC by autoradiography or quantify the radioactivity in the corresponding band.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a common method to assess the cytotoxic effects of a compound on cultured cells.

Materials:

  • Cancer cell line of interest (e.g., HL-60)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of CP-46665 and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by CP-46665 and a general workflow for its evaluation.

PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Ca2->PKC Substrates Downstream Substrates PKC->Substrates CP46665 CP-46665 CP46665->PKC Inhibition Response Cellular Responses (Proliferation, Survival, etc.) Substrates->Response

Caption: Simplified Protein Kinase C (PKC) signaling pathway and the point of inhibition by CP-46665.

MLCK_Signaling_Pathway Ca2_influx Ca²⁺ Influx Calmodulin Calmodulin (CaM) Ca2_influx->Calmodulin CaM_complex Ca²⁺-CaM Complex Calmodulin->CaM_complex MLCK Myosin Light Chain Kinase (MLCK) CaM_complex->MLCK MLC Myosin Light Chain (MLC) MLCK->MLC CP46665 CP-46665 CP46665->MLCK Inhibition pMLC Phosphorylated MLC (pMLC) MLC->pMLC Phosphorylation Response Cytoskeletal Rearrangement & Cell Motility pMLC->Response

Caption: Myosin Light Chain Kinase (MLCK) activation pathway and the inhibitory action of CP-46665.

Experimental_Workflow start Start: Compound This compound in_vitro_assays In Vitro Kinase Assays (PKC, MLCK) start->in_vitro_assays cytotoxicity_screening Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) start->cytotoxicity_screening data_analysis1 Determine IC₅₀ for Kinase Inhibition in_vitro_assays->data_analysis1 data_analysis2 Determine IC₅₀ for Cytotoxicity cytotoxicity_screening->data_analysis2 mechanism_studies Mechanism of Action Studies (e.g., Phosphorylation Assays, Apoptosis Assays) data_analysis1->mechanism_studies data_analysis2->mechanism_studies in_vivo In Vivo Studies (Animal Models) mechanism_studies->in_vivo end Conclusion: Evaluate Therapeutic Potential in_vivo->end

Caption: A general experimental workflow for the preclinical evaluation of CP-46665.

Synthesis

Conclusion

This compound is a lipoidal amine with significant antineoplastic activity, primarily driven by its inhibition of Protein Kinase C and Myosin Light Chain Kinase. Its ability to induce cytotoxicity and membrane damage in a variety of cancer cells makes it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics. Further studies are warranted to fully elucidate its therapeutic potential, including more detailed investigations into its pharmacokinetic and pharmacodynamic properties in vivo.

References

An In-depth Technical Guide to CP-46665 Dihydrochloride: A Protein Kinase C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CP-46665 dihydrochloride, a lipoidal amine identified as an inhibitor of Protein Kinase C (PKC). This document collates available data on its chemical properties and biological activity, presents a detailed representative experimental protocol for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Compound Information

This compound is a synthetic, antineoplastic lipoidal amine. Its investigation has primarily focused on its ability to modulate the activity of key cellular signaling enzymes.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 4-(aminomethyl)-1-[2,3-bis(decyloxy)propyl]-4-phenylpiperidine;dihydrochloride
Synonyms CP-46,665-1, CP 46665
Molecular Formula C₃₅H₆₆Cl₂N₂O₂
Molecular Weight 617.8 g/mol
CAS Number 72618-10-1
Appearance Solid powder

Biological Activity and Quantitative Data

CP-46665 has been identified as an inhibitor of Protein Kinase C, a family of serine/threonine kinases crucial in cellular signal transduction.

Table 2: Reported Biological Activity of CP-46665

TargetActionIC₅₀NotesReference
Protein Kinase C (PKC)Inhibition10 µMInhibition is reversed by phosphatidylserine, but not by Ca²⁺.[Helfman et al., 1987]
Myosin Light Chain Kinase (MLCK)Inhibition-Qualitative inhibition reported.[Helfman et al., 1987]
cAMP-dependent Protein Kinase (PKA)No Inhibition-No significant effect observed.[Helfman et al., 1987]

Note: Specific inhibitory activity against individual PKC isozymes has not been extensively reported in publicly available literature.

Experimental Protocols

The following is a detailed, representative protocol for an in vitro Protein Kinase C inhibition assay, based on methodologies common during the period of CP-46665's initial characterization. This radioactive assay measures the incorporation of ³²P from [γ-³²P]ATP into a substrate peptide.

Protocol: In Vitro Protein Kinase C (PKC) Inhibition Assay (Radioactive Filter Binding)

3.1. Materials and Reagents:

  • Purified PKC: Partially purified from a suitable source (e.g., rat brain).

  • Substrate: Histone H1 or a specific peptide substrate for PKC.

  • [γ-³²P]ATP: Specific activity of >3000 Ci/mmol.

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM CaCl₂.

  • Lipid Activator: 50 µg/mL phosphatidylserine and 5 µg/mL diacylglycerol sonicated in assay buffer.

  • This compound: Stock solution in an appropriate solvent (e.g., DMSO), with serial dilutions prepared.

  • Stopping Reagent: 75 mM phosphoric acid.

  • P81 Phosphocellulose Paper: Cut into 2 cm x 2 cm squares.

  • Scintillation Fluid and Counter.

3.2. Assay Procedure:

  • Prepare Reaction Mix: For each reaction, combine the following in a microcentrifuge tube on ice:

    • 25 µL Assay Buffer

    • 10 µL Lipid Activator

    • 5 µL Substrate (e.g., Histone H1 at 1 mg/mL)

    • 5 µL of diluted CP-46665 or vehicle control (for determining 0% and 100% activity).

    • 5 µL of purified PKC enzyme.

  • Pre-incubation: Gently mix and pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate Reaction: Start the phosphorylation reaction by adding 10 µL of [γ-³²P]ATP (to a final concentration of 100 µM).

  • Incubation: Incubate the reaction at 30°C for 10 minutes.

  • Stop Reaction: Terminate the reaction by spotting 50 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.

  • Washing: Immediately place the P81 paper squares in a beaker containing 75 mM phosphoric acid. Wash three times for 5-10 minutes each with gentle stirring to remove unincorporated [γ-³²P]ATP. Perform a final wash with ethanol.

  • Drying: Air dry the P81 paper squares.

  • Quantification: Place each dry paper square into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

3.3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of CP-46665 relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Workflows

4.1. Protein Kinase C Signaling Pathway

The following diagram illustrates a canonical Protein Kinase C signaling pathway, which is a target of CP-46665.

PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates CP46665 CP-46665 CP46665->PKC Inhibits pSubstrate Phosphorylated Substrate Proteins Substrate->pSubstrate Response Cellular Response (e.g., Proliferation, Gene Expression) pSubstrate->Response

Canonical PKC signaling pathway and the inhibitory action of CP-46665.

4.2. Experimental Workflow for Characterizing a Novel PKC Inhibitor

This diagram outlines a typical workflow for the preclinical characterization of a novel PKC inhibitor like CP-46665.

Experimental_Workflow start Start: Novel Compound (e.g., CP-46665) in_vitro In Vitro Kinase Assay (Determine IC₅₀ for PKC) start->in_vitro selectivity Kinase Selectivity Profiling (Test against a panel of kinases, including PKC isozymes) in_vitro->selectivity cell_based Cell-Based Assays (e.g., Western blot for PKC substrate phosphorylation) selectivity->cell_based functional Functional Cellular Assays (e.g., Proliferation, Apoptosis, Cell Cycle Analysis) cell_based->functional in_vivo In Vivo Studies (e.g., Xenograft models) functional->in_vivo end End: Characterized Inhibitor in_vivo->end

A logical workflow for the preclinical characterization of a PKC inhibitor.

Discussion and Future Directions

This compound has been identified as a micromolar inhibitor of Protein Kinase C.[1] Its characterization as a lipoidal amine suggests potential interactions with the lipid-dependent activation mechanism of conventional and novel PKC isozymes. The reversibility of its inhibitory action by phosphatidylserine further supports this hypothesis.[1] The lack of inhibition of PKA demonstrates a degree of selectivity, although its effect on other kinases, such as MLCK, indicates potential for off-target activities that should be considered in experimental design.[1]

For future research, a comprehensive profiling of CP-46665 against a panel of PKC isozymes (α, βI, βII, γ, δ, ε, η, θ, ζ, ι/λ) is crucial to determine its selectivity and potential therapeutic applications. Further cell-based assays are necessary to elucidate the downstream signaling consequences of PKC inhibition by CP-46665 and to validate its on-target effects. Investigating its impact on cellular processes regulated by PKC, such as proliferation, differentiation, and apoptosis, in various cell models would provide a more complete understanding of its biological function.

Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and is not for human or veterinary use. All experiments should be conducted in accordance with institutional and national safety guidelines.

References

Technical Guide: Antineoplastic Properties of CP-46665 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-46665 dihydrochloride, a lipoidal amine identified as 4-aminomethyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine dihydrochloride, has been investigated for its potential as an antineoplastic agent. This document provides a comprehensive technical overview of its mechanism of action, available quantitative data, and the experimental protocols utilized in its evaluation. The primary mode of action of CP-46665 is the inhibition of key cellular kinases, notably Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK). While demonstrating clear biochemical activity, its therapeutic efficacy in in-vivo models has been limited. This guide synthesizes the available data to provide a thorough understanding of the antineoplastic profile of this compound.

Introduction

CP-46665 is a synthetic lipoidal amine that has been explored for its anticancer properties. Its mechanism of action is centered on the inhibition of calcium-dependent signaling pathways, which are often dysregulated in cancer cells, leading to uncontrolled proliferation and survival. Specifically, CP-46665 targets Protein Kinase C, a crucial regulator of cell growth and differentiation, and Myosin Light Chain Kinase, an enzyme involved in cell motility and division.

Chemical Properties

  • IUPAC Name: 4-Aminomethyl-1-(2,3-bis(decyloxy)propyl)-4-phenylpiperidine dihydrochloride

  • Molecular Formula: C₃₅H₆₆N₂O₂ · 2HCl

  • Chemical Structure: (A chemical structure diagram would be placed here in a formal whitepaper)

Quantitative Data Summary

The known quantitative data for the antineoplastic activity of this compound is summarized in the table below.

Target EnzymeAssay TypeCell Line/SystemIC₅₀Reference
Protein Kinase C (PKC)Enzyme InhibitionPurified Enzyme10 µM[1]

Mechanism of Action: Signaling Pathway Inhibition

CP-46665 exerts its effects by interfering with critical signaling pathways that regulate cell proliferation, survival, and motility. The primary targets are Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK).

Inhibition of Protein Kinase C

CP-46665 is an inhibitor of the phospholipid/Ca²⁺-dependent protein kinase, commonly known as Protein Kinase C (PKC), with an IC₅₀ of 10 µM.[1] The inhibition of PKC by CP-46665 can be reversed by phosphatidylserine, but not by Ca²⁺.[1] This suggests that CP-46665 may compete with diacylglycerol (DAG), the endogenous activator of PKC, at the lipid-binding site of the enzyme. By inhibiting PKC, CP-46665 can disrupt the downstream signaling cascades that promote cell growth and survival in cancer cells.

PKC_Inhibition Growth Factor Receptor Growth Factor Receptor PLC PLC Growth Factor Receptor->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG hydrolysis IP3 IP3 PIP2->IP3 hydrolysis PKC PKC DAG->PKC Downstream Targets Downstream Targets PKC->Downstream Targets CP_46665 CP-46665 CP_46665->PKC inhibition Proliferation & Survival Proliferation & Survival Downstream Targets->Proliferation & Survival

Figure 1: Inhibition of the Protein Kinase C signaling pathway by CP-46665.

Inhibition of Myosin Light Chain Kinase

In addition to its effects on PKC, CP-46665 also inhibits Myosin Light Chain Kinase (MLCK), a calmodulin/Ca²⁺-dependent protein kinase.[1] MLCK is responsible for phosphorylating the regulatory light chain of myosin, a key step in initiating cellular contraction and motility. By inhibiting MLCK, CP-46665 can potentially interfere with cancer cell migration and invasion, processes that are critical for metastasis.

MLCK_Inhibition Ca2+/Calmodulin Ca2+/Calmodulin MLCK MLCK Ca2+/Calmodulin->MLCK Myosin Light Chain Myosin Light Chain MLCK->Myosin Light Chain phosphorylation CP_46665 CP-46665 CP_46665->MLCK inhibition Phosphorylated MLC Phosphorylated MLC Myosin Light Chain->Phosphorylated MLC Cell Motility & Contraction Cell Motility & Contraction Phosphorylated MLC->Cell Motility & Contraction

Figure 2: Inhibition of the Myosin Light Chain Kinase pathway by CP-46665.

In Vitro Antineoplastic Activity

Effects on Leukemic Cells

CP-46665 has been shown to inhibit the phosphorylation of endogenous proteins in HL-60 human promyelocytic leukemia cells.[1] This effect was observed both in the presence and absence of the PKC activator 12-O-tetradecanoylphorbol-13-acetate (TPA), indicating a direct inhibitory action on protein kinases within these cells.[1]

In Vivo Studies

Despite its in vitro activity, a study evaluating the therapeutic efficacy of CP-46665 in rodent and human tumor models growing in nude mice showed a lack of significant antineoplastic activity. The compound was tested against 3-Lewis lung carcinoma, methylnitrosourea (MNU)-induced rat mammary carcinomas, and two human non-seminomatous germ cell tumor cell lines (H 12.1 and H 12.7). In these models, CP-46665 failed to demonstrate therapeutic efficacy at doses up to and exceeding the lethal dose for 10% of the treated animals (LD₁₀).

Experimental Protocols

Protein Kinase C (PKC) Inhibition Assay
  • Enzyme Source: Purified phospholipid/Ca²⁺-dependent protein kinase.

  • Substrate: Histone H1.

  • Reaction Mixture: The standard assay mixture (0.2 ml) contained 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM CaCl₂, 5 µg phosphatidylserine, 0.1 µg diolein, 40 µg histone H1, and the enzyme preparation.

  • Inhibitor: CP-46665 was dissolved in dimethyl sulfoxide (DMSO) and added to the reaction mixture. The final concentration of DMSO did not exceed 1%.

  • Reaction Initiation: The reaction was initiated by the addition of [γ-³²P]ATP (20 nmol, specific activity 100-200 cpm/pmol).

  • Incubation: The reaction mixture was incubated for 5 minutes at 30°C.

  • Termination and Measurement: The reaction was terminated by the addition of 1 ml of 25% trichloroacetic acid. The radioactivity incorporated into the protein was determined by scintillation counting.

PKC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Reaction Mix Prepare Reaction Mixture (Buffer, MgCl2, CaCl2, Lipids, Substrate) Add PKC Enzyme Add Purified PKC Enzyme Prepare Reaction Mix->Add PKC Enzyme Add CP-46665 Add CP-46665 (in DMSO) Add PKC Enzyme->Add CP-46665 Initiate Reaction Initiate with [γ-³²P]ATP Add CP-46665->Initiate Reaction Incubate Incubate at 30°C for 5 min Initiate Reaction->Incubate Terminate Reaction Terminate with Trichloroacetic Acid Incubate->Terminate Reaction Measure Radioactivity Measure Radioactivity (Scintillation Counting) Terminate Reaction->Measure Radioactivity

References

The Potential Role of CP-46665 Dihydrochloride in Antimetastatic Activity: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastasis remains a primary driver of cancer-related mortality, creating a critical need for novel therapeutic agents that can inhibit this complex process. CP-46665 dihydrochloride, a lipoidal amine, has been identified as a potential antineoplastic agent with putative antimetastatic properties. This technical whitepaper provides a comprehensive overview of the known mechanisms of action of CP-46665, focusing on its role as an inhibitor of key cellular kinases involved in metastatic dissemination. While specific quantitative data on the antimetastatic efficacy of CP-46665 is limited in publicly available literature, this guide elucidates its potential based on its established biochemical targets: Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK). This document summarizes the foundational data, proposes the signaling pathways likely affected, and provides standardized experimental protocols for evaluating the antimetastatic potential of this and similar compounds.

Introduction to this compound

CP-46665 is a lipoidal amine that has been investigated for its antineoplastic properties. Early research identified it as an inhibitor of phospholipid/Ca2+-dependent protein kinase, commonly known as Protein Kinase C (PKC).[1] The inhibition of such a critical signaling node suggests a potential for broader anticancer effects, including the interference with the metastatic cascade.

Mechanism of Action: Targeting Key Kinases

The primary proposed mechanism for the antimetastatic activity of CP-46665 revolves around its inhibition of two key enzymes: Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK).[1]

Inhibition of Protein Kinase C (PKC)

PKC is a family of serine/threonine kinases that are central to signal transduction pathways regulating cell growth, proliferation, and apoptosis.[2] Several PKC isoforms have been implicated in promoting cancer cell invasion and metastasis.[3][4][5][6][7] CP-46665-1 has been shown to inhibit PKC with a specific potency.[1]

Quantitative Data on PKC Inhibition

CompoundTargetIC50Reference
CP-46665-1Phospholipid/Ca2+-dependent protein kinase (Protein Kinase C)10 µM[1]

Table 1: In vitro inhibitory concentration of CP-46665-1 against Protein Kinase C.[1]

The inhibition of PKC by CP-46665 is a critical finding, as PKC activation is linked to various aspects of metastasis, including the epithelial-to-mesenchymal transition (EMT), increased cell motility, and degradation of the extracellular matrix.[3][4]

Inhibition of Myosin Light Chain Kinase (MLCK)

In addition to its effects on PKC, CP-46665 also inhibits Myosin Light Chain Kinase (MLCK), a calmodulin/Ca2+-dependent protein kinase.[1] MLCK plays a crucial role in regulating actomyosin contractility, a fundamental process for cell migration.[8] By phosphorylating the regulatory light chain of myosin II, MLCK enables the contraction of the actin cytoskeleton, which is necessary for the dynamic changes in cell shape and movement required for invasion and metastasis.[8][9] The inhibition of MLCK by CP-46665 would therefore be expected to impair cancer cell motility.

Signaling Pathways and Logical Relationships

The antimetastatic potential of CP-46665 can be visualized through its impact on key signaling pathways that govern cell migration and invasion.

G cluster_0 This compound cluster_1 Cellular Targets cluster_2 Downstream Cellular Processes cluster_3 Metastatic Events CP-46665 CP-46665 PKC Protein Kinase C (PKC) CP-46665->PKC Inhibits MLCK Myosin Light Chain Kinase (MLCK) CP-46665->MLCK Inhibits EMT Epithelial-Mesenchymal Transition (EMT) PKC->EMT Promotes Adhesion Focal Adhesion Dynamics PKC->Adhesion Modulates Contraction Actomyosin Contractility MLCK->Contraction Promotes Invasion Cell Invasion EMT->Invasion Actin Actin Cytoskeleton Reorganization Migration Cell Migration Actin->Migration Contraction->Actin Adhesion->Migration Migration->Invasion

Caption: Proposed mechanism of action for the antimetastatic activity of CP-46665.

Experimental Protocols for Assessing Antimetastatic Activity

The following are detailed methodologies for key experiments that could be employed to validate and quantify the antimetastatic effects of this compound.

In Vitro Assays

4.1.1. Cell Migration (Wound Healing) Assay

This assay provides a straightforward method to assess the effect of a compound on cancer cell motility.

G A 1. Seed cells to create a confluent monolayer B 2. Create a 'wound' in the monolayer with a pipette tip A->B C 3. Treat with CP-46665 or vehicle control B->C D 4. Image at 0h and 24h C->D E 5. Measure the change in wound area D->E

Caption: Workflow for a wound healing cell migration assay.

  • Protocol:

    • Seed cancer cells in a 6-well plate and grow to confluence.

    • Create a linear scratch in the monolayer using a sterile p200 pipette tip.

    • Wash with PBS to remove dislodged cells.

    • Add fresh media containing various concentrations of this compound or a vehicle control.

    • Capture images of the scratch at time 0 and after a set time period (e.g., 24 hours).

    • Quantify the area of the scratch at both time points to determine the rate of cell migration into the wound.

4.1.2. Cell Invasion (Boyden Chamber) Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.

G A 1. Coat transwell insert with Matrigel B 2. Add cells with CP-46665 to the upper chamber A->B C 3. Add chemoattractant to the lower chamber B->C D 4. Incubate for 24-48h C->D E 5. Stain and count invaded cells on the lower surface D->E

Caption: Workflow for a Boyden chamber cell invasion assay.

  • Protocol:

    • Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size).

    • In the lower chamber, add media containing a chemoattractant (e.g., 10% FBS).

    • In the upper chamber, add serum-free media containing cancer cells and various concentrations of this compound or a vehicle control.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the top of the insert with a cotton swab.

    • Fix and stain the cells that have invaded to the bottom of the insert.

    • Count the number of stained cells in several microscopic fields to quantify invasion.

In Vivo Metastasis Model

An in vivo model is essential to confirm the antimetastatic potential of a compound in a physiological context.

  • Protocol:

    • Inject metastatic cancer cells (e.g., 4T1 murine breast cancer cells) into the mammary fat pad of immunocompetent mice.

    • Once primary tumors are established, randomize mice into treatment and control groups.

    • Administer this compound or a vehicle control systemically (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule.

    • Monitor primary tumor growth and the overall health of the animals.

    • At the end of the study, euthanize the mice and harvest the lungs and other potential metastatic sites.

    • Count the number of metastatic nodules on the surface of the lungs.

    • Histologically confirm the presence of metastatic lesions.

Caveats and Future Directions

It is important to note that one study reported a lack of therapeutic efficacy for CP-46665 in certain rodent tumor models and human non-seminomatous germ cell tumors in nude mice. This highlights the need for further investigation to understand the specific cancer types and contexts in which CP-46665 may be effective.

Future research should focus on:

  • Conducting comprehensive in vitro and in vivo studies to generate quantitative data on the antimetastatic effects of CP-46665 across a panel of cancer cell lines.

  • Elucidating the specific PKC isoforms inhibited by CP-46665.

  • Investigating the downstream effects of PKC and MLCK inhibition by CP-46665 on the expression of genes and proteins involved in metastasis.

  • Exploring potential synergistic effects of CP-46665 with other anticancer agents.

Conclusion

This compound presents a compelling profile as a potential antimetastatic agent due to its inhibitory action on Protein Kinase C and Myosin Light Chain Kinase. While direct evidence of its antimetastatic activity in vivo is currently limited, its known biochemical targets are well-established drivers of the metastatic cascade. The experimental frameworks provided in this guide offer a clear path for the further evaluation of CP-46665 and other compounds with similar mechanisms of action. Continued research into this and related lipoidal amines could pave the way for new therapeutic strategies to combat cancer metastasis.

References

An In-depth Technical Guide to CP-46665 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 72618-10-1

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and known mechanisms of CP-46665 dihydrochloride, a research chemical identified as an inhibitor of key cellular signaling enzymes. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound, systematically named 4-Aminomethyl-1-(2,3-bis(decyloxy)propyl)-4-phenylpiperidine dihydrochloride, is a lipoidal amine. While extensive peer-reviewed data on its physical properties are limited, information from suppliers indicates the following:

PropertyValueSource(s)
CAS Number 72618-10-1
Molecular Formula C₃₅H₆₆Cl₂N₂O₂[1]
Molecular Weight 617.82 g/mol [1]
Appearance Solid powder[1]
Purity >98%[1]
Solubility Soluble in DMSO; Insoluble in water
Storage Store at -20°C for long-term stability

Biological Activity and Mechanism of Action

CP-46665 is recognized as an inhibitor of specific protein kinases, playing a role in the modulation of cellular signaling pathways.

Inhibition of Protein Kinase C (PKC)

The primary characterized activity of CP-46665 is the inhibition of phospholipid/Ca²⁺-dependent protein kinase, commonly known as Protein Kinase C (PKC).[2]

  • Inhibitory Concentration: CP-46665 has been shown to inhibit PKC with an IC₅₀ (concentration causing 50% inhibition) of 10 µM.[2]

  • Mechanism of Inhibition: The inhibitory action of CP-46665 on PKC is reversed by the presence of phosphatidylserine, a key lipid cofactor for PKC activation. However, its inhibitory effect is not overcome by calcium ions (Ca²⁺).[2] This suggests that CP-46665 may interfere with the interaction of PKC with its lipid cofactors at the cell membrane. The compound was also found to inhibit PKC activity that was augmented by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA), mezerein, or diolein.[2]

Inhibition of Myosin Light Chain Kinase (MLCK)

In addition to its effects on PKC, CP-46665 also demonstrates inhibitory activity against myosin light chain kinase (MLCK), a calmodulin/Ca²⁺-dependent protein kinase.[2] MLCK is a crucial enzyme in the regulation of smooth muscle contraction and other cellular processes involving the cytoskeleton.

Specificity

CP-46665 has been reported to be inactive against cyclic AMP-dependent protein kinase (PKA), indicating a degree of selectivity in its kinase inhibition profile.[2]

Signaling Pathway

The known interactions of CP-46665 with PKC and MLCK place it as a modulator of calcium-dependent signaling pathways.

G Simplified Signaling Pathway Inhibited by CP-46665 cluster_membrane Plasma Membrane cluster_cytosol Cytosol DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC Activates PS Phosphatidylserine (PS) PS->PKC Activates Substrate_PKC PKC Substrates PKC->Substrate_PKC Phosphorylates CaM Calmodulin (CaM) MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Substrate_MLCK Myosin Light Chain MLCK->Substrate_MLCK Phosphorylates Response_PKC Cellular Response Substrate_PKC->Response_PKC Response_MLCK Muscle Contraction / Cytoskeletal Rearrangement Substrate_MLCK->Response_MLCK CP46665 CP-46665 CP46665->PKC Inhibits CP46665->MLCK Inhibits Calcium Ca²⁺ Calcium->PKC Activates Calcium->CaM Binds

Caption: Inhibition of PKC and MLCK signaling pathways by CP-46665.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively available in publicly accessible literature. The seminal work identifying its activity provides a basis for the methodologies used.

Protein Kinase C (PKC) Inhibition Assay (Hypothetical Workflow)

Based on the original findings, a likely experimental workflow to determine the IC₅₀ of CP-46665 against PKC would involve a radiometric assay.

G Hypothetical Workflow for PKC Inhibition Assay cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis A Prepare reaction buffer with Ca²⁺, phosphatidylserine, and DAG B Add purified PKC enzyme A->B C Add varying concentrations of CP-46665 B->C D Add histone H1 as a substrate C->D E Initiate reaction by adding [γ-³²P]ATP D->E F Incubate at 30°C for a defined period E->F G Terminate reaction (e.g., with trichloroacetic acid) F->G H Spot reaction mixture onto phosphocellulose paper G->H I Wash paper to remove unincorporated [γ-³²P]ATP H->I J Quantify incorporated radioactivity (scintillation counting) I->J K Calculate % inhibition and determine IC₅₀ J->K

Caption: A potential workflow for determining the IC₅₀ of CP-46665 against PKC.

Synthesis

Information regarding the chemical synthesis of this compound is not available in the public domain, including scientific literature and patent databases. The compound is available from commercial suppliers who likely employ proprietary synthetic routes.

Applications in Research

As an inhibitor of both PKC and MLCK, this compound can serve as a valuable tool for researchers investigating:

  • The role of PKC and MLCK in various cellular processes, including proliferation, differentiation, and apoptosis.

  • The contribution of calcium-dependent signaling pathways to disease states, such as cancer and inflammatory disorders.

  • The potential of dual PKC/MLCK inhibitors as therapeutic agents.

Given its characterization as an antineoplastic and antimetastatic agent in early studies, further investigation into its efficacy and mechanism in various cancer models may be warranted.[2]

Safety Information

A comprehensive safety profile for this compound is not publicly available. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Lipoidal Amines in Cancer Research: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lipoidal amines, particularly cationic lipids, have emerged as a cornerstone in the development of advanced drug delivery systems for cancer therapy. Their unique ability to form complexes with nucleic acids and other therapeutic agents, facilitating their entry into cancer cells, has opened new avenues for targeted treatments. This technical guide provides an in-depth exploration of the role of lipoidal amines in cancer research, with a focus on their synthesis, formulation into liposomal nanoparticles, mechanisms of action, and therapeutic applications. We present a comprehensive overview of key experimental protocols, quantitative data on their efficacy, and a detailed look at the signaling pathways they modulate. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to Lipoidal Amines in Cancer Research

Lipoidal amines are amphiphilic molecules characterized by a hydrophobic lipid tail and a hydrophilic headgroup containing one or more amine functionalities. In the context of cancer research, the primary focus has been on cationic lipoidal amines, which possess a net positive charge at physiological pH. This positive charge is pivotal for their function, enabling electrostatic interactions with negatively charged molecules such as nucleic acids (DNA and RNA), thereby facilitating the formation of lipoplexes. These complexes can efficiently traverse the negatively charged cell membrane, a significant barrier to the intracellular delivery of many therapeutic agents.

The application of lipoidal amines in cancer therapy extends beyond simple drug delivery. Novel research has demonstrated that certain lipoidal amines possess intrinsic anti-tumor properties, capable of inducing apoptosis and modulating key signaling pathways within cancer cells. Their versatility has led to their use in a wide array of therapeutic strategies, including gene therapy, immunotherapy, and the targeted delivery of chemotherapeutic drugs.

Synthesis and Formulation of Lipoidal Amine-Based Nanoparticles

The efficacy of lipoidal amines is intrinsically linked to their chemical structure and their formulation into nanoparticle delivery systems, most commonly liposomes.

Synthesis of Key Lipoidal Amines

The synthesis of cationic lipids is a critical step in the development of effective delivery vehicles. Two of the most extensively studied and utilized lipoidal amines in cancer research are DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol).

Synthesis of DOTAP:

The synthesis of DOTAP can be achieved through a multi-step process, often starting from (S)-3-dimethylamino-1,2-propane diol. This intermediate is treated with oleoyl chloride to form the 1,2-dioleoyl-3-dimethylamino derivative. The final step involves methylation to produce the quaternary ammonium salt, DOTAP[1]. A simplified reaction scheme is presented below.

DOTAP_Synthesis S-3-dimethylamino-1,2-propane_diol (S)-3-dimethylamino- 1,2-propane diol Intermediate 1,2-dioleoyl-3- dimethylamino derivative S-3-dimethylamino-1,2-propane_diol->Intermediate Acylation Oleoyl_chloride Oleoyl chloride Oleoyl_chloride->Intermediate DOTAP DOTAP Intermediate->DOTAP Methylation Methyl_iodide Methyl iodide Methyl_iodide->DOTAP

Caption: Simplified synthesis scheme for DOTAP.

Synthesis of DC-Cholesterol:

DC-Cholesterol can be synthesized through a straightforward reaction between cholesteryl chloroformate and N,N-dimethylethylenediamine in a suitable solvent like chloroform or dichloromethane[2][3].

DC_Chol_Synthesis Cholesteryl_chloroformate Cholesteryl chloroformate DC-Cholesterol DC-Cholesterol Cholesteryl_chloroformate->DC-Cholesterol NN-dimethylethylenediamine N,N-dimethylethylenediamine NN-dimethylethylenediamine->DC-Cholesterol Reaction

Caption: Synthesis of DC-Cholesterol.

Formulation of Cationic Liposomes: The Thin-Film Hydration Method

The thin-film hydration method is a widely used and reproducible technique for preparing cationic liposomes[4][5][6]. This method involves dissolving the lipids in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous solution to form liposomes.

Experimental Protocol: Thin-Film Hydration for DOTAP/DOPE Liposomes

  • Lipid Preparation: Dissolve DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) in chloroform at a desired molar ratio (e.g., 1:1) in a round-bottom flask[7].

  • Film Formation: Evaporate the chloroform using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C) to form a thin, uniform lipid film on the inner surface of the flask[4][6].

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sterile water or PBS) by gentle rotation of the flask. The volume of the buffer will determine the final lipid concentration[4][6].

  • Sonication/Extrusion: To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be sonicated or extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm)[5].

Thin_Film_Hydration cluster_0 Process Flow Lipid_Dissolution 1. Dissolve Lipids (e.g., DOTAP, DOPE) in Chloroform Film_Formation 2. Evaporate Solvent (Rotary Evaporation) Lipid_Dissolution->Film_Formation Drying 3. Dry Film (High Vacuum) Film_Formation->Drying Hydration 4. Hydrate Film (Aqueous Buffer) Drying->Hydration Sizing 5. Size Reduction (Sonication/Extrusion) Hydration->Sizing Final_Liposomes Cationic Liposomes Sizing->Final_Liposomes

Caption: Workflow for the thin-film hydration method.

Physicochemical Characterization and Quantitative Efficacy

The therapeutic efficacy of lipoidal amine-based nanoparticles is heavily dependent on their physicochemical properties and their ability to inhibit cancer cell growth.

Physicochemical Properties

Key parameters such as particle size, polydispersity index (PDI), and zeta potential are critical for the in vivo performance of liposomal formulations.

Liposome FormulationMolar RatioParticle Size (nm)Zeta Potential (mV)Reference
DOTAP/Cholesterol-128+66[8]
DC-Chol/DOPE-150 - 400+30 to +50[9]
DOTAP/DOPE1:1~200-250~+50 (at N/P ratio > 5)[10]
DOTMA/Cholesterol-126+51[8]
In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various lipoidal amine formulations in different cancer cell lines.

Lipoidal Amine FormulationCancer Cell LineIC50 Value (µM)Reference
ATRA-loaded DOTAP:Cholesterol (5:4)A549 (Lung)0.78[11]
Paclitaxel-loaded PC/DOTAPHUVECVaries with formulation[12]
DC-Chol/DOPEPC-3 (Prostate)Dose-dependent cytotoxicity observed[13]
Various liposomal formulationsHepG2, HCT116, MCF-716.1 - 41.9[14]
In Vivo Tumor Growth Inhibition

Preclinical studies in animal models are crucial for evaluating the anti-tumor efficacy of lipoidal amine formulations.

Liposomal FormulationAnimal ModelTumor TypeTumor Growth Inhibition (%)Reference
Histidinylated Cationic LipidsSyngeneic C57BL/6J miceMelanomaSignificant inhibition observed[15]
Doxorubicin-loaded liposomesLLC-tumor bearing miceLewis Lung CarcinomaVaries with lipid composition[16]
MPL cationic liposomes + IL-12BALB/c mice4T1 Murine Breast CancerSignificant suppression[17]
Paclitaxel-loaded liposomesC57BL/6 miceLung tumor31.5 - 32.7 (vs free drug)[18]

Mechanisms of Action: Modulation of Signaling Pathways

Lipoidal amines exert their anti-cancer effects not only through drug delivery but also by directly influencing cellular signaling pathways, primarily inducing apoptosis and modulating the MAPK/ERK pathway.

Induction of Apoptosis

Cationic liposomes have been shown to induce apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating malignant cells. The process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cancer cells in a 6-well plate and treat with the lipoidal amine formulation at various concentrations for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Apoptosis_Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) FADD FADD Death_Receptor->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax_Bak Bax/Bak Bax_Bak->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Caspase3 Bcl2 Bcl-2 (inhibits) Bcl2->Bax_Bak Cationic_Liposomes_Stress Cationic Liposomes (Cellular Stress) Cationic_Liposomes_Stress->Bax_Bak Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Modulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a crucial signaling route that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. Studies have shown that lipoidal amines like DOTAP can activate the MAPK/ERK pathway, leading to downstream cellular responses that can contribute to anti-tumor immunity[19].

MAPK_ERK_Pathway Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cellular_Response DOTAP DOTAP DOTAP->Raf Activation

Caption: The MAPK/ERK signaling pathway and a potential point of modulation by DOTAP.

Clinical Landscape

The translation of lipoidal amine-based therapies from preclinical research to clinical application is an active area of investigation. Several clinical trials are underway to evaluate the safety and efficacy of these novel delivery systems in cancer patients.

PhaseInterventionConditionStatus
Phase I/IIAutologous tumor mRNA-loaded liposome vaccine (DOTAP)MelanomaRecruiting
Phase IIPaclitaxel embedded in neutral and cationic lipids (EndoTAG-1)Advanced Triple-Negative Breast CancerCompleted
Phase ICationic liposome formulation containing IL-2Human TumorsPreclinical studies completed

Conclusion and Future Directions

Lipoidal amines have demonstrated immense potential in revolutionizing cancer therapy. Their role as versatile delivery vehicles for a wide range of therapeutic payloads, coupled with their intrinsic anti-tumor activities, positions them as a critical tool in the oncologist's arsenal. The ongoing research into novel lipoidal amine structures, improved formulation strategies, and a deeper understanding of their interactions with cellular machinery will undoubtedly lead to the development of more effective and targeted cancer treatments. Future efforts should focus on optimizing the therapeutic index of these delivery systems, minimizing off-target effects, and advancing the most promising candidates through rigorous clinical evaluation.

References

The Inhibitory Effect of CP-46665 Dihydrochloride on Myosin Light Chain Kinase: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-46665, a lipoidal amine, has been identified as an inhibitor of Myosin Light Chain Kinase (MLCK), a crucial enzyme in the regulation of smooth muscle contraction and other cellular processes. This technical guide provides a comprehensive analysis of the available data on the effects of CP-46665 dihydrochloride on MLCK, including its inhibitory properties, the relevant signaling pathways, and plausible experimental methodologies for its characterization. Due to the limited availability of specific quantitative data for MLCK inhibition by CP-46665 in publicly accessible literature, this document draws upon the primary available source and contextualizes the information with general knowledge of kinase assay protocols from the relevant period.

Introduction to Myosin Light Chain Kinase (MLCK)

Myosin light chain kinase is a Ca²⁺/calmodulin-dependent protein kinase that plays a pivotal role in the regulation of smooth muscle contraction.[1][2] The canonical pathway for smooth muscle activation involves an increase in intracellular calcium concentration, which leads to the binding of calcium to calmodulin (CaM).[3] The Ca²⁺-CaM complex then activates MLCK.[3] Activated MLCK catalyzes the phosphorylation of the 20-kDa regulatory light chain of myosin II (MLC20) at Serine 19.[4] This phosphorylation event triggers a conformational change in the myosin head, enabling it to interact with actin filaments and initiate the cross-bridge cycling that results in muscle contraction.[4] The extent of MLC phosphorylation, and therefore the force of contraction, is determined by the balance between the activities of MLCK and myosin light chain phosphatase (MLCP), which dephosphorylates MLC20.[5]

This compound as a Kinase Inhibitor

CP-46665 is a novel antineoplastic lipoidal amine that has been shown to possess inhibitory activity against certain protein kinases.[6] The dihydrochloride salt is a common formulation for such compounds to improve solubility and stability.

Quantitative Data on Kinase Inhibition

The primary research identifying CP-46665 as a kinase inhibitor reported its effect on phospholipid/Ca²⁺-dependent protein kinase (Protein Kinase C) and myosin light chain kinase.[6] While a specific IC50 value for the inhibition of MLCK by CP-46665-1 is not provided in the available abstract, the study does offer a quantitative measure of its potency against Protein Kinase C.

Kinase TargetInhibitorIC50Reference
Phospholipid/Ca²⁺-dependent protein kinase (Protein Kinase C)CP-46665-110 µM[6]
Myosin Light Chain Kinase (MLCK)CP-46665-1Inhibition reported, specific IC50 not available in abstract[6]

Table 1: Summary of the inhibitory activity of CP-46665-1 on protein kinases.

The inhibition of Protein Kinase C by CP-46665-1 was found to be reversible by phosphatidylserine but not by Ca²⁺.[6] The compound was also noted to be ineffective against cyclic AMP-dependent protein kinase, suggesting a degree of selectivity.[6]

Signaling Pathway of MLCK and Inhibition by CP-46665

The activation of MLCK is a critical step in the signaling cascade leading to smooth muscle contraction. CP-46665 acts as an antagonist in this pathway by directly inhibiting the enzymatic activity of MLCK.

MLCK_Signaling_Pathway cluster_activation Activation Pathway cluster_mlck MLCK Action cluster_inhibition Inhibition Agonist Agonist Receptor Receptor Agonist->Receptor Binds Ca_increase ↑ Intracellular Ca²⁺ Receptor->Ca_increase Stimulates Calmodulin Calmodulin Ca_increase->Calmodulin Binds to CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive MLCK (inactive) CaM_Complex->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain (unphosphorylated) MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction CP46665 CP-46665 dihydrochloride CP46665->MLCK_active Inhibits

Caption: Signaling pathway of MLCK activation and its inhibition by CP-46665.

Experimental Protocols

While the specific protocol used to determine the inhibition of MLCK by CP-46665 is not detailed in the available literature, a standard in vitro kinase assay from that period would likely have been employed. A plausible methodology based on common practices is outlined below.

In Vitro MLCK Inhibition Assay (Hypothetical Protocol)

This protocol describes a radiometric filter binding assay, a common method for measuring kinase activity.

Materials:

  • Purified smooth muscle MLCK

  • Myosin light chains (MLC) as substrate

  • [γ-³²P]ATP (radiolabeled ATP)

  • This compound stock solution

  • Kinase reaction buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mM CaCl₂, 1 µM Calmodulin)

  • Trichloroacetic acid (TCA) or phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare reaction tubes on ice. To each tube, add the kinase reaction buffer, a known concentration of MLC substrate, and varying concentrations of this compound (or vehicle control).

  • Enzyme Addition: Add purified MLCK to each reaction tube.

  • Initiation of Reaction: Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes) to allow for substrate phosphorylation.

  • Termination of Reaction: Stop the reaction by adding a solution like TCA to precipitate the proteins or by spotting the reaction mixture onto phosphocellulose paper which binds the phosphorylated substrate.

  • Washing: Wash the precipitated proteins or the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the MLC substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of MLCK activity against the concentration of this compound to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare reaction mix: Buffer, MLC, Calmodulin, Ca²⁺ B Add varying concentrations of CP-46665 A->B C Add purified MLCK B->C D Initiate with [γ-³²P]ATP C->D E Incubate at 30°C D->E F Terminate reaction (e.g., spot on P81 paper) E->F G Wash to remove free [γ-³²P]ATP F->G H Quantify incorporated ³²P (Scintillation counting) G->H I Calculate % inhibition and determine IC50 H->I

Caption: A plausible experimental workflow for determining MLCK inhibition.

Discussion and Future Directions

The available evidence indicates that this compound is an inhibitor of myosin light chain kinase.[6] However, the lack of a specific IC50 value for MLCK in the primary literature highlights a significant gap in our understanding of its potency and selectivity. The reported IC50 of 10 µM for Protein Kinase C suggests that CP-46665 may have activity against multiple kinases.

For drug development professionals, further characterization of CP-46665 is essential. This would involve:

  • Determination of the IC50 for MLCK: Utilizing modern, non-radioactive kinase assay formats (e.g., ADP-Glo, FRET) to precisely quantify the inhibitory potency against MLCK.

  • Kinase Selectivity Profiling: Screening CP-46665 against a broad panel of kinases to understand its selectivity profile and identify potential off-target effects.

  • Mechanism of Inhibition Studies: Investigating whether the inhibition is ATP-competitive, non-competitive, or uncompetitive to inform medicinal chemistry efforts for optimization.

  • Cell-based Assays: Evaluating the effect of CP-46665 on MLC phosphorylation and smooth muscle contraction in cellular and tissue models to validate its in vitro activity.

Conclusion

This compound has been identified as an inhibitor of myosin light chain kinase, a key regulator of smooth muscle contraction. While quantitative data on its potency against MLCK is currently limited, its inhibitory effect on Protein Kinase C suggests it is a bioactive molecule with the potential to modulate cellular signaling pathways. Further detailed biochemical and cellular studies are required to fully elucidate its mechanism of action, potency, and selectivity, which will be critical for assessing its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for CP-46665 Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CP-46665 is a synthetic lipoidal amine that has demonstrated significant antineoplastic properties. It functions primarily as an inhibitor of Protein Kinase C (PKC), a key enzyme in cellular signal transduction pathways that regulate cell growth, proliferation, and differentiation.[1] By targeting PKC, CP-46665 disrupts these pathways, leading to cytotoxicity in various cancer cell lines. Additionally, CP-46665 has been shown to inhibit myosin light chain kinase, suggesting a broader impact on cellular processes.[1] These application notes provide detailed protocols for the use of CP-46665 dihydrochloride in cell culture experiments to assess its cytotoxic effects and to study its mechanism of action.

Data Presentation

Quantitative Summary of this compound Activity
ParameterValueCell Line/SystemReference
IC50 (PKC Inhibition) 10 µMIn vitro enzyme assay[1]
Effective Cytotoxic Concentration (Leukemic Blasts) ≥ 5 µg/mL (≥ 48h)Human leukemic cells
Effective Cytotoxic Concentration (Leukemic Blasts) ≥ 10 µg/mL (≥ 24h)Human leukemic cells

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Based on the information that CP-46665 is soluble in DMSO[2], prepare a high-concentration stock solution (e.g., 10 mM). To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, for 1 mg of this compound (Molecular Weight: 617.82 g/mol ), add 161.8 µL of DMSO.

  • Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[2]

Cell Culture and Treatment with this compound

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

Protocol:

  • Cell Seeding:

    • For adherent cells, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete medium.

    • For suspension cells, directly collect the cells.

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well plate at a predetermined optimal density. This density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment. A common starting point is 5,000-10,000 cells per well.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment (for adherent cells) and recovery.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is recommended to perform serial dilutions to cover a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value.

    • Important: To avoid precipitation of the compound, it is advisable to first dilute the DMSO stock solution in a small volume of medium before adding it to the final volume. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

  • Cell Treatment:

    • Carefully remove the existing medium from the wells (for adherent cells).

    • Add 100 µL of the prepared working solutions of this compound (or vehicle control) to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

Assessment of Cytotoxicity using MTT Assay

Materials:

  • Treated cells in a 96-well plate (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • MTT Addition: At the end of the treatment period, add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability, from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

Signaling Pathways and Visualizations

Proposed Mechanism of Action of CP-46665

CP-46665 primarily exerts its effects through the inhibition of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that are central to many signaling cascades. Upon activation by diacylglycerol (DAG) and, for conventional isoforms, calcium, PKC phosphorylates a wide range of downstream substrates. Inhibition of PKC by CP-46665 is expected to disrupt these downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.

Key downstream pathways potentially affected by CP-46665 include:

  • MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate): MARCKS is a major substrate of PKC. Its phosphorylation by PKC causes its translocation from the plasma membrane to the cytosol, which is important for regulating cytoskeletal organization and cell motility.[3][4] Inhibition of PKC by CP-46665 would likely prevent MARCKS phosphorylation.

  • Raf-1/MAPK Pathway: PKC can activate the Raf-1 kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is crucial for cell proliferation and survival.[5][6][7] Inhibition of PKC could therefore lead to the suppression of the Raf-1/MAPK pathway.

  • NF-κB Pathway: PKC is also known to be involved in the activation of the NF-κB transcription factor, which plays a critical role in inflammation, immunity, and cell survival.[8][9][10][11][12] By inhibiting PKC, CP-46665 may suppress NF-κB activation.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates MARCKS_mem MARCKS (Membrane-bound) PKC->MARCKS_mem Phosphorylates Raf1 Raf-1 PKC->Raf1 Activates IKK IKK PKC->IKK Activates MARCKS_cyto p-MARCKS (Cytosolic) MARCKS_mem->MARCKS_cyto Translocates CP46665 CP-46665 CP46665->PKC Inhibits MEK MEK Raf1->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene Promotes Proliferation/ Survival MARCKS_cyto->Gene Regulates Cytoskeleton IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB->Gene Promotes Survival/ Inflammation NFkB_IkB->NFkB Degradation of IκB

Caption: Proposed signaling pathway inhibited by CP-46665.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the key steps for determining the cytotoxic effects of this compound in a cell culture model.

G start Start: Cancer Cell Line seed Seed Cells in 96-well Plate start->seed incubate1 Incubate Overnight (37°C, 5% CO2) seed->incubate1 prepare_drug Prepare Serial Dilutions of This compound incubate1->prepare_drug treat Treat Cells with CP-46665 and Vehicle Control incubate1->treat prepare_drug->treat incubate2 Incubate for 24, 48, or 72 hours treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 2-4 hours mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Analyze Data: - Calculate % Viability - Generate Dose-Response Curve - Determine IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Experimental workflow for assessing cytotoxicity.

References

Application Notes and Protocols for CP-46665 Dihydrochloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-46665 dihydrochloride is a lipoidal amine that has been identified as a potent inhibitor of protein kinase C (PKC), a key enzyme in cellular signal transduction pathways.[1] Its inhibitory action on PKC and other calcium-dependent enzymes suggests its potential as an antineoplastic and antimetastatic agent.[1] In vitro studies have demonstrated its cytotoxic effects on a variety of human tumor and leukemia cell lines.[2] These application notes provide detailed protocols for utilizing this compound in common in vitro assays to assess its biological activity.

Mechanism of Action

CP-46665 is an inhibitor of phospholipid/Ca2+-dependent protein kinase (protein kinase C).[1] Its inhibitory effect on PKC can be reversed by phosphatidylserine, indicating a competitive mechanism at the lipid-binding site.[1] In addition to PKC, CP-46665 also inhibits myosin light chain kinase, another calmodulin/Ca2+-dependent protein kinase.[1] The cytotoxic effects of CP-46665 are associated with the destruction of the cell membrane.[2]

Data Presentation

The following tables summarize the quantitative data available for this compound in various in vitro assays.

Table 1: In Vitro Inhibitory Activity of CP-46665

Target EnzymeIC50 ValueAssay ConditionsReference
Protein Kinase C (PKC)10 µMPhospholipid/Ca2+-dependent protein kinase assay[1]

Table 2: In Vitro Cytotoxicity of CP-46665

Cell TypeEffective ConcentrationIncubation TimeEffectReference
Leukemic Blasts≥ 5 µg/mL≥ 48 hoursCell destruction[2]
Leukemic Blasts≥ 10 µg/mL≥ 24 hoursCell destruction[2]
Solid Tumor CellsSlightly higher than leukemic blastsLonger than leukemic blastsMaximum cell killing[2]

Signaling Pathway Diagram

PKC_Pathway_Inhibition Inhibition of Protein Kinase C Signaling by CP-46665 cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive activates ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Phospho_Substrate->Cellular_Response CP46665 CP-46665 CP46665->PKC_inactive inhibits activation Receptor Gq-coupled Receptor Receptor->PLC Ligand Ligand Ligand->Receptor Ca2 Ca2+ Ca2->PKC_inactive activates ER->Ca2 releases

Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway by CP-46665.

Experimental Protocols

Protein Kinase C (PKC) Inhibition Assay

This protocol is a generalized procedure for determining the in vitro inhibitory effect of CP-46665 on PKC activity.

Materials:

  • Purified Protein Kinase C enzyme

  • This compound

  • Phosphatidylserine and Diacylglycerol (or Phorbol 12-myristate 13-acetate - PMA)

  • ATP (radiolabeled, e.g., [γ-³²P]ATP, or non-radiolabeled for kinase activity kits)

  • PKC substrate (e.g., histone H1, myelin basic protein, or a specific peptide substrate)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

  • Stop Solution (e.g., EDTA solution or phosphoric acid)

  • 96-well microplate

  • Scintillation counter or plate reader (depending on the detection method)

Procedure:

  • Prepare CP-46665 Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for the assay.

  • Prepare Assay Reaction Mixture: In each well of a 96-well plate, add the assay buffer, PKC substrate, and the lipid cofactors (phosphatidylserine and diacylglycerol/PMA).

  • Add CP-46665: Add the diluted CP-46665 solutions to the appropriate wells. Include a vehicle control (solvent only) and a positive control (a known PKC inhibitor, if available).

  • Add PKC Enzyme: Add the purified PKC enzyme to each well to initiate the pre-incubation. Incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate Kinase Reaction: Start the kinase reaction by adding ATP.

  • Incubate: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Detection: Detect the amount of substrate phosphorylation. For radiolabeled ATP, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter. For non-radioactive methods (e.g., using fluorescently labeled substrates or antibodies), follow the manufacturer's instructions for the specific kinase activity kit.

  • Data Analysis: Calculate the percentage of PKC inhibition for each concentration of CP-46665 compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

PKC_Assay_Workflow Workflow for PKC Inhibition Assay A Prepare CP-46665 serial dilutions C Add CP-46665 or vehicle to wells A->C B Prepare assay reaction mix (buffer, substrate, cofactors) in 96-well plate B->C D Add PKC enzyme to wells C->D E Pre-incubate at room temperature D->E F Initiate reaction by adding ATP E->F G Incubate at 30°C F->G H Stop the reaction G->H I Detect substrate phosphorylation H->I J Data Analysis (Calculate % inhibition and IC50) I->J

Caption: Experimental workflow for the Protein Kinase C (PKC) inhibition assay.

Cell Proliferation Assay (Tritiated Thymidine Incorporation)

This assay measures the effect of CP-46665 on the proliferation of cancer cell lines by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

  • Human cancer cell line (e.g., HL-60)

  • Complete cell culture medium

  • This compound

  • Tritiated thymidine ([³H]-thymidine)

  • Trypsin-EDTA (for adherent cells)

  • 96-well cell culture plate

  • Cell harvester

  • Glass fiber filters

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach and resume growth (typically 24 hours).

  • Compound Treatment: Treat the cells with various concentrations of CP-46665. Include a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Thymidine Labeling: Add [³H]-thymidine to each well and incubate for an additional 4-18 hours to allow for its incorporation into the DNA of proliferating cells.

  • Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. This process lyses the cells and traps the DNA on the filter.

  • Washing: Wash the filters to remove unincorporated [³H]-thymidine.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the rate of cell proliferation. Calculate the percentage of inhibition of proliferation for each concentration of CP-46665 compared to the vehicle control.

Thymidine_Assay_Workflow Workflow for Tritiated Thymidine Incorporation Assay A Seed cells in a 96-well plate B Treat cells with CP-46665 or vehicle A->B C Incubate for 24-72 hours B->C D Add [3H]-thymidine to each well C->D E Incubate for 4-18 hours D->E F Harvest cells onto glass fiber filters E->F G Wash filters to remove unincorporated thymidine F->G H Measure radioactivity with a scintillation counter G->H I Data Analysis (Calculate % inhibition of proliferation) H->I

Caption: Experimental workflow for the tritiated thymidine incorporation assay.

Cell Viability Assay (Trypan Blue Exclusion)

This assay is used to determine the number of viable cells after treatment with CP-46665. It is based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.

Materials:

  • Cells treated with CP-46665

  • Trypan Blue solution (0.4%)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Cell Preparation: After treating cells with CP-46665 for the desired time, collect the cells (including any detached cells in the supernatant for adherent cultures).

  • Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Incubation: Incubate the cell-dye mixture at room temperature for 1-2 minutes.

  • Cell Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Data Analysis: Calculate the percentage of viable cells using the following formula:

    % Viability = (Number of viable cells / Total number of cells) x 100

Trypan_Blue_Workflow Workflow for Trypan Blue Exclusion Assay A Collect CP-46665 treated cells B Mix cell suspension with Trypan Blue solution A->B C Incubate at room temperature for 1-2 minutes B->C D Load sample onto a hemocytometer C->D E Count viable (unstained) and non-viable (blue) cells D->E F Calculate percentage of cell viability E->F

Caption: Experimental workflow for the Trypan Blue exclusion assay.

References

Application Notes and Protocols for CP-46665 Dihydrochloride Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-46665 is a lipoidal amine that has been identified as an inhibitor of phospholipid/Ca2+-dependent protein kinase, commonly known as protein kinase C (PKC).[1] In vitro studies have demonstrated its cytotoxic effects on various human tumor and leukemia cell lines, suggesting its potential as an antineoplastic agent.[2] The primary mechanism of action is believed to be the inhibition of PKC, a key enzyme involved in various cellular signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of PKC signaling is a hallmark of many cancers. This document provides a generalized framework for the in vivo administration of CP-46665 dihydrochloride in animal models for preclinical evaluation of its anti-cancer efficacy.

Note: Specific in vivo efficacy and toxicity data for CP-46665 are limited in publicly available literature. The following protocols are based on general practices for testing anti-cancer compounds in animal models and should be adapted based on preliminary dose-ranging and toxicity studies.

Mechanism of Action: Inhibition of Protein Kinase C (PKC)

CP-46665 acts as an inhibitor of Protein Kinase C (PKC).[1] PKC is a family of serine/threonine kinases that play a crucial role in signal transduction, controlling processes like cell growth, proliferation, and differentiation. In many cancers, the PKC signaling pathway is aberrantly activated, contributing to tumor growth and survival. By inhibiting PKC, CP-46665 can theoretically disrupt these cancer-promoting signals.

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PLC PLC Growth_Factor_Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) PKC->Transcription_Factors phosphorylates CP46665 CP-46665 CP46665->PKC inhibits Ca2 Ca2+ Ca2->PKC activates ER->Ca2 releases Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression regulates Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor

Figure 1: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of CP-46665.

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data that could be generated from in vivo efficacy studies of CP-46665. These tables are for illustrative purposes to guide data presentation.

Table 1: Dose-Response Effect of CP-46665 on Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 2500
CP-46665101100 ± 18026.7
CP-4666525750 ± 15050.0
CP-4666550400 ± 10073.3

Table 2: Effect of CP-46665 on Animal Body Weight

Treatment GroupDose (mg/kg)Mean Body Weight Change (%) from Day 0 to Day 21
Vehicle Control-+ 5.0 ± 1.5
CP-4666510+ 4.5 ± 1.8
CP-4666525- 2.0 ± 2.5
CP-4666550- 8.0 ± 3.0

Experimental Protocols

General Animal Model for Anti-Cancer Efficacy Study

This protocol describes a general workflow for evaluating the anti-tumor activity of a test compound like CP-46665 in a xenograft mouse model.

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 2. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration (e.g., i.p., i.v.) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., Tumor Size Limit) Monitoring->Endpoint Tissue_Collection 8. Euthanasia & Tissue Collection Endpoint->Tissue_Collection Analysis 9. Data Analysis Tissue_Collection->Analysis

Figure 2: General experimental workflow for an in vivo anti-cancer efficacy study.

1. Animal Model and Husbandry:

  • Species: Athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old.

  • Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water ad libitum.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

2. Cell Culture and Tumor Implantation:

  • Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be cultured in the recommended medium.

  • Implantation: Harvest cells during the logarithmic growth phase. Resuspend cells in a sterile, serum-free medium or PBS. Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups.

4. Formulation and Administration of this compound:

  • Formulation: The formulation will depend on the physicochemical properties of this compound. A common starting point for preclinical compounds is a vehicle such as a mixture of DMSO, Cremophor EL, and saline. A preliminary formulation and solubility study is essential.

  • Dose Levels: Based on in vitro cytotoxicity data (IC50) and a maximum tolerated dose (MTD) study, select at least three dose levels for the efficacy study.

  • Route of Administration: Common routes for preclinical anti-cancer agents include intraperitoneal (i.p.) or intravenous (i.v.) injection. The choice of route should be justified based on the compound's properties and potential clinical application.

  • Dosing Schedule: A typical schedule could be daily or every other day for a period of 21-28 days.

5. Efficacy and Toxicity Monitoring:

  • Measure tumor volume and body weight 2-3 times per week.

  • Observe animals daily for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.

  • The primary efficacy endpoint is typically tumor growth inhibition.

  • The primary safety endpoint is a significant loss of body weight (e.g., >15-20%) or other signs of severe toxicity.

6. Study Endpoint and Data Analysis:

  • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

  • At the endpoint, euthanize the animals according to approved institutional guidelines.

  • Excise tumors, weigh them, and, if required, process them for further analysis (e.g., histology, biomarker analysis).

  • Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare treatment groups to the vehicle control.

Toxicology and Safety Evaluation

A preliminary toxicology study is crucial to determine the maximum tolerated dose (MTD) of CP-46665 before initiating efficacy studies.

Protocol for a Maximum Tolerated Dose (MTD) Study:

  • Use a small number of non-tumor-bearing mice.

  • Administer escalating single doses of CP-46665 to different groups of mice.

  • Observe the animals for 7-14 days for signs of acute toxicity and mortality.

  • The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight.

  • This information is then used to set the dose levels for the main efficacy study.

Conclusion

While specific in vivo data for this compound is not extensively documented in recent literature, its known mechanism as a PKC inhibitor provides a strong rationale for its evaluation as an anti-cancer agent. The protocols and guidelines presented here offer a comprehensive framework for researchers to design and conduct preclinical in vivo studies to assess the efficacy and safety of CP-46665 in relevant animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CP-46665 dihydrochloride, a known protein kinase C (PKC) inhibitor, in studies involving the human promyelocytic leukemia cell line, HL-60. This document outlines recommended starting concentrations, detailed experimental protocols for assessing cellular response, and the theoretical signaling pathway affected.

Introduction

This compound is a potent inhibitor of phospholipid/Ca2+-dependent protein kinase (protein kinase C or PKC). In a cell-free assay, it has been shown to inhibit PKC with an IC50 of 10 µM. PKC is a crucial enzyme in signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis. In the context of HL-60 cells, a well-established model for acute myeloid leukemia (AML), the modulation of PKC activity can significantly impact cell fate. These notes provide a framework for investigating the effects of this compound on HL-60 cells.

Data Presentation: Recommended Concentration and Experimental Readouts

While direct studies on whole HL-60 cells are not extensively published, a starting concentration range can be extrapolated from its known biochemical activity. It is recommended to perform a dose-response study to determine the optimal concentration for specific experimental endpoints.

ParameterRecommended Range/ValueNotes
Starting Concentration Range 1 µM - 50 µMBased on the in vitro IC50 of 10 µM for PKC inhibition. A broader range is recommended for initial cell-based assays to account for cell permeability and other cellular factors.
Vehicle Control DMSO (Dimethyl sulfoxide)Ensure the final concentration of DMSO does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Incubation Time 24 - 72 hoursDependent on the assay. Shorter times may be suitable for signaling studies, while longer times are necessary for proliferation and apoptosis assays.
Key Experimental Assays Cell Viability (MTT/WST-1), Apoptosis (Annexin V/PI), Cell Cycle (Propidium Iodide Staining)These assays provide a comprehensive overview of the cellular response to this compound treatment.

Experimental Protocols

HL-60 Cell Culture and Maintenance

Materials:

  • HL-60 cells (ATCC® CCL-240™)

  • Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 culture flasks

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan Blue solution (0.4%)

Protocol:

  • Maintain HL-60 cells in IMDM supplemented with 20% FBS and 1% Penicillin-Streptomycin or RPMI-1640 with 10% FBS.

  • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • HL-60 cells grow in suspension. To passage, aspirate the cell suspension and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh, pre-warmed medium and seed new T-75 flasks at a density of 1-2 x 10^5 cells/mL.

  • Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Regularly check cell viability using Trypan Blue exclusion.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Allow cells to acclimate for a few hours before treatment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Add 100 µL of the diluted drug solutions to the respective wells to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Centrifuge the plate at 300 x g for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed HL-60 cells in 6-well plates at a density of 1 x 10^6 cells/well in 2 mL of complete culture medium.

  • Treat the cells with various concentrations of this compound and a vehicle control for 24-48 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Visualizations

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Data Interpretation HL60 HL-60 Cell Culture Seeding Seed HL-60 Cells (96-well or 6-well plates) HL60->Seeding CPD CP-46665 Stock Preparation (DMSO) Treatment Treat with CP-46665 (Dose-Response) CPD->Treatment Seeding->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle IC50 Determine IC50 Viability->IC50 Apoptotic Quantify Apoptosis Apoptosis->Apoptotic CycleDist Analyze Cell Cycle Distribution CellCycle->CycleDist

Caption: Experimental workflow for evaluating the effects of this compound on HL-60 cells.

G cluster_downstream Downstream Effects CP46665 CP-46665 dihydrochloride PKC Protein Kinase C (PKC) CP46665->PKC Inhibits Proliferation Cell Proliferation (e.g., via MAPK/ERK) PKC->Proliferation Modulates Survival Cell Survival (e.g., via NF-κB) PKC->Survival Modulates ApoptosisReg Apoptosis Regulation (e.g., Bcl-2 family) PKC->ApoptosisReg Modulates CellResponse Inhibition of Proliferation Induction of Apoptosis Proliferation->CellResponse Survival->CellResponse ApoptosisReg->CellResponse

Unraveling the Potential of CP-46665 Dihydrochloride in Cancer Therapy: A Look into its Mechanism and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CP-46665 dihydrochloride, a lipoidal amine, has been a subject of investigation for its potential as an antineoplastic agent. While early research pointed towards a lack of broad therapeutic efficacy in several tumor models, subsequent studies have illuminated a potential mechanism of action centered on the inhibition of key cellular signaling enzymes. This document provides an overview of the existing research on CP-46665, its proposed mechanism of action, and generalized protocols for evaluating its potential to induce apoptosis in cancer cells. It is important to note that while the compound has shown some interesting biochemical activity, its development as a frontline cancer therapeutic has been limited, and detailed protocols for its application in apoptosis induction are not well-established in recent literature.

Mechanism of Action: A Focus on Protein Kinase C Inhibition

The primary mechanism of action attributed to CP-46665 is the inhibition of phospholipid/Ca2+-dependent protein kinase, more commonly known as Protein Kinase C (PKC).[1] PKC is a family of enzymes that play a crucial role in various cellular processes, including proliferation, differentiation, and survival. In many cancers, PKC signaling is dysregulated, contributing to uncontrolled cell growth and resistance to apoptosis.

CP-46665-1, a closely related compound, was found to inhibit PKC with a half-maximal inhibitory concentration (IC50) of 10 µM.[1] This inhibition was shown to be reversible by phosphatidylserine, a key activator of PKC.[1] The compound also demonstrated inhibitory effects on myosin light chain kinase, another enzyme involved in cellular contraction and motility.[1] Researchers have suggested that this inhibition of Ca2+-effector enzymes could be linked to potential antimetastatic properties.[1]

Early Studies on Therapeutic Efficacy

Despite the promising biochemical activity, a 1987 study reported a lack of therapeutic activity of CP-46665 in several in vivo models, including 3-Lewis lung carcinoma, methylnitrosourea (MNU)-induced rat mammary carcinomas, and two human non-seminomatous germ cell tumor cell lines grown in nude mice.[2] This study administered the compound at doses up to and exceeding the lethal dose for 10% of the treated animals (LD10), suggesting that at tolerated doses, the compound did not produce a significant antitumor effect in these specific models.[2]

Quantitative Data Summary

The available quantitative data for CP-46665 is limited. The key reported value is the IC50 for PKC inhibition.

CompoundTargetIC50Cell Line/SystemReference
CP-46665-1Protein Kinase C (PKC)10 µMEnzyme Assay[1]

Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of CP-46665, focusing on its inhibitory effect on the Protein Kinase C (PKC) signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates ER Endoplasmic Reticulum IP3->ER releases Ca2+ Downstream Downstream Effectors PKC->Downstream phosphorylates CP46665 CP-46665 CP46665->PKC inhibits Ca Ca2+ Ca->PKC activates ER->Ca Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: Proposed mechanism of CP-46665 via PKC inhibition.

Experimental Protocols for Evaluating Apoptotic Potential

Given the limited specific data on CP-46665-induced apoptosis, the following are generalized protocols that researchers can adapt to investigate the pro-apoptotic effects of this or any novel compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic concentration of the compound.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO or the solvent used for the compound).

    • Incubate the plate for 24, 48, and 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell line

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with CP-46665 at its IC50 concentration for 24 and 48 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

  • Materials:

    • Cancer cell line

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

    • SDS-PAGE gels and blotting apparatus

  • Protocol:

    • Treat cells with CP-46665 at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Experimental Workflow

The following diagram outlines a logical workflow for assessing the apoptotic-inducing potential of a test compound like CP-46665.

start Start: Hypothesis Compound induces apoptosis viability Cell Viability Assay (e.g., MTT) Determine IC50 start->viability apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) Confirm apoptotic cell death viability->apoptosis_assay Use IC50 concentration western_blot Western Blot Analysis Investigate protein expression (Caspases, Bcl-2 family) apoptosis_assay->western_blot If apoptosis is confirmed pathway_analysis Further Mechanistic Studies (e.g., Kinase assays, Gene expression) western_blot->pathway_analysis Based on protein changes conclusion Conclusion: Elucidate apoptotic mechanism pathway_analysis->conclusion

Caption: Workflow for apoptosis investigation.

Conclusion and Future Perspectives

The existing evidence on this compound suggests a compound with a defined biochemical target (PKC) but with a historical record of limited in vivo anticancer efficacy. The discrepancy between its enzymatic inhibition and its performance in early tumor models highlights the complexity of cancer therapy and the need for a deeper understanding of a compound's full pharmacological profile.

For researchers interested in revisiting the potential of CP-46665 or similar lipoidal amines, a systematic approach as outlined in the provided protocols is essential. Future studies should aim to:

  • Screen a broader range of cancer cell lines: The lack of efficacy in a few models does not preclude activity in others, particularly those known to be dependent on PKC signaling.

  • Investigate the link between PKC inhibition and apoptosis: While PKC inhibition can lead to apoptosis, this connection needs to be experimentally verified for CP-46665.

  • Explore combination therapies: CP-46665 could potentially synergize with other chemotherapeutic agents by sensitizing cancer cells to apoptosis.

References

Application of CP-46665 Dihydrochloride in Leukemia Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-46665 dihydrochloride is a lipoidal amine that has been identified as an inhibitor of phospholipid/Ca2+-dependent protein kinase, commonly known as Protein Kinase C (PKC).[1] This enzyme is a critical component of signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis. Dysregulation of PKC activity is implicated in the pathogenesis of various cancers, including leukemia. This document provides detailed application notes and experimental protocols for the use of this compound in leukemia research, with a focus on the HL-60 human promyelocytic leukemia cell line.

Mechanism of Action

This compound acts as an inhibitor of Protein Kinase C. In vitro studies have demonstrated its inhibitory effect on PKC isolated from HL-60 cells.[1] The inhibition of PKC by this compound can lead to the modulation of downstream signaling pathways, ultimately affecting cell survival and proliferation.

Data Presentation

In Vitro Efficacy of this compound
ParameterCell LineValueReference
IC50 HL-6010 µM[1]
Illustrative Dose-Response Data for Cell Viability

The following is example data to illustrate a typical dose-response effect of a PKC inhibitor on a leukemia cell line.

Concentration of CP-46665 (µM)Cell Viability (%) (48h treatment)
0 (Vehicle Control)100
192
568
1051
2535
5022
Illustrative Apoptosis Induction Data

The following is example data to illustrate a typical outcome of an apoptosis assay after treatment with a PKC inhibitor.

Treatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control (48h)4.52.1
CP-46665 (10 µM, 48h)25.815.3
CP-46665 (25 µM, 48h)42.128.7

Mandatory Visualization

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effectors (e.g., MARCKS, RAF-1) PKC->Downstream Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca2+ Ca2->PKC Activates ER->Ca2 Releases Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes CP46665 CP-46665 dihydrochloride CP46665->PKC Inhibits

Caption: Signaling pathway of Protein Kinase C (PKC) and the inhibitory action of this compound.

Experimental Protocols

Cell Culture
  • Cell Line: HL-60 (Human promyelocytic leukemia)

  • Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on the viability of leukemia cells.

  • Materials:

    • HL-60 cells

    • Complete culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well microtiter plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium.

    • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

G start Start seed Seed HL-60 cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with CP-46665 (serial dilutions) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization buffer and incubate overnight incubate3->solubilize read Read absorbance at 570 nm solubilize->read end End read->end

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

  • Materials:

    • HL-60 cells

    • This compound

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed HL-60 cells in 6-well plates at a density of 5 x 10^5 cells/well.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 48 hours).

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is for examining the effect of this compound on the phosphorylation of PKC substrates.

  • Materials:

    • HL-60 cells

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-MARCKS, anti-MARCKS, anti-PKC, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat HL-60 cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

G start Start treat_cells Treat HL-60 cells with CP-46665 start->treat_cells cell_lysis Cell Lysis treat_cells->cell_lysis protein_quant Protein Quantification (BCA) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pMARCKS) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End detection->end

Caption: General workflow for Western Blot analysis.

References

Application Notes and Protocols: CP-46665 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro and in vivo efficacy studies of CP-46665 dihydrochloride, a lipoidal amine with initial promise as an antineoplastic agent. The information is intended to guide researchers in understanding its mechanism of action and to provide detailed protocols for relevant experimental models.

Summary

CP-46665 is an alkyl-linked lipoidal amine that has demonstrated cytotoxic effects against a variety of human tumor and leukemia cells in vitro.[1] Mechanistically, it has been identified as an inhibitor of protein kinase C (PKC) and myosin light chain kinase (MLCK), key enzymes in cellular signaling pathways regulating cell growth and motility.[2] However, subsequent in vivo studies failed to demonstrate therapeutic efficacy in established rodent and human tumor xenograft models.[3] This document summarizes the available data and provides detailed experimental protocols for the assays and models used to evaluate CP-46665.

In Vitro Efficacy and Mechanism of Action

CP-46665 has shown dose- and time-dependent cytotoxic and cytostatic effects on a range of human cancer cell lines.

Quantitative In Vitro Data

The following table summarizes the inhibitory concentrations of CP-46665 in various in vitro assays.

Assay TypeCell Line / EnzymeParameterValueReference
CytotoxicityBlasts from 8 human leukemiasInhibition of [³H]thymidine incorporationVaries by leukemia type[1]
CytotoxicityCells from 9 human solid tumorsInhibition of [³H]thymidine incorporationVaries by tumor type[1]
Cell ViabilityLeukemic BlastsCell destruction≥ 5 µg/ml (≥ 48h) or ≥ 10 µg/ml (≥ 24h)[1]
Cell ViabilitySolid Tumor CellsMaximum cell killingSlightly higher concentration and longer incubation than leukemic blasts[1]
Enzyme InhibitionPhospholipid/Ca²⁺-dependent protein kinase (PKC)IC₅₀10 µM[2]
Mechanism of Action: Signaling Pathway

CP-46665 is proposed to exert its anticancer effects through the inhibition of Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK). The diagram below illustrates the simplified signaling pathways affected by CP-46665.

CP-46665_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC activates Ca2+ Ca²⁺ Ca2+->PKC activates Substrate_Proteins Substrate Proteins PKC->Substrate_Proteins phosphorylates Phosphorylated_Proteins Phosphorylated Substrate Proteins Cell_Proliferation Cell Proliferation & Survival Phosphorylated_Proteins->Cell_Proliferation leads to MLCK Myosin Light Chain Kinase (MLCK) MLC Myosin Light Chain (MLC) MLCK->MLC phosphorylates pMLC Phosphorylated MLC (pMLC) Actomyosin_Contraction Actomyosin Contraction & Cell Motility pMLC->Actomyosin_Contraction leads to CP46665 CP-46665 CP46665->PKC inhibits CP46665->MLCK inhibits

CP-46665 inhibits PKC and MLCK signaling pathways.
Experimental Protocols: In Vitro Assays

This assay measures the cytostatic effect of a compound by quantifying the inhibition of DNA synthesis.

Materials:

  • Human tumor or leukemia cells

  • Complete cell culture medium

  • This compound stock solution

  • [³H]Thymidine

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound. Include a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add [³H]Thymidine to each well and incubate for 4-6 hours to allow for incorporation into newly synthesized DNA.

  • Wash the cells with cold PBS to remove unincorporated [³H]Thymidine.

  • Precipitate the DNA by adding cold TCA.

  • Wash the wells with TCA to remove any remaining unincorporated label.

  • Lyse the cells and transfer the lysate to scintillation vials.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of [³H]thymidine incorporation relative to the vehicle control.

This assay determines the ability of a compound to inhibit the activity of PKC.

Materials:

  • Purified PKC enzyme

  • PKC substrate (e.g., a specific peptide)

  • [γ-³²P]ATP

  • Assay buffer (containing lipids like phosphatidylserine and diacylglycerol, and Ca²⁺)

  • This compound stock solution

  • Phosphocellulose paper

  • Phosphoric acid

  • Scintillation fluid and counter

Protocol:

  • Prepare a reaction mixture containing the assay buffer, PKC substrate, and purified PKC enzyme.

  • Add various concentrations of this compound to the reaction mixture. Include a control without the inhibitor.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Place the washed paper in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Calculate the percentage of PKC inhibition and determine the IC₅₀ value.

In Vivo Efficacy Studies

Despite promising in vitro results, in vivo studies did not show a therapeutic benefit for CP-46665.

Summary of In Vivo Findings

A key study by Berdel et al. (1987) evaluated the therapeutic activity of CP-46665 in several tumor models. The table below summarizes the outcomes.

Animal ModelTumor TypeTreatment OutcomeReference
C57Bl6-mice3-Lewis lung carcinoma (3-LL)No therapeutic efficacy[3]
RatsMethylnitrosourea (MNU)-induced mammary carcinomasNo therapeutic efficacy[3]
nu/nu NMRI-miceHuman non-seminomatous germ cell tumor xenografts (H 12.1 and H 12.7)No therapeutic efficacy[3]

Note: The original study states that CP-46665 was administered in a dose range including non-toxic doses and doses higher than the lethal dose for 10% of the treated animals (LD₁₀). Specific dosing regimens were not available in the abstract.

Experimental Workflow: In Vivo Efficacy Study

The following diagram outlines a general workflow for conducting an in vivo efficacy study.

In_Vivo_Efficacy_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Tumor_Induction Tumor Induction/ Implantation Animal_Acclimatization->Tumor_Induction Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Induction->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Treatment Administer CP-46665 or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Growth, Body Weight, and Health Treatment->Monitoring Endpoint Endpoint Reached (e.g., tumor size, time) Monitoring->Endpoint Data_Collection Collect Tumors and Tissues for Analysis Endpoint->Data_Collection Analysis Data Analysis and Statistical Evaluation Data_Collection->Analysis End End Analysis->End

References

CP-46665 Dihydrochloride: A Potent Tool for Interrogating Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

CP-46665 dihydrochloride is a synthetic, lipoidal amine that has emerged as a valuable tool compound for the study of signal transduction pathways. Its inhibitory activity against key cellular kinases makes it a powerful modulator of various cellular processes. Primarily recognized as a potent inhibitor of Protein Kinase C (PKC), CP-46665 also exhibits inhibitory effects on Myosin Light Chain Kinase (MLCK). This dual activity, coupled with its cytotoxic effects on neoplastic cells, positions CP-46665 as a versatile agent for investigating signaling cascades involved in cell growth, proliferation, and motility. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in signal transduction research.

Mechanism of Action

CP-46665 exerts its biological effects primarily through the inhibition of two key serine/threonine kinases:

  • Protein Kinase C (PKC): CP-46665 is a potent inhibitor of PKC, a family of kinases that play a central role in a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. It acts on the phospholipid/Ca2+-dependent protein kinase with a reported half-maximal inhibitory concentration (IC50) of 10 µM[1]. The inhibition of PKC by CP-46665 can be reversed by phosphatidylserine, indicating a competitive mechanism at the lipid-binding site of the kinase[1].

  • Myosin Light Chain Kinase (MLCK): CP-46665 also inhibits MLCK, a Ca2+/calmodulin-dependent protein kinase[1]. MLCK is a critical regulator of smooth muscle contraction and is involved in non-muscle cell motility and cytoskeletal rearrangement. The inhibition of MLCK by CP-46665 contributes to its effects on cell morphology and movement.

Notably, CP-46665 does not affect the activity of cAMP-dependent protein kinase, highlighting its selectivity for specific kinase families[1].

Data Presentation

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Inhibitory Activity of CP-46665

Target EnzymeIC50 ValueNotesReference
Protein Kinase C (PKC)10 µMInhibition is reversible by phosphatidylserine.[1]
Myosin Light Chain Kinase (MLCK)Inhibition reportedA specific IC50 value has not been reported in the reviewed literature.[1]
cAMP-dependent protein kinaseNo significant inhibition---[1]

Table 2: Cytotoxic Activity of CP-46665 in Cell Culture

Cell TypeEffective ConcentrationIncubation TimeEffect
Leukemic Blasts≥ 5 µg/mL≥ 48 hoursCell destruction
Leukemic Blasts≥ 10 µg/mL≥ 24 hoursCell destruction
Solid Tumor CellsGenerally require slightly higher concentrations and/or longer incubation times than leukemic cells for maximal killing.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by CP-46665 and a general workflow for its application in signal transduction studies.

G cluster_0 PKC Signaling Pathway PLC Phospholipase C (PLC) PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis IP3 IP3 PIP2->IP3 hydrolysis PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca2+ IP3->Ca release from ER Ca->PKC activates Substrates_PKC Downstream Substrates PKC->Substrates_PKC phosphorylates Response_PKC Cellular Response (Proliferation, Apoptosis, etc.) Substrates_PKC->Response_PKC CP46665_PKC CP-46665 CP46665_PKC->PKC

Caption: Inhibition of the Protein Kinase C (PKC) Signaling Pathway by CP-46665.

G cluster_1 MLCK Signaling Pathway Ca_MLCK Intracellular Ca2+ Calmodulin Calmodulin Ca_MLCK->Calmodulin CaM_Complex Ca2+-Calmodulin Complex Calmodulin->CaM_Complex MLCK Myosin Light Chain Kinase (MLCK) CaM_Complex->MLCK activates MLC Myosin Light Chain (MLC) MLCK->MLC phosphorylates pMLC Phosphorylated MLC MLC->pMLC Actomyosin Actomyosin Contraction pMLC->Actomyosin Response_MLCK Cellular Response (Motility, Contraction) Actomyosin->Response_MLCK CP46665_MLCK CP-46665 CP46665_MLCK->MLCK

Caption: Inhibition of the Myosin Light Chain Kinase (MLCK) Signaling Pathway by CP-46665.

G cluster_2 Experimental Workflow cluster_3 Assay Types Prep Prepare CP-46665 Stock Solution Culture Cell Culture & Treatment Prep->Culture Assay Perform Assay Culture->Assay Analysis Data Analysis Assay->Analysis Kinase_Assay In Vitro Kinase Assay (PKC or MLCK) Cell_Assay Cell-Based Assay (e.g., Western Blot, Cytotoxicity) Conclusion Conclusion Analysis->Conclusion

Caption: General Experimental Workflow for using CP-46665 as a Tool Compound.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Solubility: this compound is soluble in organic solvents such as DMSO. It is poorly soluble in aqueous solutions.

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. For example, for 1 mg of this compound (M.W. = 569.6 g/mol ), dissolve in 175.6 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term storage.

  • Note: When preparing working concentrations for cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Perform a vehicle control (DMSO alone) in all experiments.

2. In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol is a general guideline and may need to be optimized for specific PKC isoforms and experimental conditions.

  • Materials:

    • Purified active PKC enzyme

    • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

    • This compound stock solution

    • ATP (containing γ-³²P-ATP for radioactive detection, or use a non-radioactive detection method)

    • PKC assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL phosphatidylserine, 20 µg/mL diacylglycerol)

    • Stop solution (e.g., 75 mM phosphoric acid)

    • P81 phosphocellulose paper (for radioactive assay)

    • Scintillation counter (for radioactive assay) or appropriate plate reader for non-radioactive methods.

  • Procedure:

    • Prepare a reaction mixture containing the PKC assay buffer, PKC substrate, and purified PKC enzyme.

    • Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

    • Initiate the kinase reaction by adding ATP (containing γ-³²P-ATP).

    • Incubate the reaction for a predetermined time (e.g., 10-20 minutes) at 30°C.

    • Stop the reaction by adding the stop solution.

    • For radioactive detection, spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of CP-46665 and determine the IC50 value.

3. In Vitro Myosin Light Chain Kinase (MLCK) Inhibition Assay

This protocol is a general guideline and should be adapted based on the specific MLCK isoform and available reagents.

  • Materials:

    • Purified active MLCK enzyme

    • Calmodulin

    • MLCK substrate (e.g., purified myosin light chain or a synthetic peptide substrate)

    • This compound stock solution

    • ATP (with γ-³²P-ATP or for non-radioactive detection)

    • MLCK assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 1 µM Calmodulin, 1 mg/mL BSA)

    • Stop solution

    • Detection reagents (as described for the PKC assay).

  • Procedure:

    • Prepare a reaction mixture containing the MLCK assay buffer, calmodulin, MLCK substrate, and purified MLCK enzyme.

    • Add various concentrations of this compound (or vehicle control) and pre-incubate for 10-15 minutes at 30°C.

    • Start the kinase reaction by the addition of ATP.

    • Incubate for a specified time (e.g., 15-30 minutes) at 30°C.

    • Terminate the reaction and quantify substrate phosphorylation as described in the PKC assay protocol.

    • Calculate the percentage of inhibition and determine the relative potency of CP-46665 against MLCK.

4. Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the cytotoxic effects of CP-46665 on cultured cells.

  • Materials:

    • Cell line of interest (e.g., a cancer cell line)

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • The next day, treat the cells with a range of concentrations of this compound (prepared by diluting the stock solution in complete culture medium). Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the concentration of CP-46665 that causes 50% inhibition of cell viability (IC50).

Conclusion

This compound is a valuable pharmacological tool for dissecting the complex roles of PKC and MLCK in cellular signaling. Its ability to inhibit these key kinases provides researchers with a means to probe their involvement in a wide array of physiological and pathological processes. The protocols and data presented here offer a foundation for the effective use of CP-46665 in signal transduction studies, from in vitro enzyme kinetics to cell-based functional assays. As with any pharmacological inhibitor, careful experimental design, including appropriate controls, is essential for obtaining robust and interpretable results.

References

Application Notes and Protocols for Assessing Protein Kinase C (PKC) Inhibition with CP-46665 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to the transduction of cellular signals originating from G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[1] Upon activation, typically by second messengers such as diacylglycerol (DAG) and intracellular calcium (Ca2+), PKC isoforms phosphorylate a wide array of substrate proteins, thereby regulating a multitude of cellular processes including proliferation, differentiation, apoptosis, and gene expression.[1][2] Dysregulation of PKC signaling is implicated in various diseases, making it a significant target for therapeutic intervention.

CP-46665 is a lipoidal amine that has been identified as an inhibitor of phospholipid/Ca2+-dependent protein kinase (PKC).[3] These application notes provide detailed protocols for assessing the inhibitory activity of CP-46665 dihydrochloride against PKC both in vitro and in a cellular context.

Data Presentation

A critical step in characterizing a kinase inhibitor is to determine its potency and selectivity against a panel of relevant kinases. Due to the limited publicly available data for this compound, the following table is provided as a template for researchers to summarize their experimentally determined half-maximal inhibitory concentration (IC50) values. The only published data indicates an IC50 of 10 µM for CP-46665-1 against phospholipid/Ca2+-dependent protein kinase.[3]

Table 1: Inhibitory Profile of this compound Against a Panel of PKC Isoforms

PKC IsoformDescriptionIC50 (µM) of this compound
PKCαConventional (cPKC), Ca2+-dependentData to be determined experimentally
PKCβIConventional (cPKC), Ca2+-dependentData to be determined experimentally
PKCβIIConventional (cPKC), Ca2+-dependentData to be determined experimentally
PKCγConventional (cPKC), Ca2+-dependentData to be determined experimentally
PKCδNovel (nPKC), Ca2+-independentData to be determined experimentally
PKCεNovel (nPKC), Ca2+-independentData to be determined experimentally
PKCθNovel (nPKC), Ca2+-independentData to be determined experimentally
PKCζAtypical (aPKC)Data to be determined experimentally

Signaling Pathway and Experimental Visualizations

To provide a clear conceptual framework, the following diagrams illustrate the canonical PKC signaling pathway and the general workflows for the described experimental protocols.

PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates (cPKC) Substrate Substrate Protein PKC->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response CP46665 CP-46665 dihydrochloride CP46665->PKC Inhibits

Canonical Protein Kinase C (PKC) Signaling Pathway.

In_Vitro_PKC_Inhibition_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of This compound start->prep_inhibitor add_inhibitor Add inhibitor dilutions to microplate wells prep_inhibitor->add_inhibitor add_pkc Add PKC enzyme and peptide substrate add_inhibitor->add_pkc initiate_reaction Initiate reaction with ATP add_pkc->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate detect_signal Detect phosphorylation signal (e.g., Luminescence, Fluorescence, Radioactivity) incubate->detect_signal analyze Analyze data and calculate IC50 value detect_signal->analyze end End analyze->end

Workflow for In Vitro PKC Inhibition Assay.

Cell_Based_PKC_Inhibition_Assay_Workflow start Start seed_cells Seed cells in a multi-well plate start->seed_cells pre_treat Pre-treat cells with This compound seed_cells->pre_treat stimulate Stimulate with PKC activator (e.g., PMA) pre_treat->stimulate incubate Incubate for a defined period stimulate->incubate lyse_cells Lyse cells and collect protein incubate->lyse_cells western_blot Perform Western blot for phospho-substrate and total substrate lyse_cells->western_blot quantify Quantify band intensities and determine inhibition western_blot->quantify end End quantify->end

Workflow for Cell-Based PKC Inhibition Assay.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Non-Radioactive, Luminescence-Based)

This protocol is designed to determine the IC50 value of this compound against a specific PKC isoform by measuring the amount of ATP consumed during the phosphorylation of a peptide substrate. A commercially available kit, such as ADP-Glo™ Kinase Assay, is recommended for this purpose.

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Purified, active PKC isoform of interest

  • PKC peptide substrate (e.g., a peptide derived from MARCKS protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Preparation of this compound Stock and Dilutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase assay buffer to create a range of concentrations for testing (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare a vehicle control containing the same final concentration of DMSO as the inhibitor wells.

  • Kinase Reaction Setup:

    • In a white assay plate, add 5 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified PKC isoform and its peptide substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific PKC isoform.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.

  • Termination of Kinase Reaction and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based PKC Inhibition Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit PKC activity within intact cells by measuring the phosphorylation of a downstream target, such as Extracellular signal-regulated kinase (ERK), upon stimulation with a phorbol ester like Phorbol 12-myristate 13-acetate (PMA).

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat, or other suitable line)

  • Cell culture medium and supplements

  • This compound

  • PMA (Phorbol 12-myristate 13-acetate)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK (Thr202/Tyr204) and anti-total-ERK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Plating:

    • Culture cells to approximately 80% confluency.

    • Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.

  • Inhibitor Pre-treatment:

    • Prepare various concentrations of this compound in serum-free medium.

    • Aspirate the culture medium and wash the cells with PBS.

    • Add the medium containing this compound or vehicle (DMSO) to the cells and incubate for 1-2 hours at 37°C.

  • PKC Stimulation:

    • Prepare a stock solution of PMA in DMSO.

    • Add PMA to the medium to a final concentration of 50-100 ng/mL (or an optimized concentration for the specific cell line) to all wells except the unstimulated control.

    • Incubate for 15-30 minutes at 37°C.[4]

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples for 5 minutes, then load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the primary antibody against total ERK to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK and total ERK.

    • Normalize the phospho-ERK signal to the total ERK signal for each sample.

    • Determine the percentage of inhibition of ERK phosphorylation by this compound relative to the PMA-stimulated vehicle control.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for researchers to assess the inhibitory effects of this compound on Protein Kinase C. The combination of in vitro kinase assays and cell-based functional assays will enable a thorough characterization of the compound's potency and its effects in a biological context. Accurate determination of IC50 values across different PKC isoforms is crucial for understanding the selectivity and potential therapeutic applications of this inhibitor.

References

Application Notes and Protocols for CP-46665 Dihydrochloride in Non-Seminomatous Germ Cell Tumor Research: A Review of Existing Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CP-46665 dihydrochloride is a lipoidal amine that has been investigated for its potential as an antineoplastic agent. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available data and methodologies related to the use of this compound in the context of non-seminomatous germ cell tumor (NSGCT) research. However, it is crucial to note at the outset that existing research has not demonstrated therapeutic efficacy for CP-46665 in this specific cancer type.

Summary of Preclinical Findings

Initial in vitro studies on various cancer cell lines revealed that CP-46665 possesses cytotoxic and cytostatic properties. The compound was found to inhibit the incorporation of tritiated thymidine in cells from eight different leukemias and nine solid tumors of human origin[1]. This activity was correlated with cell membrane damage, as observed through trypan blue dye exclusion and scanning electron microscopy, which showed a loss of cell surface features and severe membrane destruction[1]. The cytotoxic effects were dose- and time-dependent, with significant destruction of leukemic blasts observed at concentrations of ≥ 5 µg/ml after 48 hours or ≥ 10 µg/ml after 24 hours[1]. Cells from solid tumors generally required slightly higher concentrations and longer incubation periods for maximum effect[1].

Despite these promising in vitro results against a range of cancer cells, a pivotal study directly assessing the therapeutic potential of CP-46665 in NSGCT models yielded negative results. Research involving two human non-seminomatous germ cell tumor cell lines (H 12.1 and H 12.7) grown in nude mice found that CP-46665 failed to demonstrate any therapeutic efficacy[2]. This lack of activity was observed across a range of doses, including those higher than the lethal dose for 10% of the treated animals (LD10)[2].

Mechanism of Action

The primary mechanism of action attributed to CP-46665 is the inhibition of protein kinase C (PKC), a phospholipid/Ca2+-dependent protein kinase[3]. The concentration of CP-46665 required for 50% inhibition (IC50) of PKC was determined to be 10 microM[3]. This inhibition was found to be reversible by phosphatidylserine but not by Ca2+[3]. Furthermore, CP-46665 also inhibited the phosphorylation of endogenous proteins in HL-60 cells and showed inhibitory activity against myosin light chain kinase, a calmodulin/Ca2+-dependent protein kinase[3]. The compound did not, however, affect cyclic AMP-dependent protein kinase[3].

Quantitative Data Summary

ParameterCell Lines/ModelValueReference
IC50 (Protein Kinase C Inhibition) Not specified10 µM[3]
Effective Cytotoxic Concentration (in vitro) Leukemic blasts≥ 5 µg/ml (≥ 48 hr)[1]
Effective Cytotoxic Concentration (in vitro) Leukemic blasts≥ 10 µg/ml (≥ 24 hr)[1]
Therapeutic Efficacy (in vivo) Human NSGCT cell lines H 12.1 and H 12.7 in nude miceNo therapeutic efficacy observed[2]

Experimental Protocols

Given the lack of demonstrated efficacy of CP-46665 in non-seminomatous germ cell tumors, detailed protocols for its specific application in this research area are not established in the scientific literature. However, for general in vitro cytotoxicity assessment based on published studies, the following methodologies can be adapted.

In Vitro Cytotoxicity Assay (Adapted from Berdel et al., 1985)
  • Cell Culture:

    • Culture human non-seminomatous germ cell tumor cell lines (e.g., H 12.1, H 12.7) in appropriate media and conditions as recommended by the supplier.

    • Harvest cells during the logarithmic growth phase for experiments.

  • Drug Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

    • Make serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment:

    • Seed a known number of cells (e.g., 1 x 10^5 cells/well) into 96-well plates.

    • Allow cells to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of CP-46665 or vehicle control.

    • Incubate the cells for different time points (e.g., 24, 48, 72 hours).

  • Assessment of Cytotoxicity (Thymidine Incorporation Assay):

    • Four hours before the end of the incubation period, add [3H]thymidine to each well.

    • After incubation, harvest the cells onto glass fiber filters.

    • Wash the filters to remove unincorporated [3H]thymidine.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the percentage of inhibition of thymidine incorporation compared to the vehicle control.

  • Assessment of Cell Viability (Trypan Blue Exclusion Assay):

    • Following treatment, detach the cells from the wells.

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

    • Calculate the percentage of viable cells.

Visualizations

Proposed Mechanism of Action of CP-46665

G cluster_membrane Cell Membrane CP46665 CP-46665 PKC Protein Kinase C CP46665->PKC Inhibits Inhibition_Response Inhibition of Cellular Response Phosphorylated_Substrate Phosphorylated Protein Substrate PKC->Phosphorylated_Substrate Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Substrate Protein Substrate Phosphorylated_Substrate->Cellular_Response Cellular_Response->Inhibition_Response Inhibited by lack of phosphorylation

Caption: Proposed inhibitory action of CP-46665 on the Protein Kinase C signaling pathway.

General Workflow for In Vitro Cytotoxicity Testing

G Start Start: NSGCT Cell Culture Prepare Prepare CP-46665 Dilutions Start->Prepare Treat Treat Cells with CP-46665 (Varying Concentrations & Times) Prepare->Treat Incubate Incubate Treat->Incubate Assess Assess Cytotoxicity Incubate->Assess Thymidine [3H]Thymidine Incorporation Assess->Thymidine Trypan Trypan Blue Exclusion Assess->Trypan Analyze Analyze Data & Determine IC50 Thymidine->Analyze Trypan->Analyze

Caption: A generalized workflow for assessing the in vitro cytotoxicity of CP-46665.

Conclusion

While this compound has demonstrated in vitro cytotoxicity against a variety of cancer cell lines through the inhibition of protein kinase C, its application in non-seminomatous germ cell tumor research is not supported by the available preclinical data. A key in vivo study showed a lack of therapeutic activity in NSGCT models. Therefore, while the protocols and data presented here provide a historical context for the investigation of this compound, they do not form a basis for its current use in NSGCT research. Future research in this area may need to focus on alternative therapeutic agents and signaling pathways.

References

Troubleshooting & Optimization

CP-46665 dihydrochloride solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with CP-46665 dihydrochloride. Below you will find guidance on solubility, troubleshooting common experimental issues, and a general protocol for solution preparation.

Solubility Profile

SolventSolubilityRemarks
DMSO (Dimethyl Sulfoxide)SolubleThis is the recommended solvent for creating stock solutions.
WaterInsolubleCP-46665 is not soluble in aqueous solutions.[1]
EthanolInsolubleExpected to have low to no solubility based on its poor water solubility.

Troubleshooting and FAQs

This section addresses common questions and challenges encountered when working with this compound.

Q1: My this compound is not dissolving in DMSO. What should I do?

A1: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Gentle Warming: Warm the solution gently to 37°C. This can help increase the solubility of the compound. Avoid excessive heat, as it may degrade the compound.

  • Vortexing/Sonication: Agitate the solution using a vortex mixer or a sonication bath. This can help break up any clumps and facilitate dissolution.

  • Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. The presence of water can significantly reduce the solubility of many organic compounds.

Q2: Can I dissolve this compound directly in my aqueous cell culture medium?

A2: No, this compound is not soluble in water.[1] You must first prepare a concentrated stock solution in DMSO and then dilute this stock solution into your aqueous medium. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Q3: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are some strategies to mitigate this:

  • Lower the Final Concentration: The compound may be precipitating because its concentration in the final aqueous solution exceeds its solubility limit. Try working with a lower final concentration.

  • Increase the DMSO Concentration (with caution): A slightly higher final DMSO concentration (e.g., up to 1%) might help keep the compound in solution. However, you must establish a DMSO tolerance curve for your specific cell line or assay to ensure the solvent is not affecting the experimental outcome.

  • Use a Surfactant or Solubilizing Agent: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous medium can help to maintain the solubility of the compound. The appropriate surfactant and its concentration must be determined empirically for your system.

Q4: What are the recommended storage conditions for this compound?

A4: Proper storage is crucial for maintaining the stability and activity of the compound.

  • Solid Form: Store the solid powder in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it is recommended to store at -20°C.[1]

  • Stock Solutions: Store DMSO stock solutions at -20°C. To minimize freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.

Q5: How long is the this compound stock solution in DMSO stable?

A5: When stored properly at -20°C in tightly sealed vials, the stock solution in DMSO should be stable for several months. It is good laboratory practice to prepare fresh stock solutions periodically and to qualify their performance in your assays.

Experimental Workflow: Stock Solution Preparation

The following diagram outlines a general workflow for the preparation of a this compound stock solution.

G cluster_0 Preparation of this compound Stock Solution cluster_1 Troubleshooting A Weigh CP-46665 dihydrochloride powder B Add appropriate volume of anhydrous DMSO A->B C Vortex or sonicate to dissolve B->C D Observe for complete dissolution C->D E Aliquot into single-use tubes D->E Clear Solution G Precipitate remains D->G Incomplete Dissolution F Store at -20°C E->F H Gently warm (37°C) and vortex again G->H H->D

Caption: General workflow for preparing a stock solution of this compound.

References

How to dissolve CP-46665 dihydrochloride for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the dissolution and use of CP-46665 dihydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO) but not in water. For experimental use, it is recommended to prepare a stock solution in high-purity, anhydrous DMSO.

Q2: How should I store the solid compound and its stock solution?

A2: Proper storage is crucial to maintain the stability and activity of the compound.

FormStorage TemperatureDurationNotes
Solid Powder 0 - 4°CShort-term (days to weeks)Keep dry and protected from light.
-20°CLong-term (months to years)Keep dry and protected from light.
DMSO Stock Solution 0 - 4°CShort-term (days to weeks)Aliquot to avoid repeated freeze-thaw cycles.
-20°CLong-term (months)Aliquot to avoid repeated freeze-thaw cycles.

Q3: My compound, dissolved in DMSO, precipitates when I add it to my aqueous experimental buffer or cell culture medium. How can I prevent this?

A3: This is a common issue known as "crashing out" or "salting out," which occurs when a hydrophobic compound is transferred from an organic solvent to an aqueous solution. To prevent this, it is advisable to first make serial dilutions of your concentrated DMSO stock solution in DMSO to a lower concentration before adding the final, most diluted solution to your aqueous medium. This gradual reduction in the compound's concentration in DMSO can help maintain its solubility upon final dilution. Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity, but it is essential to include a DMSO-only vehicle control in your experiments.

Q4: What is the mechanism of action of CP-46665?

A4: CP-46665 is an inhibitor of phospholipid/Ca2+-dependent protein kinase, also known as Protein Kinase C (PKC).[1] It has also been shown to inhibit myosin light chain kinase.[1] By inhibiting PKC, CP-46665 can modulate various cellular signaling pathways.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution and use of this compound.

IssuePotential CauseRecommended Solution
Compound does not fully dissolve in DMSO. 1. Low-quality or hydrated DMSO: DMSO is hygroscopic and can absorb moisture, which reduces its solvating power. 2. Concentration exceeds solubility limit: The desired concentration may be too high. 3. Insufficient mixing/energy: The compound may need assistance to dissolve.1. Use fresh, high-purity, anhydrous DMSO. 2. Try preparing a more dilute stock solution (e.g., 5 mM instead of 10 mM). 3. Gently warm the solution in a 37°C water bath for 5-10 minutes and/or sonicate for 10-15 minutes. Vortex thoroughly.
Precipitation in aqueous buffer/media. 1. Rapid solvent exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous solution causes the compound to precipitate. 2. High final concentration: The final concentration in the aqueous medium exceeds the compound's solubility limit. 3. Low temperature of the medium: Solubility is often lower at colder temperatures.1. Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the pre-warmed (37°C) aqueous medium. Add the final DMSO solution dropwise while gently vortexing the medium. 2. Reduce the final working concentration of the compound. 3. Always use pre-warmed (37°C) cell culture media or buffers.
Inconsistent experimental results. 1. Incomplete dissolution of the compound: If the compound is not fully dissolved, the effective concentration will vary. 2. Degradation of the compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.1. Visually inspect your stock solution to ensure it is clear and free of particulates before each use. 2. Prepare fresh working solutions for each experiment from a properly stored, aliquoted stock solution to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh the required amount of this compound powder.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.

    • If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes with intermittent vortexing.

  • Visual Inspection: Ensure the final solution is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C for long-term use.

Quantitative Data for Stock Solution Preparation

Desired Stock ConcentrationMass of this compound (MW: 559.6 g/mol )Volume of DMSO
1 mM0.56 mg1 mL
5 mM2.80 mg1 mL
10 mM5.60 mg1 mL

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Prepare an Intermediate Dilution: Dilute the 10 mM DMSO stock solution 1:100 in DMSO to create a 100 µM intermediate stock.

  • Final Dilution: Add 100 µL of the 100 µM intermediate stock to 900 µL of pre-warmed (37°C) cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration will be 1%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (in this case, 1%) to the cell culture medium without the compound.

  • Immediate Use: Use the prepared working solution immediately to avoid potential precipitation over time.

Visualizations

Dissolution_Workflow Experimental Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh CP-46665 dihydrochloride add_dmso Add anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm (37°C) add_dmso->dissolve stock_10mM 10 mM Stock Solution in DMSO dissolve->stock_10mM intermediate Prepare 100 µM intermediate dilution in DMSO stock_10mM->intermediate 1:100 dilution final_dilution Dilute in pre-warmed aqueous buffer/medium intermediate->final_dilution working_solution Final Working Solution (e.g., 10 µM) final_dilution->working_solution

Caption: Workflow for preparing this compound solutions.

PKC_Signaling_Pathway Inhibition of PKC Signaling by CP-46665 cluster_activation PKC Activation cluster_inhibition PKC and Downstream Effects GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release IP3->Ca Ca->PKC activates Downstream Downstream Targets (e.g., RAF, MARCKS) PKC->Downstream phosphorylates CP46665 CP-46665 CP46665->PKC Cellular_Response Cellular Responses (Proliferation, Gene Expression) Downstream->Cellular_Response modulates

Caption: CP-46665 inhibits the Protein Kinase C (PKC) signaling pathway.

References

Technical Support Center: Stability of CP-46665 Dihydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific stability of CP-46665 dihydrochloride in solution is limited. This guide provides general recommendations and troubleshooting advice based on the chemical properties of similar compounds and standard laboratory practices. The provided protocols and data are illustrative and should be adapted and validated for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is reported to be soluble in DMSO, but not in water.[1] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous cell culture medium. Ensure the final DMSO concentration is compatible with your experimental system, typically below 0.5%.

Q2: How should I store this compound solutions?

A2: For short-term storage (days to weeks), solutions should be kept at 0 - 4°C.[1] For long-term storage (months to years), it is recommended to store aliquots at -20°C to minimize freeze-thaw cycles.[1] All solutions should be stored in tightly sealed containers and protected from light.

Q3: My this compound solution appears cloudy or has precipitated. What should I do?

A3: Cloudiness or precipitation can occur for several reasons:

  • Low Solubility in Aqueous Solutions: The compound has poor water solubility.[1] When diluting a DMSO stock into an aqueous buffer, the compound may crash out of solution. Try increasing the final DMSO concentration slightly or using a different buffer system.

  • pH Effects: The pH of your solution can affect the solubility of the compound. For dihydrochlorides, solubility can be pH-dependent. Experiment with buffers at different pH values to find the optimal range.

  • Temperature: The compound may be less soluble at lower temperatures. Gently warming the solution may help redissolve the precipitate. However, be cautious as elevated temperatures can also promote degradation.

Q4: How can I assess the stability of my this compound solution under my experimental conditions?

A4: To determine the stability in your specific experimental setup, a stability-indicating method using High-Performance Liquid Chromatography (HPLC) is recommended. This involves analyzing your solution at different time points and under various stress conditions (e.g., temperature, light exposure) to monitor for any degradation of the parent compound and the appearance of degradation products.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent experimental results Degradation of the compound in solution.Prepare fresh solutions for each experiment. Store stock solutions properly at -20°C in small aliquots. Protect solutions from light. Perform a stability study under your experimental conditions using HPLC.
Loss of biological activity The compound has degraded over time or due to improper storage.Use a freshly prepared solution. Verify the integrity of your stock solution using an analytical technique like HPLC.
Precipitation upon dilution in aqueous media The compound's solubility limit has been exceeded.Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, if your experiment allows. Prepare a more dilute stock solution. Investigate the use of solubilizing agents or different buffer systems.

Experimental Protocols

Illustrative Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photostability: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Illustrative Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV-Vis scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Illustrative Solubility of this compound
Solvent Solubility Reference
DMSOSoluble[1]
WaterNot Soluble[1]
Table 2: Illustrative Stability of this compound in Solution under Stressed Conditions (Hypothetical Data)
Stress Condition % Degradation Number of Degradants
0.1 M HCl (60°C, 24h)15%3
0.1 M NaOH (60°C, 24h)25%5
3% H₂O₂ (RT, 24h)10%2
Heat (60°C, 24h)5%1
UV Light (254 nm, 24h)30%4

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution in DMSO Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Stress (60°C) Stock_Solution->Thermal Photo Photostability (UV Light) Stock_Solution->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute Samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

troubleshooting_logic Start Inconsistent Experimental Results Check_Solution Is the solution freshly prepared? Start->Check_Solution Prepare_Fresh Prepare fresh solution for each experiment Check_Solution->Prepare_Fresh No Check_Storage How is the stock solution stored? Check_Solution->Check_Storage Yes Prepare_Fresh->Check_Storage Proper_Storage Store at -20°C in aliquots, protect from light Check_Storage->Proper_Storage Improperly Perform_Stability Consider performing a stability study via HPLC Check_Storage->Perform_Stability Properly

Caption: Troubleshooting logic for inconsistent results.

References

Troubleshooting lack of efficacy with CP-46665 dihydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers and scientists encountering a lack of in vivo efficacy with CP-46665 dihydrochloride. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: We observe potent activity of this compound in vitro, but our in vivo experiments show no significant effect. Is this a known issue?

A1: Yes, a lack of in vivo therapeutic efficacy for CP-46665 has been documented in the scientific literature. A study published in 1987 reported that CP-46665 failed to show therapeutic activity in rodent models of 3-Lewis lung carcinoma and methylnitrosourea (MNU)-induced rat mammary carcinomas.[1] The compound was also found to be ineffective in human non-seminomatous germ cell tumor cell lines grown in nude mice.[1] This was observed across a range of doses, including those exceeding the lethal dose for 10% of the animals (LD10).[1]

Q2: What is the established mechanism of action for CP-46665?

A2: CP-46665 is an antineoplastic lipoidal amine that acts as an inhibitor of phospholipid/Ca2+-dependent protein kinase, more commonly known as Protein Kinase C (PKC).[2] It has a reported IC50 (the concentration causing 50% inhibition) of 10 microM for PKC.[2] The inhibition of PKC by CP-46665 can be reversed by phosphatidylserine.[2] In addition to PKC, the compound has also been shown to inhibit myosin light chain kinase, a calmodulin/Ca2+-dependent protein kinase.[2]

Q3: What are the potential reasons for the discrepancy between the in vitro and in vivo results with this compound?

A3: The discrepancy between in vitro and in vivo efficacy is a common challenge in drug development. For a small molecule inhibitor like CP-46665, several factors could contribute to this issue. These can be broadly categorized as issues related to the compound's properties, its formulation and administration, or the biological system of the animal model.[3]

Q4: How can we troubleshoot the formulation and administration of this compound for in vivo studies?

A4: Proper formulation and administration are critical for achieving adequate drug exposure at the target site.[4] Since specific formulation details for CP-46665 in the published in vivo studies are scarce, we recommend a systematic approach based on general principles for small molecule inhibitors.

  • Solubility and Formulation: this compound is soluble in DMSO but not in water. For in vivo use, a solution in a vehicle compatible with the chosen administration route is necessary. It is crucial to ensure the compound remains in solution and does not precipitate upon administration. Preparing fresh formulations for each experiment is recommended to avoid degradation.[3]

  • Route of Administration: The route of administration significantly impacts the bioavailability of a compound.[4] While oral administration is common, it can be complex due to gastrointestinal tract effects.[4] Parenteral routes like intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection are often used for compounds with poor oral absorption.[4] For small animals, the intravenous route is frequently used.[4]

  • Dosage: Determining the optimal dose is an empirical process.[4] It is important to conduct a dose-escalation study to identify the maximum tolerated dose (MTD) and to assess efficacy at various concentrations.[3] The original study on CP-46665's lack of in vivo efficacy tested a range of doses, including those above the LD10, without success.[1]

Q5: Could pharmacokinetic and pharmacodynamic (PK/PD) properties be limiting the in vivo efficacy of this compound?

A5: Yes, unfavorable pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties are common reasons for the failure of compounds in vivo.[3]

  • Pharmacokinetics (PK): This includes absorption, distribution, metabolism, and excretion (ADME). Poor absorption, rapid metabolism by the liver (e.g., by cytochrome P450 enzymes), or fast excretion can lead to insufficient drug concentration at the tumor site for an adequate duration.[3]

  • Pharmacodynamics (PD): This relates to the interaction of the drug with its target. Even if the drug reaches the target, factors within the tumor microenvironment could interfere with its ability to inhibit PKC effectively.

To investigate this, it is advisable to conduct PK studies to measure the concentration of CP-46665 in plasma and tumor tissue over time. This will help determine if the compound is reaching its target at concentrations sufficient to inhibit PKC.

Data Summary

Due to the limited publicly available in vivo data for CP-46665, a comprehensive quantitative data table cannot be provided. However, the following table summarizes the key in vitro information and the qualitative in vivo findings.

ParameterValue/ObservationReference
Target Protein Kinase C (PKC)[2]
In Vitro IC50 10 µM[2]
In Vitro Activity Inhibition of phosphorylation of leukemic cell proteins[2]
In Vivo Efficacy No therapeutic efficacy observed in rodent tumor models[1]
Solubility Soluble in DMSO, not in water

Experimental Protocols

General Protocol for Assessing In Vivo Efficacy in a Xenograft Mouse Model

  • Cell Culture: Culture the desired cancer cell line under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Preparation: Prepare the this compound formulation in a suitable vehicle. A fresh preparation for each administration is recommended.

  • Administration: Administer the compound to the treatment group via the chosen route (e.g., intraperitoneal injection) at the predetermined dose and schedule. The control group should receive the vehicle only.

  • Tumor Measurement: Continue to measure tumor volume and body weight of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors.

  • Analysis: Compare the tumor growth between the treatment and control groups. Further analysis can include Western blotting of tumor lysates to assess target engagement (i.e., inhibition of PKC signaling).

Visualizations

Signaling Pathway of PKC

PKC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Ca Ca2+ IP3->Ca releases PKC_active Active PKC PKC_inactive->PKC_active activates Downstream Downstream Targets PKC_active->Downstream phosphorylates Ca->PKC_inactive CP46665 CP-46665 CP46665->PKC_inactive inhibits Receptor GPCR/RTK Receptor->PLC

Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation and its inhibition by CP-46665.

General Experimental Workflow for In Vivo Efficacy Testing

in_vivo_workflow start Start cell_culture Cell Culture start->cell_culture tumor_implantation Tumor Implantation in Mice cell_culture->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment with CP-46665 or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint & Tumor Excision monitoring->endpoint analysis Data Analysis endpoint->analysis finish Finish analysis->finish

Caption: A general experimental workflow for assessing the in vivo efficacy of an anti-cancer compound.

Troubleshooting Logic for Lack of In Vivo Efficacy

troubleshooting_logic start Lack of In Vivo Efficacy Observed check_formulation Is the compound properly formulated and stable? start->check_formulation check_dose Is the dose optimal? check_formulation->check_dose Yes improve_formulation Optimize Formulation (solubility, stability) check_formulation->improve_formulation No check_pk Is there sufficient drug exposure at the target site? check_dose->check_pk Yes dose_escalation Perform Dose-Escalation Study check_dose->dose_escalation No check_pd Is the target being engaged in the tumor? check_pk->check_pd Yes pk_study Conduct Pharmacokinetic Study check_pk->pk_study No pd_study Conduct Pharmacodynamic Study (e.g., Western Blot for p-substrates) check_pd->pd_study No consider_alt Consider Alternative Compounds or Approaches check_pd->consider_alt Yes improve_formulation->start dose_escalation->start pk_study->start pd_study->start

Caption: A decision tree for troubleshooting the lack of in vivo efficacy of a small molecule inhibitor.

References

Preventing precipitation of CP-46665 dihydrochloride in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of CP-46665 dihydrochloride in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

CP-46665 is a research compound supplied as a dihydrochloride salt. Its chemical name is 4-Aminomethyl-1-(2,3-bis(decyloxy)propyl)-4-phenylpiperidine.[1] The dihydrochloride form enhances its solubility in acidic solutions. However, when diluted into neutral or physiological pH (typically 7.2-7.4) of cell culture media, the compound's protonated amines can be deprotonated, converting it to the less soluble free base form. This change in solubility is a primary reason for precipitation.

Q2: What are the known solubility properties of this compound?

CP-46665 is soluble in DMSO, but not in water.[2] As a dihydrochloride salt of a molecule with two amine groups, it is expected to be more soluble in acidic aqueous solutions. Its solubility in cell culture media is limited and highly dependent on the final concentration, pH, and the composition of the medium.

Q3: How does the pH of the cell culture medium affect the solubility of this compound?

Cell culture media are buffered to a physiological pH (around 7.2-7.4) to support cell viability. This compound is the salt of a likely weakly basic compound. At the neutral pH of the media, the equilibrium can shift towards the un-ionized, free base form of the compound, which is significantly less water-soluble and can precipitate if its concentration exceeds its solubility limit at that pH.[3]

Q4: Can components of the cell culture medium interact with this compound to cause precipitation?

Yes. Cell culture media like DMEM and RPMI-1640 contain various inorganic salts, including phosphates and bicarbonates.[4][5] Dihydrochloride salts can interact with phosphate and other ions in the medium, leading to the formation of insoluble salts. This is a common issue with compounds formulated as hydrochloride salts when introduced into phosphate-buffered solutions.[3][6]

Q5: What is the recommended solvent for preparing a stock solution of this compound?

Based on available data, DMSO is the recommended solvent for preparing a concentrated stock solution of CP-46665.[2]

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound during your experiments.

Initial Observation: Precipitate forms immediately upon adding this compound to the media.

This is a common scenario and is often related to the preparation of the working solution.

Possible Cause Troubleshooting Steps
High Final Concentration The concentration of this compound in the media exceeds its solubility limit. - Solution: Reduce the final working concentration of the compound if your experimental design allows.
pH Shock Rapid change in pH upon dilution of an acidic or organic stock solution into the neutral pH of the media. - Solution: Perform a step-wise dilution. Instead of adding the concentrated stock directly to the final volume of media, create an intermediate dilution in a smaller volume of pre-warmed media. Add the final diluted solution to your culture plates drop-wise while gently swirling to ensure rapid dispersion.
Localized High Concentration The stock solution is not being mixed quickly enough into the bulk of the media, leading to localized areas of supersaturation and precipitation. - Solution: Add the stock solution to the media while gently vortexing or swirling the media. Avoid adding the stock solution directly to the cell layer.
Incorrect Stock Solvent The solvent used for the stock solution is immiscible with the aqueous media. - Solution: Ensure your stock solution is prepared in a water-miscible solvent like DMSO. Keep the final concentration of the organic solvent in the media low (typically <0.5% v/v) to avoid solvent toxicity to cells.
Initial Observation: Precipitate forms over time during incubation.

This suggests a more subtle issue related to the stability of the compound in the media under culture conditions.

Possible Cause Troubleshooting Steps
Temperature Fluctuation Changes in temperature can affect solubility. - Solution: Ensure the incubator provides a stable temperature. Pre-warm the media to 37°C before adding the compound.
Evaporation Water evaporation from the culture vessel can increase the concentration of the compound and other media components, leading to precipitation. - Solution: Ensure proper humidification in the incubator. Use culture plates with lids and consider sealing the plates with parafilm for long-term experiments.
Interaction with Media Components The compound may be slowly interacting with salts (e.g., phosphates) in the media to form an insoluble complex. - Solution: Consider using a phosphate-free or low-phosphate medium if compatible with your cell line.[7][8] Alternatively, prepare the final working solution in a serum-containing medium, as serum proteins can sometimes help to stabilize small molecules.
pH Shift During Incubation Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of the compound. - Solution: Ensure the incubator's CO2 level is stable to maintain the pH of the bicarbonate-buffered medium. For experiments sensitive to pH changes, consider using a medium supplemented with a secondary buffer like HEPES.

Experimental Protocols

Protocol for Preparing a Working Solution of this compound in Cell Culture Media

This protocol is designed to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Sterile DMSO

  • Sterile, pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution: a. Aseptically weigh out the required amount of this compound powder. b. Add the appropriate volume of sterile DMSO to achieve the desired high-concentration stock (e.g., 10 mM). c. Vortex or sonicate the solution until the powder is completely dissolved. d. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution: a. Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture. b. Crucial Step: Perform a serial dilution. For example, if your final desired concentration is 10 µM from a 10 mM stock, first dilute the stock 1:100 in pre-warmed media to get an intermediate concentration of 100 µM. Then, dilute this intermediate solution 1:10 into your final culture volume. c. When adding the compound (either stock or intermediate dilution) to the media, add it drop-wise to the center of the vessel while gently swirling. d. Visually inspect the medium for any signs of precipitation before adding it to your cells.

Visualizations

Logical Troubleshooting Workflow

A Precipitation Observed B When did precipitation occur? A->B C Immediately upon adding to media B->C Immediately D Over time during incubation B->D Over time E Check final concentration. Is it too high? C->E I Check for temperature fluctuations and evaporation D->I F Lower the final concentration E->F Yes G Review dilution method. Was it added too quickly? E->G No H Use step-wise dilution and slow addition G->H Yes J Ensure stable incubator conditions and proper vessel sealing I->J Yes K Consider media interactions. Are phosphate levels high? I->K No L Try phosphate-free media or add serum K->L Yes

Caption: A flowchart for troubleshooting this compound precipitation.

Experimental Workflow for Solution Preparation

cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh CP-46665 dihydrochloride powder B Dissolve in DMSO A->B C Vortex/Sonicate until clear B->C D Aliquot and store at -20°C/-80°C C->D F Perform serial dilution of stock in pre-warmed media D->F E Pre-warm cell culture media to 37°C E->F G Add drop-wise to final culture volume while gently swirling F->G H Visually inspect for precipitation G->H

Caption: Workflow for preparing this compound solutions.

Hypothetical Signaling Pathway

A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling (e.g., RAS/MAPK) B->C D Cell Proliferation & Survival C->D E CP-46665 E->B

Caption: Hypothetical inhibition of a signaling pathway by CP-46665.

References

Long-term storage conditions for CP-46665 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and handling of CP-46665 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, this compound should be stored at -20°C.[1] It is also crucial to keep the compound in a dry and dark environment.[1] For short-term storage, such as a few days to weeks, a temperature of 0 - 4°C is acceptable.[1]

Q2: How should I handle the product upon receipt?

This compound is shipped at ambient temperature and is stable for several weeks during ordinary shipping and customs processing.[1] Upon receipt, it is recommended to promptly store the product under the specified long-term or short-term conditions to maintain its integrity.

Q3: Is this compound sensitive to light or moisture?

The recommendation to store the compound "dry" and "dark" suggests a potential sensitivity to moisture and light.[1] Therefore, it is best practice to handle the compound in a controlled environment, minimizing exposure to atmospheric moisture and direct light. For hygroscopic materials, storage in a desiccator or a controlled humidity environment is advisable.[2][3] Light-sensitive compounds should be protected from light by using amber vials or by wrapping the container with aluminum foil.[2]

Q4: What solvent should I use to dissolve this compound?

This compound is soluble in DMSO, but not in water.[1] For experimental use, prepare solutions in DMSO as required.

Troubleshooting Guide

Problem: I observe degradation of the compound even under recommended storage conditions.

  • Possible Cause 1: Frequent freeze-thaw cycles.

    • Solution: Aliquot the compound into smaller, single-use vials upon receipt. This will minimize the number of times the main stock is subjected to temperature changes.

  • Possible Cause 2: Moisture contamination.

    • Solution: Ensure the container is tightly sealed.[4] When handling the compound, allow it to equilibrate to room temperature before opening to prevent condensation.[5] Work in a glove box with a controlled atmosphere or in a room with low humidity if the compound is highly sensitive to moisture.[3] Consider placing desiccant packs inside the secondary storage container.[6]

  • Possible Cause 3: Exposure to light.

    • Solution: Always store the compound in a light-protected container. If the original vial is clear, transfer it to an amber vial or wrap it with aluminum foil. Minimize exposure to light during handling.

Problem: The powdered compound appears clumpy or has changed in appearance.

  • Possible Cause: Moisture absorption.

    • Solution: This may indicate that the compound is hygroscopic and has absorbed moisture from the air.[7] While the compound may still be usable depending on the extent of moisture absorption and the nature of your experiment, it is recommended to use a fresh, properly stored stock for critical applications. To prevent this, always handle the compound in a dry environment and ensure the container is securely sealed after each use.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ConditionTemperatureDurationAdditional Requirements
Long-term-20°CMonths to yearsDry, Dark
Short-term0 - 4°CDays to weeksDry, Dark
ShippingAmbientSeveral weeksN/A

Experimental Protocols

While specific experimental protocols are highly dependent on the research application, the following general procedure should be followed when preparing a stock solution of this compound.

Protocol: Preparation of a Stock Solution

  • Equilibration: Remove the vial of this compound from its storage location (-20°C or 4°C) and allow it to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing: In a controlled environment with low humidity, carefully weigh the desired amount of the powdered compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage of Stock Solution: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the aliquots from light by using amber vials or by wrapping them in aluminum foil.

Visualizations

Storage_Workflow receipt Receive CP-46665 dihydrochloride check_seal Check Container Seal receipt->check_seal store Store in appropriate conditions check_seal->store Seal intact check_seal->store Seal compromised, contact supplier short_term Short-term use? (days to weeks) store->short_term store_4c Store at 0-4°C (Dry & Dark) short_term->store_4c Yes store_neg20c Store at -20°C (Dry & Dark) short_term->store_neg20c No use Ready for experimental use store_4c->use aliquot Aliquot into smaller single-use vials store_neg20c->aliquot aliquot->use

Caption: Workflow for handling and storage of this compound upon receipt.

Degradation_Pathways compound This compound (Stable) improper_storage Improper Storage Conditions compound->improper_storage moisture Moisture Exposure improper_storage->moisture light Light Exposure improper_storage->light temp_fluctuation Temperature Fluctuation improper_storage->temp_fluctuation hydrolysis Potential Hydrolysis moisture->hydrolysis physical_change Physical Changes (e.g., clumping) moisture->physical_change photodegradation Potential Photodegradation light->photodegradation loss_of_potency Loss of Potency / Impurity Formation hydrolysis->loss_of_potency photodegradation->loss_of_potency physical_change->loss_of_potency

Caption: Potential degradation pathways for this compound due to improper storage.

References

Addressing variability in experiments with CP-46665 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-46665 dihydrochloride. The information is designed to address common sources of variability and provide guidance on experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

CP-46665 is a lipoidal amine that functions as an inhibitor of Protein Kinase C (PKC), with a reported IC50 of 10 µM. It also exhibits inhibitory activity towards myosin light chain kinase (MLCK), another important enzyme in cellular signaling.[1] Its inhibitory effect on PKC can be reversed by the presence of phosphatidylserine.[1]

Q2: I am observing significant variability in my IC50 values for CP-46665. What are the potential causes?

Variability in IC50 values for CP-46665 can arise from several factors, many of which are related to its lipophilic nature:

  • Solubility and Aggregation: CP-46665 is poorly soluble in aqueous solutions and is typically dissolved in organic solvents like DMSO. Improper dissolution or high concentrations in aqueous buffers can lead to the formation of aggregates. These aggregates can interfere with the assay, leading to inconsistent results.[2][3][4] It is crucial to ensure the compound is fully solubilized and to be aware of the critical aggregation concentration.

  • Assay Conditions: IC50 values are highly dependent on the specific conditions of your assay.[5][6][7] Factors that can introduce variability include:

    • ATP Concentration: If you are performing a kinase assay, the concentration of ATP can significantly affect the apparent potency of ATP-competitive inhibitors.

    • Substrate Concentration: The concentration and type of substrate used can influence inhibitor potency.

    • Lipid Composition: For PKC assays, the concentration and composition of lipids, particularly the activating lipid phosphatidylserine, are critical. The inhibitory effect of CP-46665 is known to be reversed by phosphatidylserine.[1]

  • Cell Line Differences: Different cell lines can exhibit varying sensitivities to a compound due to differences in membrane composition, expression levels of the target kinase, and activity of drug efflux pumps.[7]

  • Experimental Technique: Inconsistent pipetting, variations in incubation times, and differences in cell densities can all contribute to experimental noise and variability in IC50 measurements.[6][8]

Q3: How should I prepare and handle this compound to minimize variability?

To ensure consistent results, proper handling and preparation of CP-46665 are essential:

  • Solubilization: Dissolve this compound in 100% DMSO to create a concentrated stock solution. Subsequently, dilute this stock solution in your aqueous assay buffer. It is critical to ensure that the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all experiments, including controls.

  • Vortexing and Sonication: After diluting the DMSO stock in aqueous buffer, vortex the solution thoroughly. For lipophilic compounds, brief sonication may also help to ensure complete dissolution and prevent aggregation.

  • Fresh Preparations: Prepare fresh dilutions of the compound for each experiment from the frozen stock. Avoid repeated freeze-thaw cycles of the working solutions.

  • Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture.

Q4: My results suggest off-target effects. What other kinases are known to be inhibited by CP-46665?

CP-46665 has been shown to inhibit myosin light chain kinase (MLCK) in addition to its primary target, Protein Kinase C (PKC).[1] When interpreting your results, it is important to consider the potential contribution of MLCK inhibition to the observed phenotype.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High variability between replicate wells - Incomplete solubilization or aggregation of CP-46665.- Pipetting errors.- Uneven cell seeding.- Ensure complete dissolution of the compound in DMSO before diluting in aqueous buffer. Consider brief sonication.- Use calibrated pipettes and proper pipetting techniques.- Ensure a homogenous cell suspension before seeding.
Inconsistent IC50 values between experiments - Different passage numbers of cells.- Variation in assay conditions (e.g., incubation time, temperature, reagent concentrations).- Degradation of the compound.- Use cells within a consistent and narrow passage range.- Standardize all assay parameters and document them carefully.- Prepare fresh dilutions of CP-46665 for each experiment.
No inhibitory effect observed - Incorrect concentration range.- Inactive compound.- Presence of high concentrations of activating lipids (phosphatidylserine).- Test a wider range of concentrations, starting from nanomolar up to high micromolar.- Verify the integrity of the compound and its storage conditions.- Be aware that the inhibitory effect on PKC is reversed by phosphatidylserine.[1] Consider the lipid composition of your assay.
Cell death observed at high concentrations - Cytotoxicity of the compound.- The cytotoxic effects of CP-46665 have been documented in various tumor and leukemia cell lines.[9] Perform a separate cytotoxicity assay (e.g., Trypan Blue exclusion) to distinguish between specific inhibition and general toxicity.

Data Presentation

Due to the limited availability of publicly accessible, comparative quantitative data for this compound, a comprehensive table of IC50 values across different cell lines and conditions cannot be provided at this time. The primary reported in vitro potency is:

TargetIC50Assay Conditions
Protein Kinase C (PKC)10 µMPhospholipid/Ca2+-dependent protein kinase assay.[1]

Researchers are encouraged to empirically determine the IC50 for their specific experimental system.

Experimental Protocols

Protocol 1: In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of CP-46665 against PKC.

Materials:

  • Purified, active Protein Kinase C

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • This compound

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

  • Phosphatidylserine and Diacylglycerol

  • [γ-³²P]ATP or a fluorescence-based kinase activity detection kit

  • DMSO

Procedure:

  • Prepare CP-46665 dilutions: Prepare a serial dilution of CP-46665 from a concentrated DMSO stock into the assay buffer. Ensure the final DMSO concentration is constant across all wells.

  • Prepare Lipid Vesicles: Prepare lipid vesicles containing phosphatidylserine and diacylglycerol in the assay buffer.

  • Kinase Reaction: a. In a microplate, add the assay buffer, lipid vesicles, PKC substrate, and the diluted CP-46665 or vehicle control (DMSO). b. Add the purified PKC enzyme to each well and pre-incubate for 10-15 minutes at 30°C. c. Initiate the kinase reaction by adding [γ-³²P]ATP (or the appropriate reagent for a non-radioactive assay). d. Incubate for a predetermined time (e.g., 20-30 minutes) at 30°C. The incubation time should be within the linear range of the enzyme kinetics.

  • Stop Reaction and Detection: a. Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper). b. Quantify the incorporation of ³²P into the substrate or measure the fluorescence signal according to the kit manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each concentration of CP-46665 relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Cellular Assay for Inhibition of Protein Phosphorylation

This protocol outlines a method to assess the effect of CP-46665 on the phosphorylation of endogenous proteins in a cell-based assay.

Materials:

  • Human leukemia cell line (e.g., HL-60)

  • Cell culture medium and supplements

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) or other PKC activator

  • Lysis buffer with phosphatase and protease inhibitors

  • Phospho-specific antibodies for downstream targets of PKC or MLCK

  • Secondary antibodies and detection reagents for Western blotting

Procedure:

  • Cell Culture and Treatment: a. Culture HL-60 cells to the desired density. b. Pre-treat the cells with various concentrations of CP-46665 or vehicle control (DMSO) for a specified time (e.g., 1-2 hours). c. Stimulate the cells with a PKC activator like PMA for a short period (e.g., 15-30 minutes) to induce protein phosphorylation.

  • Cell Lysis: a. Harvest the cells by centrifugation. b. Wash the cell pellet with ice-cold PBS. c. Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

  • Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. c. Probe the membrane with a primary antibody specific for the phosphorylated form of a known PKC or MLCK substrate. d. Incubate with an appropriate secondary antibody and visualize the protein bands using a suitable detection method. e. To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) protein or a housekeeping protein.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein or housekeeping protein levels. Compare the levels of phosphorylation in CP-46665-treated cells to the stimulated control to determine the inhibitory effect.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by CP-46665.

PKC_Inhibition_Workflow cluster_0 Experimental Setup cluster_1 Treatment & Incubation cluster_2 Data Acquisition & Analysis Solubilize CP-46665 in DMSO Solubilize CP-46665 in DMSO Prepare Serial Dilutions Prepare Serial Dilutions Solubilize CP-46665 in DMSO->Prepare Serial Dilutions Add CP-46665 to Assay Add CP-46665 to Assay Prepare Serial Dilutions->Add CP-46665 to Assay Assay Preparation (Cells or Purified Enzyme) Assay Preparation (Cells or Purified Enzyme) Assay Preparation (Cells or Purified Enzyme)->Add CP-46665 to Assay Incubate Incubate Add CP-46665 to Assay->Incubate Measure Endpoint (e.g., Kinase Activity, Cell Viability) Measure Endpoint (e.g., Kinase Activity, Cell Viability) Incubate->Measure Endpoint (e.g., Kinase Activity, Cell Viability) Calculate % Inhibition Calculate % Inhibition Measure Endpoint (e.g., Kinase Activity, Cell Viability)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Figure 1. A generalized experimental workflow for determining the IC50 of CP-46665.

PKC_MLCK_Signaling_Pathway GPCR G-protein-coupled receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol trisphosphate (IP3) PLC->IP3 PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) DAG->PKC ER Endoplasmic Reticulum (ER) IP3->ER Ca2+ Ca²⁺ ER->Ca2+ Ca2+->PKC Calmodulin Calmodulin Ca2+->Calmodulin Downstream_PKC Downstream PKC Substrates PKC->Downstream_PKC CP46665 CP-46665 CP46665->PKC MLCK Myosin Light Chain Kinase (MLCK) CP46665->MLCK MLC Myosin Light Chain (MLC) MLCK->MLC Calmodulin->MLCK pMLC Phosphorylated MLC (pMLC) MLC->pMLC Phosphorylation Actomyosin\nContraction Actomyosin Contraction pMLC->Actomyosin\nContraction Cellular_Response_PKC Cellular Response (e.g., Proliferation, Differentiation) Downstream_PKC->Cellular_Response_PKC Troubleshooting_Logic Start Start Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Check_Solubility Review Solubilization Protocol Inconsistent_Results->Check_Solubility Yes No_Inhibition No Inhibition Observed? Inconsistent_Results->No_Inhibition No Aggregation_Suspected Suspect Aggregation? Check_Solubility->Aggregation_Suspected Check_Assay_Parameters Standardize Assay Parameters Check_Cell_Health Verify Cell Health & Passage Number Check_Assay_Parameters->Check_Cell_Health End End Check_Cell_Health->End Aggregation_Suspected->Check_Assay_Parameters No Perform_DLS Perform Dynamic Light Scattering (DLS) Aggregation_Suspected->Perform_DLS Yes Add_Detergent Add non-ionic detergent (e.g., Triton X-100) to assay Perform_DLS->Add_Detergent Add_Detergent->Check_Assay_Parameters Verify_Concentration Verify Compound Concentration & Integrity No_Inhibition->Verify_Concentration Yes No_Inhibition->End No Check_Lipid_Composition Assess Phosphatidylserine Concentration Verify_Concentration->Check_Lipid_Composition Check_Lipid_Composition->End

References

Validation & Comparative

A Head-to-Head Comparison of PKC Inhibitors: CP-46665 Dihydrochloride vs. Staurosporine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable protein kinase C (PKC) inhibitor is a critical decision in experimental design. This guide provides an objective comparison of two such inhibitors, CP-46665 dihydrochloride and staurosporine, focusing on their performance in PKC inhibition assays and providing supporting experimental data and protocols.

Protein kinase C is a family of serine/threonine kinases that are pivotal in a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The dysregulation of PKC activity has been implicated in various diseases, making it a significant target for therapeutic intervention and a key area of research. Both this compound and staurosporine are utilized as inhibitors of PKC, but they exhibit different characteristics in terms of potency and specificity.

Performance in PKC Inhibition Assays: A Quantitative Comparison

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the available IC50 data for this compound and staurosporine against PKC.

InhibitorTargetIC50 Value
This compound Phospholipid/Ca2+-dependent protein kinase (PKC)10 µM[1]
Staurosporine PKC (general)0.7 nM - 6 nM
PKCα2 nM
PKCγ5 nM
PKCη4 nM
PKCδ20 nM
PKCε73 nM
PKCζ1086 nM

Key Observations:

  • Potency: Staurosporine is a significantly more potent inhibitor of PKC than this compound, with IC50 values in the nanomolar range compared to the micromolar IC50 of CP-46665.

  • Specificity: Staurosporine is a broad-spectrum kinase inhibitor and is not selective for PKC. It also potently inhibits other kinases such as PKA, c-Fgr, and Phosphorylase kinase. The available data for this compound does not specify its activity against different PKC isoforms or other kinases, making a direct comparison of specificity challenging. However, one study notes that CP-46665-1 was without effect on cyclic AMP-dependent protein kinase[1].

Understanding the Mechanism: The PKC Signaling Pathway

The following diagram illustrates a simplified PKC signaling pathway, highlighting the points of inhibition by both this compound and staurosporine. Activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium, and together with DAG, activates PKC. Activated PKC then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses. Both CP-46665 and staurosporine exert their inhibitory effects by acting on PKC.

PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ IP3->Ca releases PKC Protein Kinase C (PKC) DAG->PKC activate Ca->PKC activate Substrate Substrate Proteins PKC->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Proteins PKC->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response Inhibitor1 CP-46665 Inhibitor1->PKC Inhibitor2 Staurosporine Inhibitor2->PKC

Caption: Simplified PKC signaling pathway and points of inhibition.

Experimental Protocols for PKC Inhibition Assays

A variety of methods can be employed to measure PKC activity and the inhibitory potential of compounds like this compound and staurosporine. Below is a detailed protocol for a non-radioactive, fluorescence-based in vitro PKC inhibition assay.

Protocol: In Vitro Fluorescence-Based PKC Inhibition Assay

1. Materials and Reagents:

  • Purified, active PKC enzyme (specific isoform of interest)

  • Fluorescently labeled PKC substrate peptide

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mM CaCl₂)

  • ATP solution

  • This compound and staurosporine stock solutions (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

2. Experimental Procedure:

  • Prepare Reagent Solutions:

    • Prepare serial dilutions of the inhibitors (CP-46665 and staurosporine) in the kinase reaction buffer. Also, prepare a vehicle control (buffer with the same concentration of solvent as the inhibitor dilutions).

    • Prepare a solution of the fluorescent substrate peptide in the kinase reaction buffer.

    • Prepare a solution of ATP in the kinase reaction buffer. The final concentration of ATP should be close to the Km value for the specific PKC isoform being used, if known.

    • Prepare a solution of the PKC enzyme in the kinase reaction buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Assay Setup:

    • To each well of the 96-well plate, add:

      • 10 µL of the inhibitor dilution or vehicle control.

      • 20 µL of the fluorescent substrate peptide solution.

      • 10 µL of the PKC enzyme solution.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Kinase Reaction:

    • Add 10 µL of the ATP solution to each well to start the reaction. The final reaction volume will be 50 µL.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure sufficient product formation without depleting the substrate.

  • Stop the Reaction and Measure Fluorescence:

    • Stop the reaction by adding a stop solution (e.g., EDTA) or by directly proceeding to the fluorescence measurement.

    • Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent label. The phosphorylation of the substrate peptide will result in a change in its fluorescent properties.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no enzyme) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram outlines the general workflow for this type of PKC inhibition assay.

Experimental_Workflow Start Start PrepInhibitor Prepare Inhibitor Serial Dilutions Start->PrepInhibitor PrepReagents Prepare Substrate, Enzyme, and ATP Solutions Start->PrepReagents Dispense Dispense Inhibitor, Substrate, and Enzyme to Microplate PrepInhibitor->Dispense PrepReagents->Dispense PreIncubate Pre-incubate at Room Temperature Dispense->PreIncubate AddATP Initiate Reaction with ATP PreIncubate->AddATP Incubate Incubate at 30°C AddATP->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Data Analysis: Calculate % Inhibition and Determine IC50 Measure->Analyze End End Analyze->End

Caption: Experimental workflow for a PKC inhibition assay.

Conclusion

The choice between these two inhibitors will ultimately depend on the specific requirements of the experiment. For studies requiring potent, albeit non-selective, inhibition of PKC and other kinases, staurosporine is a well-established tool. For investigations where higher concentrations can be tolerated and a potentially more selective effect on PKC is desired, this compound may be a more suitable option. Researchers should carefully consider the potency, selectivity, and the specific experimental context when selecting a PKC inhibitor.

References

A Comparative Analysis of the Antineoplastic Efficacy of CP-46665 Dihydrochloride and Other Lipoidal Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of the novel antineoplastic lipoidal amine, CP-46665 dihydrochloride, with other notable lipoidal amines. The information is compiled from preclinical studies to assist researchers in evaluating its potential as a therapeutic agent.

Overview of CP-46665

CP-46665, chemically known as 4-aminomethyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine, is a lipoidal amine that has demonstrated significant cytotoxic effects against a range of human tumor and leukemia cell lines.[1][2] Its mechanism of action is linked to the inhibition of phospholipid/Ca2+-dependent protein kinase, also known as protein kinase C (PKC).

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the available quantitative data on the cytotoxic and inhibitory activities of CP-46665 and other clinically relevant lipoidal amines, including perifosine, edelfosine, and miltefosine. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Cytotoxicity of CP-46665 in Human Cancer Cell Lines

Cell LineTumor TypeEffective Concentration (µg/mL)Incubation Time (hours)
Leukemic BlastsLeukemia≥ 5≥ 48
Leukemic BlastsLeukemia≥ 10≥ 24
Various Solid TumorsSolid TumorsSlightly higher than leukemiasLonger than leukemias

Data extracted from a study on the in vitro incorporation of tritiated thymidine and trypan blue dye exclusion assays.[1][2]

Table 2: Comparative IC50 Values of Various Lipoidal Amines

CompoundCell Line(s)IC50 Range (µM)Mechanism of Action Target
CP-46665 Not explicitly provided in µM-Protein Kinase C
Perifosine Various tumor cell lines0.6 - 8.9Akt Inhibitor
MM.1S (Multiple Myeloma)4.7Akt Inhibitor
H460 (Lung Cancer)1 (cell survival)Akt Inhibitor
H460 (Lung Cancer)10 (apoptosis)Akt Inhibitor
Edelfosine (ET-18-OCH3) Fibroblasts and adenocarcinoma cells9.6PI-PLC Inhibitor
OCI-AML-2 (Leukemia)0.64Apoptosis Induction
HL-60, MOLM-13, HEL (Leukemia)< 5Apoptosis Induction
K-562 (Resistant Leukemia)57.70Apoptosis Induction
Miltefosine Leishmania donovani (promastigotes)~0.41-2 µg/mLNot specified
Colorectal Cancer Stem-like Cells~1Lipid Raft Disruption
Erucylphosphocholine Mantle Cell Lymphoma & CLLLess potent than Edelfosine & PerifosineApoptosis Induction

IC50 values are highly dependent on the cell line and assay conditions. Data compiled from multiple sources.[3][4][5][6][7][8][9][10][11]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language.

PKC_Inhibition_Pathway Diacylglycerol (DAG) Diacylglycerol (DAG) PKC (Inactive) PKC (Inactive) Diacylglycerol (DAG)->PKC (Inactive) Ca2+ Ca2+ Ca2+->PKC (Inactive) Phosphatidylserine Phosphatidylserine Phosphatidylserine->PKC (Inactive) PKC (Active) PKC (Active) PKC (Inactive)->PKC (Active) Substrate Substrate PKC (Active)->Substrate Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response CP-46665 CP-46665 CP-46665->PKC (Active) Inhibition

Caption: Mechanism of Protein Kinase C (PKC) inhibition by CP-46665.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition Seed Cells Seed Cells Add Lipoidal Amine Add Lipoidal Amine Seed Cells->Add Lipoidal Amine Incubate Incubate Add Lipoidal Amine->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate (Formazan Formation) Incubate (Formazan Formation) Add MTT Reagent->Incubate (Formazan Formation) Solubilize Formazan Solubilize Formazan Incubate (Formazan Formation)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: General workflow for determining cell viability using the MTT assay.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Lipoidal amine stock solutions (e.g., this compound, Perifosine)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[12][13][14][15]

  • Compound Treatment: The following day, treat the cells with various concentrations of the lipoidal amines. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Protein Kinase C (PKC) Inhibition Assay (Radioactive Method)

This assay measures the phosphotransferase activity of PKC by quantifying the incorporation of radiolabeled phosphate from [γ-32P]ATP into a specific substrate.

Materials:

  • Purified or partially purified PKC enzyme

  • Specific PKC peptide substrate (e.g., QKRPSQRSKYL)[16]

  • [γ-32P]ATP

  • Assay Dilution Buffer (ADB)

  • Lipid activator (e.g., phosphatidylserine and diacylglycerol)

  • Inhibitor cocktail (for negative controls)

  • CP-46665 or other lipoidal amines at various concentrations

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare the reaction mixture by adding the substrate cocktail, the lipid activator (sonicated), and the PKC enzyme preparation.

  • Inhibitor Addition: Add the desired concentrations of CP-46665 or other inhibitors to the respective tubes. For control reactions, add ADB or a known inhibitor.

  • Initiate Reaction: Start the kinase reaction by adding the Mg2+/[γ-32P]ATP mixture. Gently vortex and incubate the tubes at 30°C for 10-30 minutes.[16]

  • Stop Reaction and Spotting: Stop the reaction by spotting a 25 µL aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper.[16]

  • Washing: Immerse the P81 papers in a beaker containing 0.75% phosphoric acid and wash thoroughly with multiple rinses to remove unincorporated [γ-32P]ATP.[16]

  • Scintillation Counting: Transfer the washed P81 papers to scintillation vials, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.[16][17]

  • Data Analysis: Calculate the PKC activity as the amount of phosphate incorporated into the substrate per unit of time. Determine the percentage of inhibition for each concentration of the lipoidal amine and calculate the IC50 value.

Conclusion

CP-46665 demonstrates potent cytotoxic activity against various cancer cell lines, with a mechanism of action involving the inhibition of Protein Kinase C. When compared to other lipoidal amines such as perifosine and edelfosine, which primarily target the Akt and PI-PLC pathways respectively, CP-46665 presents an alternative mechanism for inducing cancer cell death. The provided quantitative data, while not from head-to-head studies, suggests that the efficacy of these compounds is within a comparable micromolar range, highlighting the potential of this class of molecules in oncology. Further research with standardized protocols and direct comparative studies is warranted to fully elucidate the relative efficacy and therapeutic potential of this compound.

References

Validating the Antineoplastic Effects of CP-46665 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antineoplastic effects of CP-46665 dihydrochloride, a lipoidal amine, against other well-established kinase inhibitors. The information presented herein is based on available preclinical data and is intended to guide further research and development.

Overview of this compound and Comparator Compounds

This compound is a synthetic lipoidal amine that has demonstrated cytotoxic effects against various human tumor and leukemia cells in vitro. Its primary mechanism of action involves the inhibition of key signaling enzymes, Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK).[1] For a comprehensive evaluation, this guide compares CP-46665 with Staurosporine, a potent and broad-spectrum protein kinase inhibitor, and Enzastaurin, a more selective inhibitor of PKCβ.

Table 1: Compound Mechanism of Action

CompoundTarget(s)Primary Antineoplastic Effect
This compound Protein Kinase C (PKC), Myosin Light Chain Kinase (MLCK)Cytotoxicity, Inhibition of cell proliferation
Staurosporine Broad-spectrum protein kinase inhibitor (including PKC, PKA, CAMKII)Induction of apoptosis, Cell cycle arrest
Enzastaurin Protein Kinase C beta (PKCβ)Inhibition of proliferation, Induction of apoptosis, Anti-angiogenic

Comparative Antineoplastic Activity

Direct comparative studies of this compound against Staurosporine and Enzastaurin under identical experimental conditions are limited in the available literature. The following tables summarize the existing data from independent studies to provide a relative understanding of their potency.

Table 2: In Vitro Cytotoxicity Data

CompoundCell Line(s)IC50 / Effective ConcentrationReference
This compound Human leukemic blasts≥ 5 µg/mL (after ≥ 48h), ≥ 10 µg/mL (after ≥ 24h)[2]
Human solid tumor cellsSlightly higher concentrations and longer incubation than leukemic blasts[2]
Staurosporine MGC803 (Gastric Cancer)54 ng/mL (24h), 23 ng/mL (48h)[3]
SGC7901 (Gastric Cancer)61 ng/mL (24h), 37 ng/mL (48h)[3]
HCT116 (Colon Carcinoma)6 nM[4]
Enzastaurin Multiple Myeloma cell lines (MM.1S, MM.1R, RPMI 8226, etc.)0.6 - 1.6 µM
PACA44, PANC1, GLC82 (Pancreatic, Lung Cancer)1 µM[5]
A549, RERF-LC-KJ, LC2/ad, RERF-LC-MS, SQ5 (Lung Cancer)≤ 10 µM

Disclaimer: The data presented in Table 2 are from different studies and should not be directly compared due to variations in experimental methodologies.

Signaling Pathways and Mechanism of Action

This compound Signaling Pathway

CP-46665 exerts its antineoplastic effects by inhibiting two crucial kinases: PKC and MLCK. Inhibition of PKC disrupts downstream signaling cascades that are vital for cell proliferation and survival.[6] The inhibition of MLCK is implicated in the impairment of cancer cell motility and invasion.[7][8]

CP_46665_Signaling_Pathway Mechanism of Action of this compound CP-46665 CP-46665 PKC PKC CP-46665->PKC inhibits MLCK MLCK CP-46665->MLCK inhibits Proliferation Proliferation PKC->Proliferation promotes Survival Survival PKC->Survival promotes Metastasis Metastasis MLCK->Metastasis promotes

Mechanism of this compound
Comparative Signaling Pathways

Staurosporine, as a broad-spectrum inhibitor, affects multiple signaling pathways, leading to potent but less specific cellular responses. Enzastaurin offers more targeted inhibition of the PKCβ isoform, which plays a significant role in tumor angiogenesis and proliferation.

Comparative_Signaling_Pathways Comparative Kinase Inhibition cluster_cp46665 CP-46665 cluster_staurosporine Staurosporine cluster_enzastaurin Enzastaurin CP-46665 CP-46665 PKC_CP PKC CP-46665->PKC_CP inhibits MLCK_CP MLCK CP-46665->MLCK_CP inhibits Staurosporine Staurosporine PKC_S PKC Staurosporine->PKC_S inhibits PKA_S PKA Staurosporine->PKA_S inhibits CAMKII_S CAMKII Staurosporine->CAMKII_S inhibits Other_Kinases Other Kinases Staurosporine->Other_Kinases inhibits Enzastaurin Enzastaurin PKCbeta_E PKCβ Enzastaurin->PKCbeta_E inhibits (selective)

Comparative Kinase Inhibition Profiles

Experimental Protocols

This section details the methodologies for key in vitro assays to evaluate the antineoplastic effects of this compound and its comparators.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., CP-46665, Staurosporine, Enzastaurin) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow A Seed Cells B Add Compound A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add Solubilizer E->F G Read Absorbance F->G

MTT Assay Workflow
Apoptosis Assay (Annexin V-FITC Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the test compounds as described for the viability assay.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol (General for PKC):

  • Reaction Mixture Preparation: Prepare a reaction buffer containing a PKC substrate (e.g., a specific peptide), ATP (radiolabeled or with a detection system), and necessary cofactors (e.g., Ca2+, phosphatidylserine, diacylglycerol).

  • Enzyme and Inhibitor Addition: Add the purified PKC enzyme and various concentrations of the inhibitor (e.g., CP-46665) to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction.

  • Detection: Measure the amount of phosphorylated substrate. For radiolabeled ATP, this can be done by separating the phosphorylated substrate and measuring radioactivity using a scintillation counter. For non-radioactive methods, this may involve an ELISA-based detection with a phospho-specific antibody.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Conclusion and Future Directions

This compound demonstrates notable antineoplastic activity, primarily through the inhibition of PKC and MLCK. The available data suggests it is cytotoxic to a range of cancer cells. However, to fully validate its potential, further studies are required. Specifically, head-to-head comparative studies against current standard-of-care and investigational drugs using a broader panel of cancer cell lines are essential. Investigating the differential sensitivity of various cancer subtypes to CP-46665 could also reveal specific therapeutic niches. Furthermore, in vivo studies are necessary to evaluate its efficacy, safety, and pharmacokinetic profile in preclinical cancer models. This comprehensive approach will be crucial in determining the future clinical applicability of this compound in oncology.

References

Comparative Analysis of Cancer Cell Growth Inhibition: A Focus on CP-46665 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro efficacy of CP-46665 dihydrochloride in inhibiting cancer cell growth. Due to the limited availability of public data on this compound, this guide utilizes data for the closely related compound, CP-46665-1, an antineoplastic lipoidal amine, to provide a preliminary performance assessment. The guide compares its activity with other known protein kinase C (PKC) inhibitors and a standard chemotherapeutic agent, offering available experimental data to support the comparison.

Executive Summary

CP-46665-1 has been identified as an inhibitor of protein kinase C (PKC), a key enzyme in cellular signaling pathways that regulate cell growth and proliferation.[1] Limited available data suggests its potential as a cancer cell growth inhibitor. This guide aims to contextualize its performance by comparing it against other well-characterized inhibitors targeting the same pathway, such as staurosporine and UCN-01, and the widely used chemotherapeutic drug, cisplatin. The objective is to present a clear, data-driven comparison to aid researchers in evaluating its potential for further investigation.

Mechanism of Action: Targeting the Protein Kinace C (PKC) Pathway

CP-46665-1 exerts its antiproliferative effects by inhibiting phospholipid/Ca2+-dependent protein kinase, also known as protein kinase C (PKC).[1] The PKC family of enzymes are critical regulators of various cellular processes, including cell proliferation, differentiation, and apoptosis.[2][3][4] In many cancers, the PKC signaling pathway is dysregulated, leading to uncontrolled cell growth. By inhibiting PKC, CP-46665-1 can interfere with these oncogenic signals.

Below is a diagram illustrating the general PKC signaling pathway and the point of intervention for inhibitors like this compound.

PKC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR G-Protein Coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC RTK Receptor Tyrosine Kinase RTK->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ IP3->Ca2 Releases Ca2->PKC Activates Downstream Downstream Effectors PKC->Downstream Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation Regulates Growth_Factor Growth Factor Growth_Factor->RTK Activates Ligand Ligand Ligand->GPCR Activates CP_46665 CP-46665 dihydrochloride CP_46665->PKC Inhibits

Figure 1. Simplified Protein Kinase C (PKC) signaling pathway.

Comparative Performance Data

The following tables summarize the available in vitro data for CP-46665-1 and its comparators. It is important to note that the data for different compounds were generated in separate studies and may not be directly comparable due to variations in experimental conditions.

Table 1: IC50 Values for PKC Inhibitors and Cisplatin in Various Cancer Cell Lines

CompoundTargetCell LineIC50 (µM)Reference
CP-46665-1 Protein Kinase C-10[1]
Staurosporine Protein Kinase C (non-selective)Glioma Cell Lines (A172, U251, U87, U373, U563)~0.002[5]
Lung Cancer (N417)0.054[6]
Lung Cancer (H209)0.029[6]
Lung Cancer (Ma-31)0.602[6]
UCN-01 (7-hydroxystaurosporine) Protein Kinase CLung Cancer (N417)0.737[6]
Lung Cancer (H209)0.181[6]
Lung Cancer (Ma-31)2.197[6]
Cisplatin DNA synthesisNon-Small Cell Lung Cancer (NCI-H526)4.1[7]

Note: The IC50 value for CP-46665-1 is for the inhibition of the PKC enzyme itself, not necessarily for cell growth inhibition in a specific cell line. The lack of publicly available, reproducible IC50 data for this compound across a panel of cancer cell lines is a significant data gap that prevents a direct and robust comparison of its potency against other agents.

Experimental Protocols

To ensure the reproducibility and validity of cell growth inhibition studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to generate the type of data presented in this guide.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Drug_Treatment Treat cells with varying concentrations of the compound Incubation1->Drug_Treatment Incubation2 Incubate for a defined period (e.g., 24, 48, 72h) Drug_Treatment->Incubation2 Add_MTT Add MTT reagent to each well Incubation2->Add_MTT Incubation3 Incubate for 2-4h to allow formazan crystal formation Add_MTT->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Analysis Calculate cell viability and IC50 values Measurement->Analysis End End Analysis->End

Figure 2. Workflow for a typical MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[8][9][10]

  • Compound Preparation and Treatment: Prepare a serial dilution of the test compound (e.g., this compound) and control compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[8]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

Cell_Cycle_Workflow Start Start Cell_Treatment Treat cells with the compound at the desired concentration and time Start->Cell_Treatment Harvesting Harvest cells by trypsinization (for adherent cells) or centrifugation Cell_Treatment->Harvesting Fixation Fix cells in cold 70% ethanol Harvesting->Fixation Staining Stain cells with a DNA-binding dye (e.g., Propidium Iodide) and RNase A Fixation->Staining Flow_Cytometry Analyze cells using a flow cytometer Staining->Flow_Cytometry Data_Analysis Analyze DNA content histograms to determine cell cycle distribution Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Figure 3. Workflow for cell cycle analysis by flow cytometry.

Detailed Protocol:

  • Cell Treatment: Culture cells to about 70-80% confluency and then treat them with the test compound at the desired concentrations for a specific duration.

  • Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin. For suspension cells, collect by centrifugation. Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.[11]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a fluorescent DNA dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA) and incubate in the dark.[12]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have DNA content between 2N and 4N. The percentage of cells in each phase can be quantified using appropriate software.[13]

Conclusion and Future Directions

The available data indicates that CP-46665-1, a compound closely related to this compound, is an inhibitor of Protein Kinase C.[1] However, a comprehensive and reproducible dataset for this compound itself, detailing its cancer cell growth inhibitory effects across multiple cell lines and in direct comparison with other inhibitors, is currently lacking in the public domain. To rigorously evaluate the reproducibility and comparative performance of this compound, further studies are warranted. These should include:

  • Determination of IC50 values in a standardized panel of cancer cell lines representing different tumor types.

  • Direct comparative studies against other PKC inhibitors and standard chemotherapeutic agents under identical experimental conditions.

  • Detailed cell cycle and apoptosis analysis to elucidate the precise mechanisms of its anti-proliferative effects.

Such data would be invaluable for the research community to objectively assess the therapeutic potential of this compound and guide future drug development efforts.

References

Comparative Guide to the Specificity of CP-46665 Dihydrochloride for PKC Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of protein kinase inhibitors is paramount for advancing targeted therapeutic strategies. This guide provides a comparative analysis of CP-46665 dihydrochloride, a known inhibitor of protein kinase C (PKC), and other well-characterized PKC inhibitors. The focus is on the isoform-specific inhibitory profiles, supported by experimental data and detailed protocols.

Overview of this compound

CP-46665 is a lipoidal amine that has been identified as an inhibitor of phospholipid/Ca2+-dependent protein kinase (PKC) with an IC50 of 10 µM.[1] Its inhibitory action on PKC is reversed by the presence of phosphatidylserine, but not by Ca2+.[1] While it does not affect cAMP-dependent protein kinase, CP-46665 has been shown to inhibit myosin light chain kinase.[1]

Note: Extensive searches for quantitative data on the specificity of this compound against individual PKC isoforms (e.g., α, β, γ, δ, ε, ζ) did not yield specific IC50 values. The available data points to a general inhibition of PKC. Therefore, this guide will compare the known inhibitory activity of CP-46665 with the detailed isoform-specific profiles of other well-established PKC inhibitors.

Comparative Analysis of PKC Inhibitors

The following table summarizes the available quantitative data for this compound and a selection of other commonly used PKC inhibitors. This allows for a comparative assessment of their potency and isoform selectivity.

InhibitorTypePKCα IC50 (nM)PKCβI IC50 (nM)PKCβII IC50 (nM)PKCγ IC50 (nM)PKCδ IC50 (nM)PKCε IC50 (nM)PKCζ IC50 (nM)PKCη IC50 (nM)Other Notable Kinase Targets
CP-46665 Lipoidal Amine10,000N/AN/AN/AN/AN/AN/AN/AMyosin light chain kinase
Staurosporine Pan-Kinase Inhibitor2N/AN/A5207310864Broad kinase activity
Go6976 Pan-PKC Inhibitor2.36.2N/AN/AN/AN/AN/AN/APotent inhibitor of JAK2 and Flt3
Ro 31-8220 Pan-PKC Inhibitor5241427N/A24N/AN/A
Rottlerin Novel PKC InhibitorN/AN/AN/AN/A~3,000-5,000N/AN/AN/AInhibits other non-PKC kinases at similar concentrations
Calphostin C Pan-PKC InhibitorN/AN/AN/ALess potentMore potentN/AN/AN/A
Chelerythrine Pan-PKC InhibitorN/AN/AN/AMore potentLess potentN/AN/AN/A

N/A: Data not available from the searched sources.

Signaling Pathways and Experimental Workflows

To understand the context of PKC inhibition, it is crucial to visualize the signaling pathways in which these enzymes are involved. The following diagrams, created using the DOT language, illustrate the general PKC signaling cascade and a typical experimental workflow for assessing inhibitor specificity.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG cleavage IP3 IP3 PIP2->IP3 cleavage PKC_mem Active PKC DAG->PKC_mem activation Substrate_unphos Substrate (unphosphorylated) PKC_mem->Substrate_unphos phosphorylation Ligand Ligand Ligand->Receptor PKC_cyto Inactive PKC PKC_cyto->PKC_mem translocation ER Endoplasmic Reticulum IP3->ER Ca2 ER->Ca2 release Ca2->PKC_mem activation (cPKC) Substrate_phos Substrate-P (phosphorylated) Substrate_unphos->Substrate_phos Response Cellular Response Substrate_phos->Response

Figure 1: General PKC Signaling Pathway.

Experimental_Workflow start Start reagents Prepare Reagents: - Recombinant PKC Isoform - Substrate (e.g., Histone H1) - [γ-32P]ATP - Inhibitor (CP-46665 / Alternatives) - Assay Buffer, Lipids start->reagents reaction Set up Kinase Reaction: - Combine PKC, substrate, lipids, and inhibitor - Incubate at 30°C reagents->reaction initiate Initiate Reaction: - Add [γ-32P]ATP reaction->initiate incubate Incubate for 10-30 min at 30°C initiate->incubate stop Stop Reaction: - Spot onto P81 phosphocellulose paper - Immerse in phosphoric acid incubate->stop wash Wash P81 papers to remove unincorporated [γ-32P]ATP stop->wash quantify Quantify Incorporated Radioactivity: - Scintillation Counting wash->quantify analyze Data Analysis: - Determine IC50 values quantify->analyze end End analyze->end

References

Cross-Validation of CP-46665 Dihydrochloride's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CP-46665 dihydrochloride's performance with alternative compounds, supported by experimental data and detailed protocols. This document aims to facilitate the cross-validation of its mechanism of action as a protein kinase C inhibitor.

CP-46665-1, a novel antineoplastic lipoidal amine, has been identified as an inhibitor of phospholipid/Ca2+-dependent protein kinase, more commonly known as protein kinase C (PKC).[1] With a concentration causing 50% inhibition (IC50) of 10 µM, its inhibitory action is reversed by phosphatidylserine but not by Ca2+.[1] Further studies have shown that CP-46665-1 also inhibits myosin light chain kinase, another Ca2+-effector enzyme, while having no effect on cyclic AMP-dependent protein kinase.[1] These findings suggest that the antimetastatic properties of this lipoidal amine may be linked to its inhibition of these key enzymes.[1]

This guide will delve into a comparative analysis of this compound with other known protein kinase C inhibitors, providing a framework for its experimental validation.

Performance Comparison of Protein Kinase C Inhibitors

The following table summarizes the key performance characteristics of CP-46665-1 and a selection of alternative PKC inhibitors. This data is essential for designing cross-validation experiments and interpreting results.

InhibitorTypeTarget(s)IC50Key Features
CP-46665-1 Lipoidal amineProtein Kinase C, Myosin Light Chain Kinase10 µM (for PKC)Antineoplastic and antimetastatic properties; inhibition reversed by phosphatidylserine.[1]
Ro 31-8220 BisindolylmaleimidePan-PKC inhibitor5-28 nMATP-competitive inhibitor; also inhibits other kinases at higher concentrations.[2]
Staurosporine AlkaloidBroad-spectrum kinase inhibitor0.7-20 nMHighly potent but non-selective inhibitor of many protein kinases.[2][3]
Gö 6976 IndolocarbazoleConventional PKC isozymes (α, β)2.3-10 nMSelective for conventional PKC isozymes over novel and atypical isozymes.[3]
Enzastaurin (LY317615) BisindolylmaleimidePKCβ selective6 nMATP-competitive and selective inhibitor of PKCβ; has undergone clinical trials.[2]
Safingol (L-threo-dihydrosphingosine) Lyso-sphingolipidProtein Kinase C~35 µMInteracts with the C1 domain of PKC.[2]

Experimental Protocols

Accurate and reproducible experimental design is critical for validating the mechanism of action of this compound. Below are detailed methodologies for key experiments.

In Vitro Protein Kinase C Inhibition Assay (Radioactive Method)

This assay directly measures the enzymatic activity of purified PKC in the presence of an inhibitor by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Purified Protein Kinase C enzyme

  • PKC substrate peptide (e.g., QKRPSQRSKYL)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • Lipid activator (e.g., phosphatidylserine and diacylglycerol)

  • Inhibitor (this compound and alternatives) dissolved in an appropriate solvent (e.g., DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, lipid activator, and PKC substrate peptide.

  • Add the test inhibitor (e.g., this compound) at various concentrations. Include a vehicle control (solvent only).

  • Add the purified PKC enzyme to the reaction mixture and pre-incubate for a short period (e.g., 5-10 minutes) at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a defined period (e.g., 10-15 minutes) at 30°C.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[4]

  • Measure the incorporated radioactivity on the P81 paper using a scintillation counter.[4]

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Western Blot Analysis of Downstream PKC Substrate Phosphorylation

This cellular assay determines the ability of a compound to inhibit PKC activity within a cellular context by measuring the phosphorylation of a known downstream substrate.

Materials:

  • Cell line expressing the target PKC isoform (e.g., HL-60 cells)[1]

  • Cell culture medium and supplements

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Inhibitor (this compound and alternatives)

  • Lysis buffer containing phosphatase and protease inhibitors

  • Primary antibody specific for the phosphorylated form of a PKC substrate (e.g., phospho-MARCKS)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the inhibitor (or vehicle control) for a specified duration.

  • Stimulate the cells with a PKC activator (e.g., PMA) to induce the phosphorylation of downstream targets.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the primary antibody against the phosphorylated substrate.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of inhibition.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the canonical PKC signaling pathway and a general experimental workflow for assessing PKC inhibitors.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG hydrolysis IP3 IP3 PIP2->IP3 hydrolysis PKC_active PKC (active) DAG->PKC_active PKC_inactive PKC (inactive) PKC_inactive->PKC_active Activation Substrate Substrate PKC_active->Substrate Phosphorylation Ca_release Ca²⁺ Release IP3->Ca_release Ca_release->PKC_active pSubstrate Phosphorylated Substrate Cellular_Response Cellular Response pSubstrate->Cellular_Response Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR CP46665 CP-46665 Dihydrochloride CP46665->PKC_active Inhibition

Caption: Canonical Protein Kinase C (PKC) signaling pathway and the inhibitory action of CP-46665.

PKC_Inhibition_Workflow cluster_setup Experimental Setup cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis reagents Prepare Reagents: - PKC Enzyme - Substrate - [γ-³²P]ATP - Buffers reaction Set up Kinase Reaction: Enzyme + Substrate + Inhibitor reagents->reaction inhibitors Prepare Inhibitor Dilutions: - CP-46665 - Alternatives inhibitors->reaction initiate Initiate Reaction with [γ-³²P]ATP reaction->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction (Spot on P81 paper) incubate->stop wash Wash P81 Paper stop->wash count Scintillation Counting wash->count calculate Calculate % Inhibition count->calculate ic50 Determine IC50 Value calculate->ic50

Caption: General experimental workflow for determining the IC50 of a PKC inhibitor.

References

Benchmarking CP-46665 Dihydrochloride: A Comparative Guide for Novel PKC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Protein Kinase C (PKC) inhibitor, CP-46665 dihydrochloride, benchmarked against a selection of novel PKC inhibitors. The information is curated for researchers and professionals in drug development to facilitate an objective assessment of these compounds. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental workflows.

Introduction to Protein Kinase C (PKC) and its Inhibition

Protein Kinase C (PKC) is a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, governing processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1][2] The PKC family is divided into three main subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[1] Dysregulation of PKC signaling is implicated in numerous diseases, including cancer and inflammatory disorders, making PKC a significant target for therapeutic intervention.[2][3]

This compound is an antineoplastic agent that has been shown to inhibit cell proliferation.[4] While its precise mechanism and isoform specificity are not extensively detailed in publicly available literature, it has been identified as an inhibitor of PKC. This guide aims to place this compound in the context of other well-characterized novel PKC inhibitors.

Comparative Performance of PKC Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for CP-46665 and a selection of novel PKC inhibitors against various PKC isoforms.

Disclaimer: The data presented below is compiled from various sources and was not generated in a head-to-head comparative study. Therefore, these values should be interpreted with caution as experimental conditions may have varied between studies.

InhibitorPKCα (nM)PKCβI (nM)PKCβII (nM)PKCγ (nM)PKCδ (nM)PKCε (nM)PKCη (nM)PKCθ (nM)PKCζ (nM)Data Source(s)
CP-46665-1 ---------[5]
Enzastaurin396683-110---
Ruboxistaurin-4.75.9------
Sotrastaurin2.30.650.941.10.241.0-0.152100
Gö 69762.36.2-------
Ro 31-82205241427-24---
Balanol-4-94-94-94-94-94-9-150

Note: A dash (-) indicates that data was not available in the cited sources. The IC50 for CP-46665-1 against bulk PKC is reported as 10 µM.[5]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate the PKC signaling pathway and a standard workflow for inhibitor characterization.

PKC_Signaling_Pathway GPCR GPCR / RTK PLC PLC GPCR->PLC Signal PIP2 PIP2 PLC->PIP2 cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem PKC (activated) DAG->PKC_mem Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Cell_Response Cellular Responses (Proliferation, Apoptosis, etc.) PKC_mem->Cell_Response PKC_cyto PKC (inactive) PKC_cyto->PKC_mem translocates Ca_ER->PKC_mem

Figure 1: Simplified Protein Kinase C (PKC) Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo, FRET) IC50_Det IC50 Determination Kinase_Assay->IC50_Det Selectivity Selectivity Profiling (vs. PKC isoforms & other kinases) IC50_Det->Selectivity Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Selectivity->Cell_Viability Western_Blot Western Blot Analysis (Downstream Targets) Cell_Viability->Western_Blot Functional_Assay Functional Assays (e.g., Cytokine Release, Migration) Western_Blot->Functional_Assay Animal_Model Disease-Relevant Animal Models Functional_Assay->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy Efficacy & Toxicity Assessment PK_PD->Efficacy

Figure 2: Experimental Workflow for PKC Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and transparency.

In Vitro Kinase Inhibition Assay (Homogeneous Luminescent Assay)

Objective: To determine the in vitro potency (IC50) of a test compound against a specific PKC isoform.

Principle: This assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity. A luminogenic reaction converts the ADP to ATP, and the newly synthesized ATP is used by a luciferase to produce light. Inhibition of the kinase results in a decrease in the luminescent signal.

Materials:

  • Recombinant human PKC isoforms

  • PKC substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup: Add the test compound or vehicle control (DMSO) to the wells of the 384-well plate.

  • Add the PKC enzyme and substrate mixture to each well.

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Assay: Western Blot for Downstream Target Phosphorylation

Objective: To confirm that the test compound can inhibit PKC activity within a cellular context by measuring the phosphorylation of a known downstream substrate.

Principle: PKC activation leads to the phosphorylation of specific downstream proteins. A PKC inhibitor should block this phosphorylation event in a dose-dependent manner. Western blotting with a phospho-specific antibody allows for the detection and quantification of the phosphorylated target protein.

Materials:

  • A suitable cell line with a robust PKC signaling pathway (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test compound

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific for a PKC substrate, e.g., phospho-MARCKS, and a total protein antibody for loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • PKC Activation: Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-protein signal to the total protein or loading control signal. Plot the normalized signal against the inhibitor concentration to observe the dose-dependent inhibition.

Conclusion

This guide provides a foundational comparison of this compound with other novel PKC inhibitors based on the currently available data. The lack of direct, head-to-head comparative studies including this compound necessitates a cautious interpretation of the compiled data. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative analyses. As new data emerges, the relative positioning of these inhibitors may be further clarified. Researchers are encouraged to use this guide as a starting point for their investigations into the therapeutic potential of novel PKC inhibitors.

References

Independent Verification of CP-46665 Dihydrochloride's Antimetastatic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimetastatic potential of CP-46665 dihydrochloride against other known protein kinase C (PKC) inhibitors. The information presented is based on available preclinical data to aid researchers in evaluating its potential for further investigation.

Executive Summary

This compound is a lipoidal amine identified as an inhibitor of phospholipid/Ca2+-dependent protein kinase (Protein Kinase C) with an IC50 of 10 µM. While its inhibitory action on PKC suggests a potential role in modulating cellular processes related to metastasis, publicly available preclinical studies have not demonstrated significant antimetastatic or therapeutic efficacy in rodent tumor models or human xenografts. In contrast, other PKC inhibitors such as Go6983, H7, and Midostaurin (PKC412) have shown measurable antimetastatic effects in various preclinical models. This guide presents a side-by-side comparison of the available data for these compounds.

Data Presentation

Table 1: In Vitro Activity of PKC Inhibitors
CompoundTargetIC50Cell LineAssayObserved EffectCitation
This compound Protein Kinase C10 µMNot SpecifiedPhospholipid/Ca2+-dependent protein kinase inhibitionInhibition of PKC activity
Go6983Pan-PKC inhibitorNot SpecifiedDAN (Osteosarcoma)ImmunoblotInhibition of mesenchymal marker expression[1]
H7Protein Kinase CNot SpecifiedB16BL6 (Melanoma)Invasion AssayInhibition of cell invasion
Midostaurin (PKC412)Multikinase (including PKC)Not SpecifiedB16-BL6 (Melanoma)Chemo-invasion AssayDose-dependent inhibition of invasion
Table 2: In Vivo Antimetastatic Activity of PKC Inhibitors
CompoundAnimal ModelCancer TypeDosing RegimenPrimary OutcomeResultCitation
This compound C57Bl6 mice, nu/nu NMRI-miceLewis lung carcinoma, MNU-induced rat mammary carcinomas, human non-seminomatous germ cell tumorsNot SpecifiedTherapeutic efficacyFailed to show therapeutic efficacy
Go6983p53-/- miceOsteosarcoma (DAN cells)Daily tail vein injection for 28 daysTumor burden and metastasisSignificantly attenuated tumors and inhibited metastatic lesions in bones[1]
H7Not SpecifiedMelanoma (B16BL6 cells)Not SpecifiedMetastasisInhibition of metastasis
Midostaurin (PKC412)C57BL/6N miceMelanoma (B16-BL6 cells)Oral administration for 4 weeksSurvival and metastasisSignificantly prolonged survival and inhibited metastasis

Experimental Protocols

In Vivo Osteosarcoma Metastasis Model (Go6983)
  • Cell Line: Firefly luciferase-labeled DAN osteosarcoma cells.

  • Animal Model: p53-/- mice.

  • Procedure:

    • DAN cells are injected into the tail vein of the mice.

    • Mice are treated daily with either DMSO (vehicle control) or Go6983 via tail vein injection for 28 days.

    • Tumor growth and metastasis are monitored weekly for 4 weeks using bioluminescence imaging.

    • At the end of the study, bones are excised and imaged for metastatic lesions.

    • The mean luminescence intensity of the region of interest is quantified to compare tumor burden between groups.[1]

Spontaneous Melanoma Metastasis Model (Midostaurin/PKC412)
  • Cell Line: B16-BL6 mouse melanoma cells.

  • Animal Model: C57BL/6N mice.

  • Procedure:

    • B16-BL6 cells (5 x 10^5) are implanted into the right footpad of the mice.

    • Oral administration of Midostaurin (PKC412) or vehicle control is initiated.

    • Treatment continues for four weeks.

    • The primary tumor is surgically removed at a predetermined time point.

    • Survival of the mice is monitored.

    • At the end of the study, lungs are harvested to assess metastasis.

In Vitro Invasion Assay (General Protocol)
  • Apparatus: 24-well Transwell cell culture chambers with Matrigel-coated inserts.

  • Procedure:

    • The upper chambers are seeded with cancer cells (e.g., 3 x 10^5 cells in 100 µL of serum-free medium).

    • The lower chambers are filled with a complete medium containing a chemoattractant.

    • The cells are incubated for 24 hours at 37°C.

    • Non-invading cells on the upper surface of the membrane are removed.

    • Invading cells on the bottom surface of the membrane are fixed with methanol and stained with 0.1% crystal violet.

    • The number of stained cells is counted under a microscope to quantify invasion.[2]

Mandatory Visualization

G cluster_0 Cell Exterior cluster_1 Cell Interior Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PLC Phospholipase C (PLC) RTK->PLC DAG Diacylglycerol (DAG) PLC->DAG PKC Protein Kinase C (PKC) DAG->PKC MEK MEK PKC->MEK CP46665 CP-46665 (Inhibitor) CP46665->PKC ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors MMPs MMP-2, MMP-9 Expression Transcription_Factors->MMPs Invasion_Metastasis Cell Invasion & Metastasis MMPs->Invasion_Metastasis

Caption: PKC signaling pathway in cancer metastasis.

G cluster_0 In Vitro Invasion Assay Workflow Start Start Prepare_Cells Prepare Cancer Cell Suspension Start->Prepare_Cells Seed_Cells Seed Cells in Matrigel-coated Upper Chamber Prepare_Cells->Seed_Cells Add_Chemoattractant Add Chemoattractant to Lower Chamber Seed_Cells->Add_Chemoattractant Incubate Incubate for 24h Add_Chemoattractant->Incubate Remove_Noninvading Remove Non-invading Cells Incubate->Remove_Noninvading Fix_Stain Fix and Stain Invading Cells Remove_Noninvading->Fix_Stain Quantify Quantify Invading Cells Fix_Stain->Quantify End End Quantify->End

Caption: Experimental workflow for in vitro invasion assay.

References

A Comparative Analysis of CP-46665 Dihydrochloride and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Efficacy and Mechanism of CP-46665 Dihydrochloride in the Context of Other Kinase Inhibitors.

This guide provides a comprehensive comparative analysis of this compound, a lipoidal amine with antineoplastic properties, and other well-characterized kinase inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a detailed overview of their mechanisms of action, target selectivity, and potency, supported by quantitative data and experimental methodologies.

Introduction to this compound and Comparative Kinase Inhibitors

CP-46665 is an antineoplastic agent that has been identified as an inhibitor of phospholipid/Ca2+-dependent protein kinase, commonly known as Protein Kinase C (PKC), with a reported half-maximal inhibitory concentration (IC50) of 10 µM.[1] It has also been shown to inhibit myosin light chain kinase (MLCK), another crucial enzyme involved in cellular contraction and motility, while being inactive against cyclic AMP-dependent protein kinase.[1]

For a comprehensive comparison, this guide will focus on a selection of well-studied kinase inhibitors with overlapping and distinct target profiles:

  • Staurosporine: A potent, broad-spectrum kinase inhibitor widely used as a research tool. It is known for its high affinity for the ATP-binding site of numerous kinases.[2][3][4]

  • Sotrastaurin (AEB071): A more selective inhibitor of classical and novel PKC isoforms, which has been investigated for its immunosuppressive properties.[5][6][7]

  • Enzastaurin: A selective inhibitor of PKCβ, which has been evaluated in clinical trials for various cancers.[8][9][10][11]

  • Ruboxistaurin: Another selective inhibitor of PKCβ, primarily studied for its potential in treating diabetic microvascular complications.[12][13][14][15][16]

  • ML-9: A known inhibitor of MLCK, providing a comparative perspective on the non-PKC activity of CP-46665.[17][18]

  • Wortmannin: A potent inhibitor of phosphoinositide 3-kinases (PI3Ks) that also exhibits inhibitory activity against MLCK at higher concentrations.[19][20][21][22][23]

Data Presentation: Quantitative Comparison of Kinase Inhibitor Potency

The following table summarizes the inhibitory potency of this compound and the selected comparative kinase inhibitors. It is important to note that IC50 and Ki values can vary depending on the specific assay conditions, such as ATP concentration. The data presented here is compiled from various sources to provide a comparative overview.

InhibitorTarget KinaseIC50 (nM)Ki (nM)Reference(s)
CP-46665 Protein Kinase C (total)10,000-[1]
Myosin Light Chain Kinase--[1]
Staurosporine PKC2.7-[24]
PKA7-
CaM Kinase II20-
p60v-src6-
Sotrastaurin (AEB071) PKCα~108 (in T-cell proliferation)0.95[6]
PKCβ-0.64[6]
PKCδ-2.1[6]
PKCε-3.2[6]
PKCη-1.8[6]
PKCθ-0.22[5][6]
Enzastaurin PKCβ6-[8][24]
PKCα39-[24]
PKCγ83-[24]
PKCε110-[24]
Ruboxistaurin PKCβ14.7-[24]
PKCβ25.9-[24]
ML-9 MLCK-4,000[17][18]
PKA-32,000[17][18]
PKC-54,000[17][18]
Wortmannin PI3K3-5-[19][21]
MLCK1,900-[22]
PLK15.8-[21]
PLK348-[21]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_0 PKC Signaling Pathway cluster_1 Inhibitor Targets GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC activates Downstream Downstream Effectors PKC->Downstream phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Differentiation Differentiation Downstream->Differentiation Apoptosis Apoptosis Downstream->Apoptosis CP46665 CP-46665 CP46665->PKC Staurosporine Staurosporine Staurosporine->PKC Sotrastaurin Sotrastaurin Sotrastaurin->PKC Enzastaurin Enzastaurin Enzastaurin->PKC Ruboxistaurin Ruboxistaurin Ruboxistaurin->PKC

Caption: Simplified Protein Kinase C (PKC) signaling pathway and points of inhibition.

cluster_0 In Vitro Kinase Inhibition Assay Workflow A 1. Prepare Reagents - Kinase - Substrate - ATP - Test Compound (e.g., CP-46665) B 2. Assay Setup - Add kinase, substrate, and inhibitor to plate A->B C 3. Initiate Reaction - Add ATP B->C D 4. Incubation C->D E 5. Stop Reaction & Detect Signal (e.g., Luminescence, Radioactivity) D->E F 6. Data Analysis - Calculate % Inhibition - Determine IC50 E->F

Caption: General experimental workflow for an in vitro kinase inhibition assay.

cluster_0 Logical Relationship of Kinase Inhibitor Selectivity Broad Broad-Spectrum Inhibitors Staurosporine Staurosporine Broad->Staurosporine Selective Selective Inhibitors PKC_pan Pan-PKC Selective->PKC_pan PKC_iso PKC Isoform-Specific Selective->PKC_iso Sotrastaurin Sotrastaurin PKC_pan->Sotrastaurin Enzastaurin Enzastaurin PKC_iso->Enzastaurin Ruboxistaurin Ruboxistaurin PKC_iso->Ruboxistaurin

Caption: Logical relationship illustrating the kinase inhibitor selectivity spectrum.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro potency of a kinase inhibitor using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Purified recombinant kinase (e.g., PKC isoforms, MLCK)

  • Kinase-specific substrate

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Test compounds (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase-Glo® Reagent

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: Add the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

  • Kinase/Substrate Addition: Add the purified kinase and its specific substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add Kinase-Glo® Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of kinase inhibitors on cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., HL-60)

  • Complete cell culture medium

  • Test compounds (e.g., this compound) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density in complete culture medium and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing the test compound or vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for cell proliferation inhibition.

Conclusion

This comparative guide provides a foundational overview of this compound in the context of other well-established kinase inhibitors. The data presented highlights the relatively modest potency of CP-46665 against total PKC compared to the highly potent and, in some cases, more selective inhibitors like Staurosporine, Sotrastaurin, Enzastaurin, and Ruboxistaurin. The dual inhibition of PKC and MLCK by CP-46665 suggests a broader mechanism of action that may contribute to its antineoplastic effects.

The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies. Further investigation using standardized kinase profiling panels would be invaluable for a more precise and comprehensive understanding of the selectivity and potency of CP-46665 across the kinome. Such data would be critical for elucidating its mechanism of action and for guiding future drug development efforts.

References

Safety Operating Guide

Proper Disposal of CP-46665 Dihydrochloride: A General Guideline for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Lacking a specific Safety Data Sheet (SDS), this document provides general procedures for the disposal of the research-grade chemical CP-46665 dihydrochloride, based on standard laboratory safety protocols. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.

Hazard Assessment and Initial Steps

This compound (CAS No. 72618-10-1) is described by suppliers as a "bio-active" solid powder that is shipped as a "non-hazardous chemical." However, the toxicological properties of this compound have not been thoroughly investigated. Therefore, it is prudent to handle it with care, assuming it may be harmful, and to minimize exposure.

Before beginning any procedure that will generate waste, a clear disposal plan should be in place.[1] This includes identifying the correct waste stream and having the appropriate waste containers ready.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to prevent skin and eye contact, as well as inhalation.[2][3][4][5]

Minimum Recommended PPE:

  • Gloves: Disposable nitrile gloves are recommended for incidental contact.[3] If prolonged contact is anticipated, a more robust glove should be selected based on a full hazard assessment.

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[3] Chemical splash goggles should be worn if there is a risk of splashing.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a fume hood to avoid inhalation.

Disposal Procedures for Unused or Waste this compound

All chemical waste must be disposed of through the institution's hazardous waste program unless explicitly determined to be non-hazardous by the EHS department. Do not dispose of this compound down the drain or in the regular trash. [6][7]

Step-by-Step Disposal Protocol:

  • Segregation: Collect waste this compound separately from other chemical waste to avoid accidental mixing of incompatible substances.[8][9]

  • Containerization:

    • Place solid waste into a clearly labeled, sealable container that is compatible with the chemical. Plastic containers are often preferred for hazardous waste.[6][7]

    • Ensure the container is in good condition and has a secure, leak-proof lid.[8]

    • The original container can be used if it is in good condition.

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as waste is added.

    • The label must include the full chemical name ("this compound"), the quantity of waste, the date, the principal investigator's name, and the laboratory location.[7]

    • Clearly mark the container with the words "Hazardous Waste."[7]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6][10]

    • This area should be away from general lab traffic and at or near the point of waste generation.[6]

    • Ensure secondary containment, such as a tray, is used to capture any potential leaks.[1]

  • Disposal Request:

    • Once the container is full or is ready for disposal, follow your institution's procedures to request a pickup from the EHS department.

Disposal of Empty Containers

Empty containers that once held this compound should also be disposed of as hazardous waste unless they have been triple-rinsed.

  • Rinse the container three times with a suitable solvent.

  • Collect the rinsate as hazardous waste and dispose of it with other this compound waste.

  • After triple-rinsing, deface the original label on the container.

  • Dispose of the clean, empty container according to your institution's guidelines for non-hazardous lab waste.

Spill Management

In the event of a spill, follow these general guidelines:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.

  • Carefully collect the absorbent material and the spilled chemical.

  • Place the collected waste into a sealed, labeled hazardous waste container.

  • Clean the spill area thoroughly.

  • For large spills, evacuate the area and contact your institution's EHS department immediately.

Summary of Key Information

ParameterInformation/GuidelineSource
Chemical Name This compoundN/A
CAS Number 72618-10-1N/A
Assumed Hazards Bio-active; handle as potentially harmful.N/A
PPE Nitrile gloves, safety glasses, lab coat.[2][3][4][5]
Disposal Method Via institutional hazardous waste program.[6][7]
"Do Nots" Do not dispose down the drain or in regular trash.[6][7]
Empty Containers Triple-rinse, collect rinsate as hazardous waste, deface label.
Spill Cleanup Use absorbent material, collect as hazardous waste.

Disposal Workflow

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage and Disposal start Start: Generate This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Dedicated Container ppe->segregate label_container Label Container with 'Hazardous Waste' and Full Chemical Details segregate->label_container seal_container Securely Seal Container label_container->seal_container store Store in Designated Satellite Accumulation Area with Secondary Containment seal_container->store request_pickup Request Pickup from Institutional EHS store->request_pickup end End: Waste Disposed of by EHS request_pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Safety and Handling Information for CP-46665 Dihydrochloride Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Detailed safety protocols, including specific personal protective equipment (PPE) requirements, operational handling procedures, and disposal plans for CP-46665 dihydrochloride, are not available at this time. A thorough search for the compound's Safety Data Sheet (SDS), which would contain this essential information, did not yield any specific results.

Safety Data Sheets are crucial documents that outline the potential hazards of a chemical and provide detailed instructions on its safe handling, storage, and disposal. Without this document for this compound, it is not possible to provide the specific, procedural guidance required by researchers, scientists, and drug development professionals. Extrapolating safety information from other dihydrochloride compounds is not a recommended or safe practice, as chemical properties and toxicities can vary significantly.

For researchers and laboratory personnel, it is imperative to obtain the specific SDS for any chemical before handling it. If you are in possession of this compound, the manufacturer or supplier is obligated to provide you with the corresponding SDS. Please contact them directly to request this critical safety information.

In the absence of specific data for this compound, general laboratory safety principles for handling unknown or potentially hazardous compounds should be strictly followed. This includes, but is not limited to:

  • Working in a well-ventilated area, preferably within a certified chemical fume hood.

  • Using a baseline of robust personal protective equipment, including a lab coat, chemical-resistant gloves, and chemical splash goggles. The specific type of glove material should be chosen based on the chemical's properties, which would be detailed in the SDS.

  • Avoiding the creation of dust or aerosols.

  • Having an emergency plan in place, including the location and proper use of safety showers, eyewash stations, and fire extinguishers.

It is strongly advised not to handle this compound until the specific Safety Data Sheet has been obtained and reviewed. The information contained within the SDS is essential for conducting a proper risk assessment and ensuring the safety of all personnel.

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Feasible Synthetic Routes

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